Isophorone diisocyanate
Description
Properties
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLQBUJDJZYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2, Array | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53895-31-1, 53895-32-2, 53880-05-0 | |
| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isophorone diisocyanate trimer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, homopolymer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023826 | |
| Record name | Isophorone diisocyanate | |
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Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor. | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |
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| Record name | Isophorone diisocyanate | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/369 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Isophorone diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C | |
| Record name | ISOPHORONE DIISOCYANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/369 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isophorone diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Isophorone diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06 | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/369 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isophorone diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isophorone diisocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/369 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isophorone diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
4098-71-9 | |
| Record name | ISOPHORONE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3693 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isophorone diisocyanate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isophorone diisocyanate | |
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| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |
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| Record name | Isophorone diisocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOPHORONE DIISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
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Foundational & Exploratory
isophorone diisocyanate chemical structure and isomers
An In-depth Technical Guide on Isophorone Diisocyanate (IPDI): Chemical Structure and Isomers
This compound (IPDI) is a cycloaliphatic diisocyanate that is instrumental in the synthesis of light-stable and weather-resistant polyurethanes.[1] Its unique asymmetrical structure, comprising two isocyanate groups with differing reactivities, allows for a high degree of selectivity in polymerization reactions. This guide provides a comprehensive overview of the chemical structure of IPDI, its isomers, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomers
This compound (IPDI) is an organic compound with the chemical formula C12H18N2O2.[2] It is a colorless to slightly yellow liquid with a pungent odor.[2][3] The structure of IPDI is based on a cyclohexane ring, making it a cycloaliphatic diisocyanate.[3]
IPDI exists as a mixture of two stereoisomers: cis and trans.[3] These isomers are distinguished by the spatial arrangement of the two isocyanate groups relative to the cyclohexane ring.[4] In the cis isomer, the isocyanatomethyl group and the isocyanate group are on the same side of the ring, while in the trans isomer, they are on opposite sides. Industrially, IPDI is typically produced as a mixture of these isomers, with the trans isomer being the major component. The synthesis process involving the reductive amination of isophorone nitrile results in a conformer mixture of isophorone diamine with a typical cis/trans ratio of 25:75, which is then converted to IPDI.[2]
A key feature of both the cis and trans isomers is their asymmetry, which leads to the presence of two isocyanate (-NCO) groups with different reactivities:
-
Primary Isocyanate Group: This group is attached to the cyclohexane ring via a methylene bridge.
-
Secondary Isocyanate Group: This group is directly attached to the cyclohexane ring.
The secondary isocyanate group is generally more reactive than the primary one, a difference attributed to steric hindrance.[5] This disparity in reactivity is advantageous in the synthesis of polyurethane prepolymers, as it allows for selective reactions and better control over the final polymer structure.[3]
Quantitative Data on IPDI Isomers
The properties and reactivity of IPDI and its isomers are critical for controlling polymerization kinetics and the final properties of the resulting materials. The following table summarizes key quantitative data.
| Parameter | Value | References |
| Chemical Formula | C12H18N2O2 | [6] |
| Molar Mass | 222.3 g/mol | [3] |
| Typical Isomer Ratio (cis : trans) | 25 : 75 | [2] |
| Reactivity of Isocyanate Groups | The secondary isocyanate group is more reactive than the primary group. | [3] |
| Reactivity Ratio (sec-NCO vs. prim-NCO) | Approximately 1.6 times more reactive (for both Z and E isomers with n-butanol). | [7] |
| Relative Isomer Reactivity | The trans isomer exhibits slightly higher reactivity than the cis isomer. | [7][8] |
| Boiling Point | 158 °C at 1.33 kPa | [3] |
| Melting Point | -60 °C | [3] |
| Density | 1.062 g/cm³ at 20 °C | [3] |
Experimental Protocols
The analysis and characterization of IPDI and its derivatives are crucial for quality control and research. Below are detailed protocols for key experiments.
Synthesis of IPDI-Based Polyurethane Prepolymer
This protocol describes a typical laboratory-scale synthesis of an NCO-terminated polyurethane prepolymer using IPDI and a polyol, which is a common first step in the production of polyurethane materials.
Materials:
-
This compound (IPDI)
-
Polyol (e.g., polypropylene glycol, PPG)
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)
-
Chain extender (e.g., 1,4-butanediol, BDO)
Procedure:
-
Reactant Preparation: Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried polyol in an anhydrous solvent.[9]
-
Add IPDI to the flask. The molar ratio of NCO to OH groups is typically kept above 1 (e.g., 2:1) to ensure the resulting prepolymer is terminated with isocyanate groups.[10]
-
Add a catalytic amount of DBTDL (e.g., 0.05-0.1 wt% of total reactants).[9][10]
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours under a nitrogen atmosphere.[9][10]
-
Monitor the progress of the reaction by titrating the isocyanate (NCO) content at regular intervals until the desired NCO percentage is reached.[9][11]
-
Chain Extension: Once the target NCO content is achieved, cool the prepolymer solution to 40-50 °C.[10]
-
Slowly add the chain extender (e.g., BDO) to the prepolymer solution with vigorous stirring.[10]
-
Continue the reaction for another 1-3 hours at 60 °C until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.[9][10]
-
Purification: Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like methanol or deionized water. Wash the precipitate multiple times and dry it in a vacuum oven.[10]
Characterization of IPDI and Polyurethanes
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of IPDI-based polymers and investigate the reactivity of the different NCO groups.
-
Procedure:
-
Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Record ¹H NMR and ¹³C NMR spectra.
-
In ¹H NMR, characteristic peaks for the urethane linkage (NH proton) appear around δ 7. Protons of the isophorone structure are observed between δ 0.8 and 3.5.[12]
-
In ¹³C NMR, the formation of urethane bonds from the primary and secondary NCO groups can be distinguished by their different resonance frequencies in the 155-157 ppm range.[7] The disappearance of NCO peaks at approximately 121.7 ppm (primary) and 122.6 ppm (secondary) confirms their reaction.[13]
-
B. Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyurethane.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF) at a known concentration.[10]
-
Run the sample through a GPC system calibrated with standards (e.g., polystyrene).[10]
-
Analyze the resulting chromatogram to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[10]
-
C. Gas Chromatography (GC) for Isomer Analysis
-
Objective: To separate and quantify the cis and trans isomers of IPDI and their reaction products.
-
Procedure:
-
React IPDI with an alcohol (e.g., 1-butanol) in a 2:1 NCO:OH stoichiometric ratio to form monourethanes.[8]
-
Use a gas chromatograph with a suitable column to separate the four possible monourethanes (from the reaction of primary and secondary NCO groups of both cis and trans isomers).[8]
-
This technique allows for the determination of the selectivity of each isomer as a function of reaction conditions like temperature and catalyst.[8]
-
Mandatory Visualizations
The following diagrams illustrate the chemical structures of IPDI isomers and a typical experimental workflow for the synthesis and characterization of IPDI-based polymers.
Caption: Chemical structures of the cis and trans isomers of this compound (IPDI).
Caption: Experimental workflow for synthesis and characterization of IPDI-crosslinked polyurethanes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | IPDI | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Cis-Trans Isomerism in Isophorone Diisocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that is a critical component in the synthesis of light-stable and weather-resistant polyurethanes. A key feature of IPDI is the existence of cis and trans isomers, which arise from the substitution pattern on the cyclohexane ring. These isomers exhibit distinct properties, most notably in their reactivity, which has significant implications for the kinetics of polyurethane formation and the final properties of the polymer. This technical guide provides an in-depth analysis of the cis-trans isomerism in IPDI, covering its synthesis, the physicochemical properties of the isomers, their differential reactivity, and the analytical methods for their characterization.
Introduction to this compound and its Stereochemistry
This compound is produced from isophorone diamine (IPDA) via phosgenation. The synthesis of IPDA from isophorone results in a mixture of cis and trans isomers. This isomeric mixture is carried through to the final IPDI product. Commercial IPDI is typically a mixture of approximately 75% cis-isomer and 25% trans-isomer.[1]
The two isocyanate groups in IPDI have different reactivities: one is a primary isocyanate group, and the other is a secondary isocyanate group. This inherent difference in reactivity is further influenced by the cis-trans stereochemistry of the cyclohexane ring.
Physicochemical Properties of IPDI Isomers
While comprehensive data for the fully separated cis and trans isomers of IPDI are not extensively available in public literature, the properties of the commercial isomeric mixture are well-documented. The distinct spatial arrangement of the functional groups in the cis and trans isomers is expected to lead to differences in their individual physical properties such as boiling point, melting point, and density.
Table 1: Physicochemical Properties of this compound (Isomer Mixture)
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [2][3][4] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| Boiling Point | 158 °C at 10 mmHg | [2] |
| Melting Point | -60 °C | [2] |
| Density | 1.049 g/mL at 25 °C | |
| Vapor Pressure | 0.0003 mmHg at 20 °C | [2] |
| Flash Point | > 200 °F | [2] |
| Solubility | Insoluble in water (reacts) | [2] |
| Refractive Index | n20/D 1.484 |
Differential Reactivity of Cis and Trans Isomers
The reactivity of the isocyanate groups in IPDI is a critical factor in the synthesis of polyurethanes. The primary isocyanate group is generally more reactive than the sterically hindered secondary isocyanate group. Furthermore, the cis and trans isomers exhibit different selectivities in their reactions with alcohols.
The trans-isomer of IPDI has been shown to exhibit a clearly higher selectivity in the urethane reaction compared to the cis-isomer.[1] This difference in selectivity is attributed to the steric environment around the isocyanate groups in each isomer. This has practical implications for controlling the molecular weight distribution and the content of residual monomer in prepolymer synthesis.
Kinetic studies on the reaction of the IPDI isomer mixture with various alcohols have been conducted, though specific rate constants for the purified cis and trans isomers are not widely reported. The overall reaction kinetics are influenced by the choice of catalyst, temperature, and the structure of the alcohol.
Experimental Protocols
Separation and Analysis of IPDI Isomers
The separation and quantification of the cis and trans isomers of IPDI are essential for understanding and controlling polyurethane synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.
The following protocol is adapted from a patented method for the detection of IPDI and can be optimized for the separation of its isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 0.8-1.5 mL/min.[5]
-
Oven Temperature Program:
-
Injector Temperature: 260 °C.[5]
-
Split Ratio: 30:1.[5]
-
Mass Spectrometer Parameters:
-
Injection Volume: 1 µL.[5]
Spectroscopic Characterization
FTIR spectroscopy is a valuable tool for identifying the characteristic functional groups in IPDI. The most prominent feature in the IR spectrum of IPDI is the strong, sharp absorption band of the isocyanate group (-N=C=O).
-
Characteristic Absorption: The asymmetric stretching vibration of the -N=C=O group appears around 2250-2275 cm⁻¹. The FTIR spectrum of the IPDI isomer mixture shows a strong peak at approximately 2234 cm⁻¹.[6]
-
Other Absorptions: C-H stretching vibrations from the cyclohexane ring and methyl groups are observed in the 2850-3000 cm⁻¹ region.[6]
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the cis and trans isomers of IPDI. Although spectra of the purified isomers are not widely published, analysis of the isomer mixture reveals the complexity arising from the presence of both stereoisomers.
-
¹H NMR: The proton NMR spectrum of the IPDI mixture would show a complex pattern of signals for the aliphatic protons on the cyclohexane ring and the methylene group. The chemical shifts of these protons would be influenced by their spatial relationship to the isocyanate groups and the methyl substituents, leading to distinct, albeit potentially overlapping, signals for the cis and trans isomers.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the cis and trans isomers. The chemical shifts of the carbons in the cyclohexane ring and the isocyanatomethyl group would differ between the two isomers due to stereochemical effects. The carbonyl carbons of the isocyanate groups would also be expected to have slightly different chemical shifts.
Visualizations
Caption: Molecular structures of the cis and trans isomers of this compound.
Caption: Simplified workflow for the industrial synthesis of this compound.
Caption: Conceptual reaction pathway illustrating the differential reactivity of IPDI isomers.
Conclusion
The cis-trans isomerism of this compound is a fundamental aspect of its chemistry that significantly influences its application in polyurethane synthesis. The predominance of the cis isomer in commercial products and the higher selectivity of the trans isomer are key considerations for formulators and researchers. While the properties of the isomer mixture are well-characterized, a deeper understanding of the individual properties and reactivity of the purified cis and trans isomers would enable more precise control over polymerization processes and the tailoring of final polymer properties. Further research into the preparative separation of these isomers and their detailed characterization is warranted.
References
- 1. paint.org [paint.org]
- 2. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vencorex.com [vencorex.com]
- 4. airmet.com.au [airmet.com.au]
- 5. CN103353489A - Detection method for detecting this compound by using gas chromatography-mass spectrometer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Unlocking Polyurethane Potential: An In-depth Technical Guide to the Differential Reactivity of Isocyanate Groups in IPDI
For Researchers, Scientists, and Drug Development Professionals
Isophorone diisocyanate (IPDI) is a cornerstone in the synthesis of high-performance polyurethanes, prized for its contribution to light-stable and durable materials. A key feature that sets IPDI apart is the inherent reactivity difference between its primary and secondary isocyanate (NCO) groups. This disparity allows for meticulous control over polymerization, leading to products with low viscosity, narrow molecular weight distribution, and minimal residual monomer content. This technical guide delves into the core principles governing this differential reactivity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
The Foundation of Selectivity: Steric Hindrance and Electronic Effects
The unique structure of IPDI, featuring a primary NCO group attached to a methylene bridge and a secondary NCO group directly on the cyclohexane ring, is the primary determinant of their reactivity difference. The secondary isocyanate group is more sterically hindered due to the bulky cyclohexane ring and adjacent methyl groups, which would intuitively suggest lower reactivity. However, in many reaction systems, the secondary NCO group is surprisingly the more reactive of the two. This is often attributed to the electronic effects of the cycloaliphatic ring.
The reactivity of these groups is not static; it is profoundly influenced by several factors:
-
Catalysis: The choice of catalyst can either amplify or invert the natural reactivity difference. Lewis acids, such as dibutyltin dilaurate (DBTDL), significantly enhance the reactivity of the secondary NCO group.[1][2] Conversely, certain Lewis bases, like 1,4-diazabicyclo[2.2.2]octane (DABCO), can favor the reaction of the primary NCO group.[1]
-
Temperature: Increasing the reaction temperature generally leads to a decrease in the selectivity between the primary and secondary NCO groups.[2][3]
-
Co-reactant Structure: The steric bulk of the nucleophile, such as an alcohol or amine, also plays a crucial role. More sterically hindered reactants can further accentuate the reactivity difference.[3]
Quantitative Analysis of NCO Reactivity
The relative reactivity of the primary and secondary NCO groups is typically expressed as a ratio of their reaction rate constants (k). The following tables summarize the reported reactivity ratios under various conditions.
| Co-reactant | Catalyst | Temperature (°C) | Reactivity Ratio (k_sec / k_prim) | Reference |
| 1-Butanol | None | 20 | 5.5 | [3] |
| 1-Butanol | None | 100 | 3.9 | [3] |
| 1-Butanol | DBTL | 20 | 11.5 | [3] |
| 2-Butanol | DBTL | 20 | 17.0 | [3] |
| n-Butanol | None | 50 | ~1.6 | [4] |
| Polyols | DBTL | Various | Enhanced selectivity for sec-NCO | [3] |
| Polyols | DABCO | Not Specified | Inversion of selectivity (prim-NCO more reactive) | [1] |
Note: The reactivity ratios can vary based on the specific experimental setup, solvent, and reactant concentrations.[2] The literature reports a broad range of reactivity differences, from 0.2:1 to 12:1, depending on the assumptions and methods used.[3]
Experimental Protocols for Determining NCO Reactivity
Accurate determination of the differential reactivity of IPDI's NCO groups is crucial for process optimization and quality control. The two primary methods employed are titrimetric analysis for NCO content and spectroscopic analysis to monitor reaction kinetics in real-time.
Titrimetric Determination of NCO Content (ASTM D2572-97)
This method determines the total concentration of unreacted isocyanate groups in a sample through back-titration.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the IPDI-containing resin into a dry Erlenmeyer flask.
-
Reaction with Excess Amine: Add a known excess of a standard solution of di-n-butylamine (DBA) in a suitable solvent like toluene. The DBA reacts quantitatively with the NCO groups to form urea.[5][6]
-
Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 10-15 minutes) with stirring to ensure complete reaction of all NCO groups.[5][6]
-
Quenching: Add a solvent such as methanol or isopropanol to quench any unreacted isocyanate and dissolve the resulting urea.[5][6]
-
Back-Titration: Titrate the excess, unreacted DBA with a standardized solution of hydrochloric acid (HCl) to a potentiometric endpoint.[5][6]
-
Blank Determination: Perform a blank titration under the same conditions without the sample to determine the initial amount of DBA.[5]
-
Calculation: The %NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample.[2]
Spectroscopic Monitoring of Reaction Kinetics (FTIR)
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the urethane-forming reaction in real-time.[7][8] This method tracks the disappearance of the characteristic isocyanate peak.
Methodology:
-
Reactant Preparation: Prepare solutions of IPDI and the co-reactant (e.g., a polyol) in a dry, IR-transparent solvent. If a catalyst is used, it is typically added to the polyol solution.[2]
-
Reaction Setup: Place the co-reactant solution in a temperature-controlled reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.[2][8]
-
Data Acquisition: Record a background spectrum of the initial reaction mixture before initiating the reaction.
-
Reaction Initiation: Add the IPDI solution to the reaction vessel and begin acquiring spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic NCO stretching band around 2270 cm⁻¹.[7] By analyzing the change in peak intensity over time, the reaction kinetics can be determined. A method has been developed to differentiate the reaction of the primary and secondary NCO groups by analyzing the N-H stretching vibrations of the formed urethane groups in dilute solutions.[4]
Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow for studying the differential reactivity of IPDI.
Caption: Reaction pathways for the formation of monoadducts and diadducts from IPDI and an alcohol.
Caption: Catalytic mechanisms showing activation of the NCO group by Lewis acids and the alcohol by Lewis bases.
Caption: A generalized workflow for the experimental determination of NCO group reactivity in IPDI.
Conclusion
The differential reactivity of the primary and secondary isocyanate groups in IPDI is a powerful tool for the rational design of polyurethane materials. By carefully selecting catalysts, reaction temperature, and co-reactants, researchers and formulation chemists can precisely control the polymerization process to achieve desired product properties. The experimental protocols outlined in this guide provide a framework for quantifying this reactivity, enabling the optimization of existing formulations and the development of novel materials with tailored performance characteristics. A thorough understanding of these principles is essential for anyone working at the forefront of polyurethane chemistry and its applications in drug development, coatings, adhesives, and beyond.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isophorone Diisocyanate (IPDI)
For Researchers, Scientists, and Drug Development Professionals
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that plays a crucial role in the synthesis of high-performance polyurethanes. Its unique asymmetrical structure, containing both a primary and a secondary isocyanate group, imparts distinct reactivity characteristics that are highly valued in the development of light-stable, weather-resistant, and mechanically robust materials. This guide provides a comprehensive overview of the core physical and chemical properties of IPDI, detailed experimental protocols for their determination, and visualizations of key chemical pathways.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in polymer synthesis. A summary of these key properties is presented in the tables below.
Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C₁₂H₁₈N₂O₂ | - |
| Molecular Weight | 222.28 | g/mol |
| Appearance | Clear to light-yellow liquid | - |
| Odor | Pungent | - |
| Density | 1.049 - 1.062 at 20-25°C | g/cm³ |
| Boiling Point | 158 - 159 at 10-15 mmHg | °C |
| Freezing/Melting Point | -60 to -76 | °C |
| Flash Point | > 155 | °C |
| Vapor Pressure | 0.0003 at 20°C | mmHg |
| Viscosity | 13 - 15 at 23°C | mPa·s |
| Refractive Index | ~1.484 at 20°C | - |
| Solubility | Insoluble and reacts with water. Miscible with many organic solvents (e.g., esters, ketones, hydrocarbons).[1] | - |
Chemical Properties and Specifications of this compound
| Property | Value | Units |
| Isocyanate (NCO) Content | 37.5 - 37.8 | % by weight |
| Purity | > 99.5 | % by weight |
| Hydrolysable Chlorine | < 200 | ppm |
| Total Chlorine | < 400 | ppm |
| Isomers | Mixture of cis and trans isomers (typically ~75:25 cis:trans) | - |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on established standard test methods.
Determination of Density
The density of liquid chemicals like IPDI is commonly determined using a digital density meter, following a procedure based on ASTM D4052.[2][3]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or automated sample injection system
-
Constant temperature bath
Procedure:
-
Calibration: Calibrate the digital density meter with dry air and a certified reference standard (e.g., deionized water) at the desired measurement temperature.
-
Sample Preparation: Ensure the IPDI sample is homogeneous and free of air bubbles.
-
Injection: Introduce a small volume of the IPDI sample into the oscillating U-tube of the density meter using a syringe or an automated sampler.
-
Equilibration: Allow the sample to reach thermal equilibrium within the temperature-controlled cell of the instrument.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.
-
Data Recording: The density is typically displayed directly by the instrument in g/cm³ or kg/m ³.
Determination of Boiling Point
The boiling point of a liquid at reduced pressure can be determined using a distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and manometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Place a sample of IPDI in the distillation flask along with boiling chips.
-
Pressure Reduction: Connect the apparatus to a vacuum system and reduce the pressure to the desired level (e.g., 10 mmHg), monitoring with a manometer.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point at the recorded pressure.
Determination of Flash Point
The flash point of IPDI can be determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or a small-scale closed-cup apparatus (ASTM D3278).[4][5]
Apparatus:
-
Pensky-Martens closed-cup tester or a small-scale closed-cup apparatus
-
Thermometer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
Sample Preparation: Place the IPDI sample into the test cup of the apparatus.
-
Heating: Heat the sample at a slow, constant rate.
-
Ignition Test: At specified temperature intervals, apply the ignition source to the vapor space above the liquid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][7]
Determination of Viscosity
The viscosity of IPDI can be measured using a rotational viscometer.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
Procedure:
-
Sample Preparation: Place the IPDI sample in a suitable container and allow it to reach the desired temperature in a water bath.
-
Measurement: Immerse the spindle of the rotational viscometer into the sample. Rotate the spindle at a known speed and measure the torque required to overcome the viscous drag of the fluid.
-
Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. The result is typically given in milliPascal-seconds (mPa·s).
Determination of Isocyanate (NCO) Content
The percentage of free isocyanate groups (%NCO) is a critical quality control parameter for diisocyanates. It is typically determined by titration, based on methods like ASTM D2572.[8][9][10]
Apparatus:
-
Buret
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Reagents:
-
Standardized solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene)
-
Standardized solution of hydrochloric acid (HCl)
-
Indicator solution (e.g., bromophenol blue)
-
Toluene (anhydrous)
-
Isopropyl alcohol
Procedure:
-
Sample Preparation: Accurately weigh a sample of IPDI into a dry Erlenmeyer flask and dissolve it in anhydrous toluene.
-
Reaction: Add a known excess of the standardized di-n-butylamine solution to the flask. The DBA reacts with the isocyanate groups.
-
Titration: After the reaction is complete, add isopropyl alcohol and a few drops of the indicator solution. Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (indicated by a color change).
-
Blank Titration: Perform a blank titration without the IPDI sample to determine the initial amount of di-n-butylamine.
-
Calculation: The %NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample.
Chemical Reactivity and Pathways
Differential Reactivity of Isocyanate Groups
A key feature of IPDI is the differential reactivity of its two isocyanate groups. The primary isocyanate group is attached to a methylene group, making it less sterically hindered and therefore more reactive than the secondary isocyanate group, which is directly attached to the cyclohexane ring.[11][12] This difference in reactivity allows for selective, stepwise polymerization, which is advantageous for producing prepolymers with low viscosity and a narrow molecular weight distribution.[1][11][13]
Caption: Differential reactivity of isocyanate groups in IPDI.
Polyurethane Synthesis
This compound is a key monomer in the synthesis of polyurethanes. The reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to the isocyanate groups of IPDI, forming urethane linkages.[14][15] The synthesis can be carried out as a one-shot process or a two-step prepolymer process.[16]
Caption: General reaction scheme for polyurethane synthesis using IPDI.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Experimental workflow for the characterization of IPDI.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 4. Flash point - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 8. pages.hannainst.com [pages.hannainst.com]
- 9. azom.com [azom.com]
- 10. hiranuma.com [hiranuma.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. paint.org [paint.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Isophorone Diisocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isophorone Diisocyanate (IPDI), a key aliphatic diisocyanate used in the synthesis of light-stable and weather-resistant polyurethanes. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and subsequent use in polyurethane formation, and discusses its toxicological profile and associated signaling pathways.
Core Properties of this compound
This compound is a cycloaliphatic diisocyanate recognized for its two isocyanate groups with differing reactivity, which allows for selective and controlled reactions.[1] This unique characteristic is advantageous in producing prepolymers with low viscosity and minimal residual monomer content.[1]
| Property | Value | Reference |
| CAS Number | 4098-71-9 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | |
| Appearance | Clear to light-yellow liquid | [2] |
| Odor | Pungent | [2][3] |
| Density | 1.058 g/cm³ at 20°C | [2] |
| Melting Point | -60 °C | [1] |
| Boiling Point | 158 °C at 1.33 kPa | [1] |
| Flash Point | 155 °C (closed cup) | [2] |
| Vapor Pressure | 0.04 Pa at 20°C | [2] |
Synthesis of this compound
The industrial synthesis of IPDI is a multi-step process that begins with the formation of isophorone from acetone. The isophorone is then converted to isophorone diamine (IPDA), which subsequently undergoes phosgenation to yield IPDI.[1][4]
Experimental Protocol: Phosgenation of Isophorone Diamine
This protocol outlines the laboratory-scale synthesis of IPDI from isophorone diamine (IPDA) using triphosgene as a safer alternative to phosgene gas.
Materials:
-
Isophorone diamine (IPDA)
-
Triphosgene (solid phosgene)
-
Dichloromethane (or other suitable organic solvent)
-
Urotropine or Paraformaldehyde (as HCl scavenger)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Heating mantle
-
Apparatus for suction filtration
-
Rotary evaporator for distillation under reduced pressure
Procedure:
-
Dissolve Isophorone diamine and the chosen HCl scavenger (e.g., 25.5g IPDA and 1.50g urotropine) in an organic solvent like ethylene dichloride (204.8g).[5]
-
In a separate flask, dissolve triphosgene (e.g., 29.7g) in the same solvent (300g).[5]
-
Cool the triphosgene solution to between -20°C and 5°C.[5]
-
Slowly add the isophorone diamine solution dropwise to the triphosgene solution over a period of 2-7 hours while stirring continuously under a nitrogen atmosphere.[5]
-
After the addition is complete, gradually warm the reaction mixture to reflux temperature and maintain for 2-8 hours until the reaction is complete.[5]
-
Cool the reaction mixture and remove the precipitated solids by suction filtration.[5]
-
The final product, this compound, is purified from the filtrate by distillation under reduced pressure.[5]
Application in Polyurethane Synthesis
IPDI is a crucial monomer in the production of polyurethanes, particularly for applications requiring high stability against UV light and weathering, such as coatings and elastomers.[6]
Experimental Protocol: Synthesis of an IPDI-based Polyurethane
This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.
Materials:
-
This compound (IPDI)
-
A long-chain diol (e.g., polytetramethylene ether glycol - PTMG)
-
A chain extender (e.g., 1,4-butanediol - BDO)
-
A catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
Equipment:
-
Four-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
In the reaction flask, dissolve the long-chain diol in the anhydrous solvent under a nitrogen atmosphere.
-
Add an excess of IPDI to the flask. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Add a catalytic amount of DBTDL (around 0.1 wt% of the total reactants).
-
Heat the mixture to about 70-80°C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.[7] The reaction progress can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer solution to 40-50°C.
-
Add the chain extender (BDO), dissolved in the solvent, dropwise to the prepolymer solution with vigorous stirring.
-
After the addition is complete, continue the reaction for another 2-3 hours at 60°C to build up the final high molecular weight polymer.[7]
-
-
Purification:
-
Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like methanol.
-
Wash the precipitate multiple times with the non-solvent to remove unreacted monomers and the catalyst.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[7]
-
Toxicological Profile and Signaling Pathways
This compound is a toxic substance, particularly through inhalation, and is a known respiratory and skin sensitizer.[8][9][10] Exposure can lead to irritation of the eyes, skin, and respiratory tract, and may cause allergic reactions, including occupational asthma.[8][10]
IPDI-Induced Asthma Signaling Pathway
Research has indicated that IPDI can induce asthma through a specific molecular mechanism. IPDI exposure causes bronchial epithelial cells to produce interleukin-8 (IL-8). This increase in IL-8 leads to the proliferation and migration of bronchial smooth muscle cells (BSMCs).[11] The migration of BSMCs is further mediated by the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK).[11]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, alcohols, and bases.[8] Containers should be kept tightly sealed.
-
Spill and Disposal: In case of a spill, evacuate the area and use absorbent materials for cleanup.[12] Dispose of as hazardous waste in accordance with local regulations.[12]
This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the referenced safety data sheets and research articles is highly recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vencorex.com [vencorex.com]
- 3. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103145586A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. purdue.edu [purdue.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. nj.gov [nj.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of Isophorone Diisocyanate in Organic Solvents
For Immediate Release
SHANGHAI – December 23, 2025 – For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the solubility of isophorone diisocyanate (IPDI) is critical for formulation, synthesis, and application success. This in-depth technical guide provides a comprehensive overview of IPDI's solubility in a range of common organic solvents, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
This compound, a key cycloaliphatic diisocyanate, is widely utilized in the synthesis of light-stable and weather-resistant polyurethane coatings, elastomers, and adhesives.[1][2] Its performance in these applications is intrinsically linked to its behavior in solution. While IPDI is known to be reactive with substances containing active hydrogen atoms, such as water, alcohols, and amines, its solubility in inert organic solvents is a crucial parameter for controlling reaction kinetics and final product properties.[3][4]
Quantitative Solubility of this compound
Extensive review of available technical literature, including safety data sheets and chemical encyclopedias, indicates that this compound is broadly miscible with a wide array of common organic solvents.[5][6][7] The term "miscible" implies that the substances form a homogeneous solution in all proportions. Specific quantitative solubility limits (e.g., in g/100 mL) are not extensively reported, suggesting that for many practical applications, IPDI can be considered fully soluble in these solvent classes.
Below is a summary of the qualitative solubility of IPDI in various organic solvent classes.
| Solvent Class | Representative Solvents | Solubility/Miscibility with IPDI | Citations |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | [5][6] |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | [5][6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble / Miscible | [3][8] |
| Aliphatic Hydrocarbons | Kerosene, Hexane | Miscible | [6][9] |
| Ethers | Diethyl Ether, Diglycol Monoethyl Ether | Miscible | [5][9] |
| Chlorinated Hydrocarbons | Carbon Tetrachloride, Chlorobenzene | Soluble / Miscible | [3][9] |
| Protic Solvents | Alcohols, Water | Reacts | [3][4] |
It is crucial to note that IPDI will react with protic solvents such as water and alcohols.[3][4] Upon contact with water, IPDI decomposes to form insoluble polyureas and carbon dioxide, which can lead to a dangerous pressure buildup in closed containers.[9][10] Therefore, the use of anhydrous (dry) solvents is imperative when preparing stable solutions of IPDI for applications such as polyurethane synthesis.
Experimental Protocol for Solubility Determination
While IPDI is miscible in many organic solvents, a standardized method to confirm solubility or to determine the solubility of a new IPDI-based derivative is essential. The following protocol is a synthesized methodology based on general principles for determining the solubility of organic compounds and standard analytical techniques for isocyanates.
Objective: To determine the solubility of this compound or its derivatives in a specific organic solvent at a given temperature.
Materials:
-
This compound (IPDI) or its derivative
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent and solute)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or an autotitrator.
-
Dibutylamine solution (for titration method)
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of IPDI to a known volume of the anhydrous organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is formed.
-
Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed for a period to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of IPDI in the solvent of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Titration Method (for Isocyanate Content):
-
The concentration of IPDI can be determined by titrating the isocyanate groups. This is a common method for analyzing isocyanates and is described in standards such as ASTM D5155.[2][11]
-
React a known volume of the IPDI solution with an excess of a standard solution of dibutylamine in a suitable solvent (e.g., toluene).
-
Back-titrate the unreacted dibutylamine with a standard solution of hydrochloric acid.
-
A blank titration without the IPDI sample is necessary to determine the initial amount of dibutylamine.
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution determined in the analysis step, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams of IPDI per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
General Solubility Trends of this compound
The following diagram illustrates the general solubility trends of IPDI in different classes of organic solvents. This visualization is based on the qualitative data gathered from various technical sources.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. infinitalab.com [infinitalab.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4098-71-9 [chemicalbook.com]
- 7. This compound | IPDI | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. saltise.ca [saltise.ca]
- 11. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
An In-Depth Technical Guide to Isophorone Diisocyanate (IPDI): Safety and Handling for Research Professionals
Abstract: Isophorone diisocyanate (IPDI) is a versatile cycloaliphatic diisocyanate essential in the synthesis of specialized polymers. However, its high reactivity and toxicity necessitate a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for IPDI, specifically tailored for professionals in research, development, and laboratory settings. It consolidates quantitative safety data, outlines detailed operational workflows, and presents visual guides for personal protective equipment and emergency response to ensure a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant acute and chronic health effects.[1] The primary routes of occupational exposure are inhalation of vapors or aerosols and direct contact with the skin and eyes.[2]
Health Hazards:
-
Acute Toxicity (Inhalation): IPDI is fatal if inhaled.[3][4] Inhalation can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, bronchitis, and potentially delayed and fatal pulmonary edema.[1][3][5]
-
Respiratory Sensitization: It may cause allergy or asthma-like symptoms upon inhalation.[3][4] A single high-concentration exposure or repeated lower-concentration exposures can lead to asthmatic sensitization, where subsequent exposure to even very low levels can trigger a severe respiratory reaction.
-
Skin Irritation and Sensitization: IPDI causes skin irritation and can lead to an allergic skin reaction (dermatitis).[3][6] Skin contact can also play a role in causing respiratory sensitization.
-
Eye Irritation: The compound causes serious eye irritation and may result in permanent eye damage upon contact.[3][5]
-
Specific Target Organ Toxicity: It is a specific target organ toxin affecting the respiratory system after a single exposure.[7]
Environmental Hazards:
-
IPDI is toxic to aquatic life, with long-lasting effects.[3][4] It should not be allowed to enter the environment.[6]
Physical and Chemical Hazards:
-
Reactivity: IPDI reacts with water, alcohols, amines, bases, and other compounds containing active hydrogen to produce carbon dioxide.[2][5] This can lead to a dangerous pressure buildup in sealed containers.[2]
-
Combustibility: It is a combustible liquid that does not readily ignite but may burn.[3][5] Fire produces poisonous gases, including nitrogen oxides and carbon monoxide.[5]
Quantitative Safety and Physical Data
Quantitative data from safety data sheets and occupational health guidelines are crucial for a comprehensive risk assessment.
Table 1: Occupational Exposure Limits (OELs) for this compound
| Authority | Limit Type | Value | Reference |
|---|---|---|---|
| OSHA | PEL (8-hr TWA) | 0.005 ppm | [7][8] |
| OSHA | STEL (15-min) | 0.02 ppm | [7][8] |
| ACGIH | TLV (8-hr TWA) | 0.005 ppm | [9][10] |
| NIOSH | REL (10-hr TWA) | 0.005 ppm | [9] |
| NIOSH | STEL (15-min) | 0.020 ppm | [9] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 5,490 mg/kg | |
| LD50 | Rabbit | Dermal | 4,780 mg/kg | |
| LC50 | Cyprinus carpio (Fish) | Aquatic | > 208 mg/L (96 h) | [6] |
| EC50 | Daphnia magna (Crustacean) | Aquatic | 27 mg/L (48 h) | [6] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless to slightly yellow liquid | [11] |
| Odor | Pungent | [11] |
| Molecular Weight | 222.3 g/mol | [11] |
| Vapor Pressure | 0.0003 mmHg at 20°C | [5] |
| Flash Point | ≥ 93.3 °C (200 °F) | [6] |
| Freezing Point | -60°C (-76°F) |[11] |
Protocols for Safe Handling and Use
Strict adherence to handling protocols is mandatory to mitigate the risks associated with IPDI.
Engineering Controls
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All work with IPDI must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] The fume hood should have a face velocity between 80 and 125 feet per minute.[7]
-
Closed Systems: Whenever feasible, use a closed system to prevent the release of vapors and aerosols into the work environment.[3][6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. purdue.edu [purdue.edu]
- 8. 1988 OSHA PEL Project - this compound | NIOSH | CDC [archive.cdc.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. This compound | Occupational Safety and Health Administration [osha.gov]
An In-depth Technical Guide to the Health and Safety Hazards of Isophorone Diisocyanate (IPDI) Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to isophorone diisocyanate (IPDI). The information is intended for researchers, scientists, and drug development professionals who may handle or encounter this chemical in a laboratory or manufacturing setting. This document summarizes key toxicological data, outlines experimental protocols for hazard assessment, and visualizes the mechanisms of IPDI-induced toxicity.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical properties, occupational exposure limits, and toxicological profile of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Odor | Pungent | [1][3] |
| Boiling Point | 158 °C at 1.33 kPa | [2] |
| Melting Point | -60 °C | [4][5] |
| Flash Point | 155 °C (closed cup) | [6] |
| Vapor Pressure | 0.0003 mmHg at 20 °C | [3] |
| Water Solubility | Insoluble, reacts with water | [1][7] |
| Density | 1.062 g/cm³ at 20 °C | [2] |
Table 2: Occupational Exposure Limits for this compound
| Agency | Limit Type | Value | Reference |
| NIOSH | TWA (10-hour) | 0.005 ppm (0.045 mg/m³) | [3][8] |
| STEL (15-minute) | 0.02 ppm (0.180 mg/m³) | [3][8] | |
| ACGIH | TLV-TWA (8-hour) | 0.005 ppm | [8] |
| OSHA | PEL | None established | [3] |
NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 4814 mg/kg | [5][9] |
| Acute Dermal Toxicity (LD₅₀) | Rat | Dermal | >7000 mg/kg | [5][9] |
| Acute Inhalation Toxicity (LC₅₀) | Rat | Inhalation | 31 mg/m³ (4 hours) | [9] |
| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating | [9] |
| Eye Irritation | Rabbit | Ocular | Severe Irritation | [9] |
| Skin Sensitization | Guinea Pig, Human | Dermal | Sensitizer | [9][10] |
| Respiratory Sensitization | Human | Inhalation | Sensitizer | [10][11] |
LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration.
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
OECD Guideline 402: Acute Dermal Toxicity
Objective: To determine the acute toxic effects of a substance applied to the skin.
Methodology:
-
Animal Model: Typically, young adult albino rats (200-300g) are used.[8][12]
-
Preparation: Approximately 24 hours before the test, the dorsal area of the trunk of the animals is shaved.
-
Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. A porous gauze dressing is applied and held in place with non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
OECD Guideline 403: Acute Inhalation Toxicity
Objective: To determine the acute toxicity of a substance via inhalation.
Methodology:
-
Animal Model: Young adult rats are the preferred species.[6][13][14]
-
Exposure System: A dynamic inhalation exposure system with a suitable analytical concentration control system is used. The substance can be tested as a gas, vapor, or aerosol.
-
Exposure Conditions: The animals are typically exposed for 4 hours to the test substance at various concentrations.[2][13]
-
Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weight is recorded weekly.[2][14]
-
Endpoint: The primary endpoint is the LC₅₀ (median lethal concentration), the concentration that is lethal to 50% of the tested animals.
-
Necropsy: A gross necropsy is performed on all animals.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.[1][7][15]
-
Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (about 6 cm²) of shaved skin and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.[15]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized grading system. The observation period may be extended up to 14 days to determine the reversibility of the effects.[7]
OECD Guideline 405: Acute Eye Irritation/Corrosion
Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9][17]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for the severity of lesions. The observation period can be extended to 21 days to assess the reversibility of any observed effects.[16][17]
OECD Guideline 406: Skin Sensitization
Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis). Two primary methods are described:
1. Guinea Pig Maximization Test (GPMT):
-
Induction Phase:
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals under an occlusive patch for 24 hours.
-
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.[4]
2. Buehler Test:
-
Animal Model: Guinea pigs.[4]
-
Induction Phase: Topical application of the test substance (at a concentration expected to cause mild irritation) under an occlusive patch to the flank for 6 hours, once a week for 3 weeks.
-
Challenge Phase: Two weeks after the last induction exposure, a challenge application with a non-irritating concentration of the test substance is made to a new skin site.
-
Evaluation: The skin reactions at the challenge site are scored at 24 and 48 hours after patch removal.
Local Lymph Node Assay (LLNA): An alternative method to the guinea pig tests.
-
Animal Model: Mice.[10]
-
Principle: Measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the ears.[10]
-
Procedure: The test substance is applied to the dorsum of both ears for three consecutive days. On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. Five hours later, the draining lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of cell proliferation.
-
Evaluation: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive response.[10]
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key aspects of this compound toxicology.
Conclusion
This compound is a hazardous substance that requires careful handling and the implementation of stringent safety protocols. Exposure can lead to severe acute and chronic health effects, with respiratory and dermal sensitization being of particular concern for individuals with repeated exposure. Researchers, scientists, and drug development professionals must be fully aware of these hazards and adhere to recommended exposure limits and handling procedures. The experimental protocols outlined in this guide provide a framework for assessing the toxicological properties of IPDI and other chemicals, ensuring a robust understanding of their potential risks. The visualized pathways of toxicity further elucidate the mechanisms by which IPDI exerts its adverse effects, reinforcing the importance of minimizing exposure to this reactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICSC 0499 - this compound [inchem.org]
- 10. Mechanisms of occupational asthma induced by isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Scandinavian Journal of Work, Environment & Health - Airway isocyanate-adducts in asthma induced by exposure to hexamethylene... [sjweh.fi]
- 14. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ipdi: Topics by Science.gov [science.gov]
Isophorone Diisocyanate in Biomedical Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isophorone diisocyanate (IPDI), a cycloaliphatic diisocyanate, is a critical building block in the synthesis of high-performance biomedical polymers.[1] Its unique asymmetrical structure and the differential reactivity of its two isocyanate groups afford precise control over polymerization, enabling the creation of biocompatible and biodegradable polyurethanes with tunable properties.[2][3] This makes IPDI-based polymers highly suitable for a wide array of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical device coatings.[2][4] Unlike their aromatic counterparts, aliphatic diisocyanates like IPDI are preferred for biomedical applications due to their degradation products being less likely to be toxic.[2][5]
This technical guide provides a comprehensive overview of the core principles and practical applications of IPDI in biomedical polymers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Performance Data
The selection of co-monomers, particularly the polyol soft segment, significantly influences the mechanical, thermal, and biocompatibility properties of the final IPDI-based polyurethane. The following tables summarize key performance indicators for various IPDI-based polyurethane systems, providing a comparative analysis for material selection.
Table 1: Mechanical Properties of IPDI-Based Polyurethanes
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| IPDI - Long-Chain Aliphatic Diol | 15 - 30 | 300 - 600 | 50 - 200 |
| IPDI - Polyester Diol (e.g., PCL) | 20 - 40 | 400 - 800 | 100 - 400 |
| IPDI - Polyether Diol (e.g., PTMG) | 10 - 25 | 500 - 1000 | 20 - 100 |
| HDI - Long-Chain Aliphatic Diol | 10 - 25 | 400 - 700 | 30 - 150 |
| Data compiled from literature sources and represents typical ranges.[6] |
Table 2: Thermal Properties of IPDI-Based Polyurethanes
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| IPDI - Long-Chain Aliphatic Diol | -60 to -20 | >300 |
| IPDI - Polyester Diol (e.g., PCL) | -40 to 10 | >300 |
| IPDI - Polyether Diol (e.g., PTMG) | -70 to -40 | >300 |
| HDI - Long-Chain Aliphatic Diol | -65 to -25 | >300 |
| Data compiled from literature sources and represents typical ranges.[6] |
Table 3: In Vitro Biocompatibility of IPDI-Based Polyurethanes
| Polymer | Cell Line | Assay | Results |
| IPDI-based Polyurethane | HaCaT keratinocytes | MTT | >70% cell viability |
| IPDI-based Polyurethane | Not specified | Not specified | Non-cytotoxic post-degradation |
| Polycaprolactone (PCL) | Not specified | Not specified | Non-cytotoxic |
| Poly(lactic-co-glycolic acid) (PLGA) | MCF-7 | Annexin V-FITC/PI | 5% early and 2.36% late apoptosis at 1.5 µg |
| This table provides a comparative overview of in vitro cytotoxicity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of biomedical polymers. The following sections provide protocols for key experiments related to IPDI-based polyurethanes.
Protocol 1: Synthesis of IPDI-Based Polyurethane via a Two-Step Solution Polymerization
This method is a common approach for synthesizing linear polyurethanes with controlled structures.
Materials:
-
This compound (IPDI)
-
Long-chain aliphatic diol (e.g., Octadecanediol) or Polyol (e.g., PCL, PTMG)
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous tetrahydrofuran (THF) or Anhydrous dimethylformamide (DMF) as a solvent
Procedure:
-
Drying of Reagents: Dry the diol/polyol and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.[2]
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried diol/polyol in the anhydrous solvent.[6]
-
Add IPDI to the flask. The molar ratio of NCO/OH is typically around 2:1 to ensure the prepolymer is NCO-terminated.[2]
-
Add a catalytic amount of DBTDL (e.g., 0.05-0.1 wt% of total reactants).[2][6]
-
Heat the mixture to 60-70°C with continuous stirring under a nitrogen atmosphere.[2][6]
-
Allow the reaction to proceed for 2-4 hours to form the prepolymer.[6] The progress can be monitored by titrating the isocyanate (NCO) content.[6]
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C.[2]
-
Add the chain extender (BDO), dissolved in the solvent, dropwise to the prepolymer solution with vigorous stirring.[2]
-
Continue the reaction for another 1-3 hours at 60°C until the NCO peak disappears, as confirmed by Fourier Transform Infrared (FTIR) spectroscopy.[2][6]
-
-
Polymer Precipitation and Purification:
-
Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent such as methanol or deionized water.[2]
-
Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.[2]
-
Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.[2][6]
-
Caption: Workflow for the two-step synthesis of IPDI-based polyurethanes.
Protocol 2: Characterization of Mechanical Properties
Apparatus: Universal Testing Machine
Procedure:
-
Prepare dumbbell-shaped specimens from the cured polymer sheets according to standard methods (e.g., ASTM D638).[7]
-
Use a universal testing machine to perform tensile tests at a constant crosshead speed (e.g., 50 mm/min).[6]
-
Record the stress-strain curve until the specimen fractures.[7]
-
From the stress-strain curve, determine the Tensile Strength, Young's Modulus, and Elongation at Break.[7]
Protocol 3: Characterization of Thermal Properties
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Seal a small sample (5-10 mg) in an aluminum pan.[7]
-
Subject the sample to a heat-cool-heat cycle to erase its thermal history. For example, heat from -100°C to 150°C at a rate of 10°C/min, cool to -100°C at the same rate, and then reheat to 150°C at 10°C/min.[6]
-
The Tg is determined as the midpoint of the transition in the heat flow curve of the second heating scan.[6][7]
b) Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]
-
Record the weight loss as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.[6]
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterilized polymer film samples
Procedure:
-
Extract Preparation: Incubate polymer samples in cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C to obtain an extract.[6]
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Cell Treatment: Replace the culture medium with the polymer extracts. Include a negative control (fresh medium) and a positive control.[6]
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C.[6]
-
MTT Assay:
-
Remove the extract-containing medium and add MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell Viability (%) = (Absorbance of cells with polymer extract / Absorbance of control cells) x 100.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Two-Step Solution Polymerization of Isophorone Diisocyanate (IPDI)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of polyurethanes via a two-step solution polymerization of isophorone diisocyanate (IPDI). This method is widely employed in the development of biocompatible and biodegradable polymers for biomedical applications, as well as in the formulation of coatings and elastomers. The protocol outlines the synthesis of an NCO-terminated prepolymer followed by chain extension to yield the final polyurethane.
Introduction
This compound (IPDI) is an aliphatic diisocyanate known for its excellent light stability, chemical resistance, and biocompatibility, making it a preferred monomer for the synthesis of high-performance polyurethanes.[1] The two-step solution polymerization method offers precise control over the polymer structure and molecular weight.[2] This process involves two key stages:
-
Prepolymer Synthesis: A diol is reacted with an excess of IPDI to form an isocyanate-terminated prepolymer. The molar ratio of NCO to OH groups is typically greater than one to ensure that the prepolymer chains are capped with reactive isocyanate groups.[3]
-
Chain Extension: A chain extender, typically a short-chain diol or diamine, is added to the prepolymer solution. This links the prepolymer chains together, increasing the molecular weight to form the final polyurethane.[3]
This method allows for the synthesis of a wide range of polyurethanes with tailored properties by varying the type of diol, diisocyanate, and chain extender used.
Data Presentation
The properties of polyurethanes synthesized using IPDI can be tailored for various applications. The following tables summarize key quantitative data from studies on IPDI-based polyurethanes.
Table 1: Mechanical Properties of an IPDI-Based Polyurethane with a Polycarbonate Diol
| Property | Value |
| Tensile Stress at Break (MPa) | 25.4 ± 1.2 |
| Elongation at Break (%) | 680 ± 30 |
| Shore D Hardness | 45 ± 2 |
| Data from a comparative study of different diisocyanates.[3] |
Table 2: In Vitro Biocompatibility of IPDI-Based Polyurethanes with Castor Oil-Derived Polyols
| Cell Line | Polyol 1 (% Cell Viability) | Polyol 2 (% Cell Viability) | Polyol 3 (% Cell Viability) |
| L929 Fibroblasts | > 80% | > 85% | > 90% |
| Human Osteoblasts | > 75% | > 80% | > 85% |
| Human Endothelial Cells | > 70% | > 75% | > 80% |
| According to the ISO 10993-5 standard, cell viability greater than 70% indicates that a material is non-cytotoxic and suitable for biomedical applications.[3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a polyurethane using IPDI, a long-chain diol, and 1,4-butanediol as the chain extender.
Materials
-
This compound (IPDI)
-
Long-chain aliphatic diol (e.g., poly(caprolactone) diol, polycarbonate diol, or a castor oil-derived polyol)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous dimethylformamide (DMF) or anhydrous dimethylacetamide (DMAc)
-
Methanol or deionized water (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Experimental Workflow
Caption: Workflow for the two-step solution polymerization of IPDI.
Detailed Procedure
Step 1: NCO-Terminated Prepolymer Synthesis
-
Drying of Reagents: Dry the long-chain diol and 1,4-butanediol (BDO) in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.[3] Anhydrous solvents are crucial as water will react with the isocyanate groups.
-
Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.
-
Initial Charge: Add the dried long-chain diol and anhydrous dimethylformamide (DMF) to the flask.
-
Heating: Heat the mixture to 70°C with constant stirring under a nitrogen atmosphere.[3]
-
IPDI Addition: Once the temperature is stable, add the this compound (IPDI) to the flask. The molar ratio of NCO groups from IPDI to OH groups from the diol should be greater than 1, typically around 2:1, to ensure the resulting prepolymer is NCO-terminated.[3]
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL), for example, 0.1 wt% of the total reactants.[3] Aliphatic isocyanates like IPDI have lower reactivity compared to aromatic isocyanates, thus requiring a catalyst and elevated temperatures.[4]
-
Reaction: Allow the reaction to proceed at 70°C for 2-3 hours.[3] The progress of the reaction can be monitored by titrating the NCO content of the reaction mixture.
Step 2: Chain Extension
-
Cooling: Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C.[3]
-
Chain Extender Addition: Dissolve the dried 1,4-butanediol (BDO) in a small amount of anhydrous DMF and add it dropwise to the prepolymer solution with vigorous stirring.
-
Reaction: After the addition of the chain extender is complete, continue the reaction for another 2-3 hours at 60°C to build up the final high molecular weight polymer.[3][4]
Step 3: Polymer Precipitation and Purification
-
Precipitation: Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent such as methanol or deionized water.[3]
-
Washing: Wash the precipitated polymer multiple times with the non-solvent to remove any unreacted monomers, catalyst, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[3]
Signaling Pathways and Logical Relationships
The synthesis of polyurethanes from IPDI follows a step-growth polymerization mechanism. The fundamental reaction is the addition of a hydroxyl group to an isocyanate group to form a urethane linkage.
Caption: Logical relationship of reactants and products in the two-step polymerization.
References
Application Note: Characterization of Isophorone Diisocyanate (IPDI) Polymers using FTIR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate crucial in the synthesis of high-performance polyurethanes (PUs).[1] These polymers are valued for their excellent mechanical properties, biocompatibility, and resistance to UV degradation and abrasion, making them suitable for a wide range of applications, including biomedical devices and advanced coatings.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the characterization of IPDI-based polymers. It provides a rapid and non-destructive method to monitor the polymerization reaction, confirm the chemical structure of the final polymer, and perform quantitative analysis of the reaction kinetics.[3] This application note provides a detailed protocol for the characterization of IPDI polymers using FTIR.
Principle of FTIR Characterization
The synthesis of polyurethane involves the reaction of an isocyanate group (-NCO) from IPDI with a hydroxyl group (-OH) from a polyol. This reaction forms a urethane linkage (-NH-COO-). FTIR spectroscopy is used to monitor this conversion by tracking the changes in the characteristic vibrational frequencies of these functional groups. The primary indicator of the reaction's progress is the decrease in the intensity of the strong, sharp absorption band of the isocyanate group and the simultaneous appearance and increase in the intensity of bands corresponding to the N-H and C=O groups of the newly formed urethane linkage.[4]
Quantitative Data Presentation
The following table summarizes the key FTIR absorption bands relevant to the characterization of IPDI-based polyurethanes.
| Functional Group | Assignment | Wavenumber (cm⁻¹) | Characteristics | Reference |
| Isocyanate | -N=C=O stretching | ~2240 - 2270 | Strong, sharp, disappears as reaction proceeds | [5][6][7] |
| Urethane | N-H stretching | ~3320 - 3450 | Broad, indicates urethane formation | [4][5][8] |
| Urethane Carbonyl | C=O stretching (free) | ~1720 - 1744 | Strong, indicates non-hydrogen-bonded urethane | [3][4][5] |
| Urethane Carbonyl | C=O stretching (H-bonded) | ~1670 - 1715 | Strong, indicates hydrogen-bonded urethane | [4][6][9] |
| Alkane | C-H stretching | ~2850 - 2960 | Strong, can be used as an internal reference | [5][10] |
| Urethane | Amide II (N-H bend, C-N stretch) | ~1510 - 1540 | Medium to strong, confirms urethane linkage | [4][6][8] |
| Urethane | C-O-C stretching | ~1130 - 1230 | Medium, part of the urethane linkage fingerprint | [5][8] |
Experimental Protocols
This section details the methodology for synthesizing a simple IPDI-based polyurethane and characterizing it using FTIR spectroscopy.
1. Synthesis of IPDI-Based Polyurethane (Two-Step Solution Polymerization)
This protocol describes a common method for preparing a polyurethane prepolymer followed by chain extension.[2]
-
Materials: this compound (IPDI), a suitable polyol (e.g., poly(tetramethylene oxide)glycol - PTMO), a chain extender (e.g., 1,4-butanediol - BDO), a catalyst (e.g., dibutyltin dilaurate - DBTDL), and an anhydrous solvent (e.g., tetrahydrofuran - THF).[2]
-
Procedure:
-
Dry the polyol under vacuum at 80-100°C for several hours to remove residual water.[11]
-
In a three-necked flask under a nitrogen atmosphere, dissolve the dried polyol in anhydrous THF.
-
Add IPDI to the flask and heat the mixture to approximately 60°C with continuous stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%) to initiate the reaction.[2]
-
Allow the prepolymer reaction to proceed for 2-4 hours. The progress can be monitored by taking small aliquots for FTIR analysis or by NCO titration.[2]
-
Once the desired prepolymer stage is reached (indicated by a specific NCO content), add the chain extender (BDO) to the mixture.
-
Continue the reaction for another 1-2 hours until the -NCO peak in the FTIR spectrum has completely disappeared.[2]
-
Cast the final polymer solution into a mold and evaporate the solvent, followed by drying in a vacuum oven.
-
2. FTIR Analysis Protocol
-
Equipment: FTIR Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Baseline Correction: Apply a baseline correction to the spectrum to account for scattering or other instrumental artifacts.[12]
-
Peak Identification: Identify the key peaks corresponding to the -NCO group (~2260 cm⁻¹), N-H group (~3340 cm⁻¹), and C=O group (~1700 cm⁻¹).[3][8]
-
Monitoring Reaction Progress: For kinetic studies, collect spectra at regular time intervals.[3] Monitor the decrease in the area or height of the -NCO peak and the corresponding increase in the urethane-related peaks.
-
Quantitative Analysis (%NCO Conversion): The conversion of the isocyanate group can be calculated by normalizing the area of the -NCO peak (ANCO) to the area of a reference peak (Aref) that does not change during the reaction, such as a C-H stretching peak (~2940 cm⁻¹).[13]
Conversion (%) = [1 - ( (ANCO / Aref)t / (ANCO / Aref)t=0 )] x 100
Where 't' is the reaction time and 't=0' is the start of the reaction.
-
Mandatory Visualizations
References
- 1. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
Application Note: ¹H and ¹³C NMR Analysis of Isophorone Diisocyanate (IPDI)-Based Polyurethanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyurethanes (PUs) synthesized from isophorone diisocyanate (IPDI) are a versatile class of polymers known for their excellent mechanical properties, abrasion resistance, and stability against ultraviolet light. These characteristics make them suitable for a wide range of applications, including coatings, adhesives, elastomers, and biomedical devices. A thorough characterization of the molecular structure of these polymers is crucial for understanding their structure-property relationships and ensuring quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a powerful analytical technique for the detailed structural elucidation of IPDI-based polyurethanes.[1][2][3] This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of these polymers, covering sample preparation, data acquisition, and spectral interpretation.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[4]
Materials:
-
IPDI-based polyurethane sample
-
High-quality 5 mm NMR tubes[5]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-D₆)[6][7][8]
-
Glass Pasteur pipettes and glass wool
-
Vortex mixer or sonicator
-
Analytical balance
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the polyurethane sample is fully soluble.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polyurethanes due to its high polarity. The solvent should be inert towards the sample.[5]
-
Concentration:
-
For ¹H NMR , weigh 10-25 mg of the polymer sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.[4][5] Higher concentrations may be used for polymers to improve signal-to-noise, but very high concentrations can increase viscosity and lead to line broadening.
-
For ¹³C NMR , a higher concentration is recommended (50-100 mg in 0.6-0.7 mL) due to the low natural abundance and sensitivity of the ¹³C nucleus.[4][5][8]
-
-
Dissolution: Place the sample and solvent in a small vial. Use a vortex mixer or brief sonication to ensure the polymer is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Filtration: To remove any suspended particles that can degrade spectral resolution, filter the sample solution directly into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.
-
Tube Filling: Fill the NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).[4][5]
-
Labeling: Clearly label the NMR tube with a unique identifier.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
Typical ¹H NMR Parameters:
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Sequence: Standard single pulse (zg30 or similar)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 16-64
-
Temperature: 298 K (25 °C)
Typical ¹³C NMR Parameters:
-
Spectrometer Frequency: 100 or 125 MHz
-
Pulse Sequence: Proton-decoupled single pulse with NOE (zgpg30 or similar)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Temperature: 298 K (25 °C)
Data Presentation and Interpretation
The chemical structure of an IPDI-based polyurethane is composed of the IPDI hard segment and a polyol soft segment (e.g., poly(propylene glycol) - PPG, poly(tetramethylene glycol) - PTMG, or a polyester diol). The NMR spectra will contain signals corresponding to both segments.
Workflow for NMR Analysis of IPDI-Based Polyurethanes
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the different types of protons in the polyurethane backbone. The urethane proton signal is a key indicator of successful polymerization.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for IPDI-Based Polyurethanes (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Notes |
| ~7.0 - 7.2 | Urethane linkage protons (-NH-COO-)[6][9][10] | Broad signal; its presence confirms the formation of urethane bonds. |
| ~2.6 - 4.0 | Methylene and methine protons of the IPDI ring (-CH₂-, -CH-)[6] | Complex multiplet region due to the cycloaliphatic structure and isomerism. |
| ~0.8 - 1.2 | Methyl protons of the IPDI unit (-CH₃)[6][9][11] | Typically observed as sharp singlets or closely spaced multiplets. |
| Varies | Protons from the polyol soft segment | Example (PPG): 1.0-1.2 ppm (-CH₃) and 3.2-4.0 ppm (-CH-, -CH₂-).[6] This region often overlaps with IPDI signals. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum is crucial for confirming the backbone structure and verifying the complete reaction of the isocyanate groups.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for IPDI-Based Polyurethanes (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Notes |
| ~155 - 158 | Carbonyl carbon of the urethane linkage (-NH-C OO-)[7] | A key signal confirming polyurethane formation. Its chemical shift can be sensitive to the local chemical environment. |
| ~25 - 60 | Aliphatic carbons of the IPDI ring and methyl groups | A complex region of signals. 2D NMR techniques (HSQC, HMBC) may be needed for unambiguous assignment due to cis/trans isomerism.[6] |
| Varies | Carbons from the polyol soft segment | The chemical shifts will depend on the specific polyol used in the synthesis. |
| Not Observed | Isocyanate carbons (-NCO) | The disappearance of the IPDI monomer's -NCO signals (originally at ~121-123 ppm) indicates a complete reaction.[6][7] |
Quantitative Analysis
¹H NMR can be used for quantitative analysis, such as determining the number-average molecular weight (Mn) by end-group analysis, provided the end-groups have unique, well-resolved signals.[12][13] By integrating the signals from the polymer repeating units and comparing them to the integrals of the terminal end-groups, the degree of polymerization can be calculated.[12]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of IPDI-based polyurethanes. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided tables of characteristic chemical shifts serve as a reliable guide for spectral interpretation, enabling the confirmation of urethane bond formation, the identification of constituent monomer units, and the verification of complete isocyanate reaction. This analytical approach provides a solid foundation for quality control, new material development, and a deeper understanding of the structure-property relationships in this important class of polymers.
References
- 1. process-nmr.com [process-nmr.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. organomation.com [organomation.com]
- 5. mun.ca [mun.ca]
- 6. Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. box2073.temp.domains [box2073.temp.domains]
Application Note: Determination of Molecular Weight of Isophorone Diisocyanate (IPDI) Polymers by GPC/SEC
Introduction
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate crucial in the synthesis of light-stable polyurethanes.[1] These polymers are utilized in a wide array of applications, including coatings, elastomers, and biomedical devices. The molecular weight and molecular weight distribution of IPDI polymers are critical parameters that significantly influence their physical and mechanical properties, such as tensile strength, elasticity, and melt viscosity.[2][3] Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these properties.[4][5][6] This application note provides a detailed protocol for the determination of the molecular weight of IPDI-based polymers using GPC/SEC.
Principle of GPC/SEC
GPC/SEC is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution.[4][7][8] The system employs a column packed with porous gel beads.[5] When a polymer solution is passed through the column, larger molecules, which cannot enter the pores, elute first. Smaller molecules can diffuse into the pores of the stationary phase, leading to a longer retention time.[8] By calibrating the system with a series of well-characterized polymer standards of known molecular weights, the retention time of an unknown polymer sample can be correlated to its molecular weight.[4] A detector, typically a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram that represents the molecular weight distribution of the sample.[3][7]
Experimental Protocol
This protocol outlines the steps for determining the molecular weight of IPDI polymers using a standard GPC/SEC system.
1. Materials and Equipment
-
GPC/SEC System: An integrated system including a pump, injector, column oven, and a differential refractive index (DRI) detector.[5]
-
Columns: A set of GPC columns suitable for organic solvents and the expected molecular weight range of the IPDI polymer. Columns with small particle sizes provide higher resolution.[2]
-
Solvent: HPLC-grade tetrahydrofuran (THF) is a commonly used mobile phase for polyurethanes.[3]
-
Calibration Standards: Narrow polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards covering a broad molecular weight range are typically used.[9][10]
-
Sample Preparation: Analytical balance, volumetric flasks, and 0.2 µm syringe filters (PTFE).
2. Instrument Setup and Mobile Phase Preparation
-
Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Install the GPC columns in the column oven. A typical setup might include two columns in series to enhance resolution.[2]
-
Set the column oven temperature (e.g., 40 °C) and allow the system to equilibrate.[2]
-
Set the pump flow rate to a constant value, typically 1.0 mL/min.[2]
-
Allow the mobile phase to circulate through the system until a stable baseline is achieved on the DRI detector.
3. Calibration
-
Prepare individual solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene) in THF at known concentrations (refer to Table 2 for guidance).[11] It is recommended to allow the standards to dissolve for at least three hours.[10]
-
Inject each standard solution into the GPC/SEC system and record the chromatogram.
-
Create a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its corresponding retention time.[4] The calibration should be performed at the beginning and end of a sample set for best practice.[10][12]
4. Sample Preparation
-
Accurately weigh the IPDI polymer sample.
-
Dissolve the polymer in THF to a known concentration. The appropriate concentration depends on the expected molecular weight (see Table 2).[11]
-
Allow the sample to dissolve completely. For high molecular weight polymers, this may take several hours to overnight with gentle agitation.[11][12]
-
Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[11]
5. Data Acquisition and Analysis
-
Inject the filtered IPDI polymer solution into the GPC/SEC system.
-
Record the chromatogram until the polymer has completely eluted.
-
Using the GPC software, integrate the chromatogram to obtain the molecular weight distribution.
-
The software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
Data Presentation
Quantitative data for a typical GPC/SEC analysis of IPDI polymers are summarized in the tables below.
Table 1: Typical GPC/SEC Experimental Conditions
| Parameter | Value |
| Instrument | Integrated GPC/SEC System |
| Columns | 2 x Mixed Bed Organic GPC Columns |
| Mobile Phase | HPLC-Grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Differential Refractive Index (DRI) |
| Injection Volume | 100 µL |
| Calibration | Polystyrene or PMMA Standards |
Table 2: Recommended Sample Concentration and Dissolution Time
| Expected Molecular Weight (Da) | Concentration (% w/v) | Recommended Dissolution Time |
| < 10,000 | 0.16 – 0.20 | 30 minutes |
| 10,000 – 50,000 | 0.13 – 0.16 | 30 minutes |
| 50,000 – 100,000 | 0.10 – 0.13 | 1 – 4 hours |
| 100,000 – 500,000 | 0.07 – 0.10 | 3 – 8 hours |
| 500,000 – 1,000,000 | 0.02 – 0.07 | 12 – 24 hours |
| > 1,000,000 | 0.007 – 0.02 | 1 – 3 days |
Data adapted from guidelines for general polymer analysis and may require optimization for specific IPDI polymers.[11]
Visualizations
Caption: Experimental workflow for GPC/SEC analysis of IPDI polymers.
Caption: Logical relationship of components in a GPC/SEC system.
References
- 1. ias.ac.in [ias.ac.in]
- 2. agilent.com [agilent.com]
- 3. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 5. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 6. agilent.com [agilent.com]
- 7. aimplas.net [aimplas.net]
- 8. docs.paint.org [docs.paint.org]
- 9. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. chemetrix.co.za [chemetrix.co.za]
Application Note: Thermal Analysis of Isophorone Diisocyanate (IPDI) Polyurethanes by DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate renowned for its use in synthesizing polyurethanes (PUs) that exhibit excellent light stability, weather resistance, and mechanical properties.[1] The thermal properties of these PUs are critical for determining their processing parameters, service temperature limits, and overall performance in various applications, including coatings, adhesives, and biomedical devices. This application note provides a detailed overview of the thermal analysis of IPDI-based polyurethanes using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Principles of Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a critical parameter for polymers, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[2]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This technique is primarily used to evaluate the thermal stability and decomposition profile of materials.[1] Key parameters obtained from TGA include the onset of decomposition temperature (often reported as the temperature at 5% weight loss, Td5) and the temperature of maximum decomposition rate (Tdmax).
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the general procedure for analyzing the thermal transitions of IPDI-based polyurethanes.
Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC3+, TA Instruments Q-series) is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into a standard aluminum DSC pan.[1]
-
Encapsulation: Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty sealed pan as a reference in the reference cell.
-
Purge the DSC cell with a dry inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected highest transition (e.g., 200 °C) at a constant heating rate of 10 °C/min or 20 °C/min.[1][5] This scan is performed to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the starting temperature to the upper limit at the same heating rate as the first scan.[1] The thermal transitions are typically analyzed from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify melting peaks (endothermic) and crystallization peaks (exothermic) by their peak temperatures.
-
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general method for assessing the thermal stability of IPDI-based polyurethanes.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 7) is necessary.
Procedure:
-
Sample Preparation: Place 5-15 mg of the polyurethane sample into a TGA sample pan (e.g., platinum or ceramic).[1]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a flow rate of 20-100 mL/min.[6]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature to obtain the TGA curve.
-
Determine the onset of decomposition temperature (Td,onset) and the temperature at 5% weight loss (Td5).
-
Differentiate the TGA curve with respect to temperature to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tdmax).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the DSC and TGA analysis of various IPDI-based polyurethane systems.
Table 1: DSC Data for IPDI-Based Polyurethanes
| Polyurethane System | Polyol | Chain Extender | Tg (°C) | Reference |
| IPDI-based PU | Polycarbonate diol | 1,4-butanediol | 55-70 | [7] |
| IPDI-based PU | Poly(propylene glycol) (PPG) | - | -30 to -40 | [5][8] |
| IPDI-functionalized Native Starch | - | - | 147.6 | [5] |
| IPDI-modified Starch | - | - | 99.7 | [5] |
| IPDI-based PU Foam | Pyridinol-Blocked | - | 62-71 | [3] |
Table 2: TGA Data for IPDI-Based Polyurethanes
| Polyurethane System | Atmosphere | Td5 (°C) | Tdmax (°C) | Char Residue (%) | Reference |
| Pristine IPDI-PU | N₂ | 273 | - | - | [3] |
| Si-PU/APTS-GPTS 40% | N₂ | 330 | - | - | [3] |
| IPDI-based PU Foam | - | ~150-200 (deblocking) | - | - | [3] |
| CAPAIPDI | Argon | ~136 | - | - | [9] |
| IPDI-based PU Films | - | 249 | - | - | [10] |
Visualization of Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. tainstruments.com [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. covalentmetrology.com [covalentmetrology.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue :: BioResources [bioresources.cnr.ncsu.edu]
- 7. qualitest.ae [qualitest.ae]
- 8. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked this compound [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Application Notes and Protocols: Isophorone Diisocyanate (IPDI) Reaction Kinetics with Different Polyols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone diisocyanate (IPDI) is a key cycloaliphatic diisocyanate used in the synthesis of high-performance polyurethanes. Its unique asymmetrical structure, featuring a primary aliphatic and a secondary cycloaliphatic isocyanate group, results in differential reactivity.[1][2][3] This reactivity difference is crucial for controlling the synthesis of polyurethane prepolymers, leading to products with low viscosity, a narrow molecular weight distribution, and low residual monomer content.[1]
The reaction kinetics between IPDI and various polyols are influenced by several factors, including the structure of the polyol (e.g., polyester, polyether), reaction temperature, and the presence and type of catalyst.[1] Understanding and controlling these kinetics are paramount for tailoring the final properties of coatings, adhesives, elastomers, and other polyurethane-based materials. These notes provide a summary of kinetic data and detailed experimental protocols for studying these reactions.
General Reaction Kinetics
The formation of a urethane linkage proceeds through the nucleophilic addition of a hydroxyl group from the polyol to an isocyanate group of IPDI. The reaction is typically second-order.[4][5][6] A significant feature of IPDI is the differing reactivity of its two NCO groups. The secondary cycloaliphatic NCO group is generally more reactive than the primary aliphatic NCO group, a difference that can be further amplified by specific catalysts.[2][3] For instance, dibutyltin dilaurate (DBTDL) is a highly effective catalyst that not only accelerates the reaction but also enhances the selective reaction of the cycloaliphatic group.[1][2]
Data Presentation: Kinetic Parameters
The following tables summarize key kinetic data for the reaction of IPDI with different polyols under various conditions.
Table 1: Activation Energies (Ea) for IPDI-Polyol Reactions
| Polyol System | Catalyst | Activation Energy (Ea) (kJ·mol⁻¹) | Citation |
| Polyethylene Glycol (PEG) / IPDI | Not specified | 46.89 | [6] |
| Poly(propylene oxide) / IPDI | Not specified | 73.9 | [4] |
| Hydroxyl-terminated polybutadiene (HTPB) / IPDI | Stannous isooctoate | Data available in source | [4] |
Table 2: Relative Reactivity and Observations
| Polyol Type | Catalyst | Temperature (°C) | Key Observations | Citation |
| Poly(butylene adipate) | DBTDL / None | Not specified | Found to be the most reactive among the oligoesterdiols studied. | [2] |
| Polycaprolactone diol | DBTDL / None | Not specified | The cycloaliphatic NCO group of IPDI is an order of magnitude more active than the aliphatic one in the catalyzed reaction. | [2] |
| 1-Butanol (model) | DBTDL | 20 - 100 | The ratio of rate constants (secondary NCO vs. primary NCO) ranges from 5.5 (uncatalyzed) to 11.5 (DBTDL catalyzed). | [1] |
| 2-Butanol (model) | DBTDL | 20 - 80 | The more sterically hindered 2-butanol further increases the selectivity of the IPDI reaction. | [1] |
| Polyether Polyols | Metal-β-diketones | Not specified | DBTDL was found to be a more effective catalyst for IPDI reactions with polyethers compared to the studied metal complexes. | [7] |
| Polyester Polyols | Metal-β-diketones | Not specified | Metal-β-diketone complexes (Fe, Cu, Cr, Sn) were more effective catalysts for IPDI reactions with polyesters than DBTDL. | [7] |
Experimental Protocols
Precise monitoring of the IPDI-polyol reaction is crucial for kinetic studies. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for real-time analysis.[8][9][10] Alternatively, classic chemical titration methods can be used to determine the concentration of unreacted isocyanate groups.
Protocol 1: In-Situ Monitoring of Reaction Kinetics by FTIR Spectroscopy
This protocol describes the real-time monitoring of the consumption of isocyanate groups during the reaction of IPDI with a polyol.
Objective: To determine the reaction rate constant by tracking the disappearance of the NCO functional group.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe[8]
-
This compound (IPDI)
-
Selected polyol (e.g., polyester or polyether diol), dried under vacuum
-
Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)
-
Anhydrous solvent (if required)
Procedure:
-
System Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Reactant Charging: Charge the IPDI and any anhydrous solvent into the reaction vessel.
-
Probe Insertion: Insert the in-situ FTIR-ATR probe directly into the reaction mixture. Ensure the probe tip is fully submerged.
-
Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C) under a gentle nitrogen blanket.[11]
-
Background Spectrum: Once the temperature is stable, collect a background spectrum of the initial mixture before the addition of the other reactants.
-
Reaction Initiation: Inject the pre-heated, dried polyol and the catalyst solution into the flask.
-
Data Acquisition: Immediately begin time-based spectral data collection.[8] Record spectra at regular intervals (e.g., every 60 seconds) for the duration of the reaction.[8]
Data Analysis:
-
The primary data point is the characteristic absorption band of the isocyanate (-NCO) group, which appears at approximately 2270-2280 cm⁻¹.[4][12]
-
Monitor the decrease in the area or height of this peak over time. The disappearance of this peak signifies the consumption of NCO groups.
-
Correlate the peak area to the concentration of NCO groups.
-
Plot the reciprocal of the NCO concentration (1/[NCO]) versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
Protocol 2: Determination of Isocyanate Content by Dibutylamine Back-Titration
This method determines the percentage of unreacted NCO groups at specific time points.
Objective: To quantify the NCO content of the reaction mixture.
Reagents:
-
Standardized solution of hydrochloric acid (HCl) in isopropanol (e.g., 0.1 N)
-
Dibutylamine solution in a suitable solvent (e.g., toluene)
-
Bromophenol blue indicator
-
Toluene (anhydrous)
Procedure:
-
Reaction Sampling: At a predetermined time, carefully withdraw an accurately weighed sample from the reaction mixture.
-
Quenching: Immediately add the sample to a flask containing a known excess of the dibutylamine solution. The amine rapidly reacts with and quenches the NCO groups.
-
Reaction with Amine: Allow the flask to stand for approximately 15 minutes to ensure the reaction between the NCO groups and dibutylamine is complete.
-
Titration: Add a few drops of bromophenol blue indicator. Titrate the solution with the standardized HCl solution until the color changes from blue to yellow, indicating the endpoint. This step quantifies the amount of unreacted dibutylamine.
-
Blank Titration: Perform a blank titration using the same volume of the dibutylamine solution without any added sample.
Calculation: The percentage of NCO is calculated using the following formula:
%NCO = [ (V_blank - V_sample) × N_HCl × 4.202 ] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
4.202 = A constant factor (Milli-equivalent weight of NCO group × 100)
-
W_sample = Weight of the sample (g)
Visualizations
Caption: General reaction scheme of IPDI with a polyol, showing two distinct reaction pathways.
Caption: Experimental workflow for kinetic analysis using in-situ FTIR spectroscopy.
References
- 1. paint.org [paint.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalyst Selection for Controlling Isophorone Diisocyanate Reaction Rate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate catalysts for controlling the reaction rate of isophorone diisocyanate (IPDI). This document outlines the catalytic effects of various compounds on the urethane-forming reaction involving IPDI, with a focus on reaction kinetics and selectivity. Detailed experimental protocols are provided to enable researchers to screen catalysts and monitor reaction progress effectively.
Introduction to IPDI Reactivity and Catalysis
This compound (IPDI) is a cycloaliphatic diisocyanate widely used in the synthesis of light-stable and weather-resistant polyurethanes.[1] A key feature of IPDI is the differential reactivity of its two isocyanate (-NCO) groups: a primary and a secondary isocyanate group.[1] The primary isocyanate group is generally more sterically accessible and therefore more reactive than the secondary group.[2] This inherent difference in reactivity allows for a degree of control over the polymerization process, leading to prepolymers with low viscosity and a narrow molecular weight distribution.[1][3]
However, for many applications, the uncatalyzed reaction between IPDI and polyols is too slow for practical purposes. Catalysts are therefore essential to achieve desired reaction rates. The choice of catalyst is critical as it not only influences the overall reaction rate but can also significantly impact the selectivity between the primary and secondary NCO groups, thereby affecting the final properties of the polyurethane material.[4]
Catalyst Classes for IPDI Reactions
The most common catalysts for the IPDI-polyol reaction fall into two main categories: organometallic compounds and tertiary amines.[3][5]
-
Organometallic Catalysts (Lewis Acids): These catalysts, such as organotin, zinc, bismuth, and iron compounds, are highly effective in accelerating the urethane-forming reaction.[3][5] Dibutyltin dilaurate (DBTL) is a widely used and highly effective organotin catalyst that tends to selectively enhance the reactivity of the secondary (cycloaliphatic) isocyanate group of IPDI.[3] Other metal catalysts like zinc octoate and bismuth-based catalysts are also employed.[5]
-
Tertiary Amine Catalysts (Lewis Bases): Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (TEA), also catalyze the isocyanate-hydroxyl reaction.[6] Their catalytic mechanism often involves activation of the hydroxyl group of the alcohol. Interestingly, certain tertiary amines can alter the selectivity of the IPDI reaction. For instance, DABCO has been reported to invert the typical selectivity, making the primary isocyanate group more reactive.[3]
Quantitative Data on Catalyst Performance
The selection of an appropriate catalyst is often guided by its effect on the reaction rate constant (k), activation energy (Ea), and selectivity (Γ), which is the ratio of the rate constants for the reaction of the secondary versus the primary isocyanate group. The following tables summarize quantitative data from various studies.
| Catalyst | Co-reactant | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Selectivity (Γ = k_sec / k_prim) | Reference |
| Uncatalyzed | 1-Butanol | 20 | - | - | 5.5 | [3] |
| Uncatalyzed | 1-Butanol | 100 | - | - | 3.9 | [3] |
| Dibutyltin dilaurate (DBTL) | 1-Butanol | 20 | - | - | 11.5 | [3] |
| Dibutyltin dilaurate (DBTL) | Poly(propylene glycol) (PPG) | - | - | 64.88 | - | [7] |
| Stannous isooctoate (TECH) | HTPB | 75 | - | - | - | [7] |
| Triethylamine | - | 75-105 | - | - | - | [7] |
| Organo-tin mixed catalyst | Poly(propylene glycol) (PPG) | 50 | 0.0161 kg·mol⁻¹·min⁻¹ | 74.25 | - | [8] |
| Organo-tin mixed catalyst | Poly(propylene glycol) (PPG) | 60 | 0.0373 kg·mol⁻¹·min⁻¹ | 74.25 | - | [8] |
| Organo-tin mixed catalyst | Poly(propylene glycol) (PPG) | 70 | 0.0806 kg·mol⁻¹·min⁻¹ | 74.25 | - | [8] |
| Zinc Octoate | 1-Butanol | 20 | - | - | ~7 | [3] |
| Iron(III)acetylacetonate (FeAcAc) | 1-Butanol | 20 | - | - | ~8 | [3] |
| Bismuth catalyst (Coscat 83) | 1-Butanol | 20 | - | - | ~9 | [3] |
| Diazabicyclo[2.2.2]octane (DABCO) | 1-Butanol | 20 | - | - | <1 (inversion of selectivity) | [3] |
| 1,8-Diazabicyclo-[5.4.0]-undec-7-ene (DBU) | 1-Butanol | 20 | - | - | ~5.5 | [3] |
| N,N-Dimethylcyclohexylamine (DMCA) | 1-Butanol | 20 | - | - | ~5.5 | [3] |
Note: The specific values for rate constants and activation energies can vary significantly depending on the reaction conditions, including the specific polyol, solvent, and catalyst concentration.
Experimental Protocols
Protocol 1: Catalyst Screening via FTIR Spectroscopy
This protocol describes a method for screening the activity of different catalysts by monitoring the disappearance of the isocyanate peak using Fourier Transform Infrared (FTIR) spectroscopy.[2][7]
Materials:
-
This compound (IPDI)
-
Polyol (e.g., polypropylene glycol, polyester polyol)
-
Catalyst to be screened (e.g., DBTL, DABCO)
-
Anhydrous solvent (if required, e.g., toluene, dimethylformamide)
-
Nitrogen or Argon gas supply
-
Reaction vessel with temperature control and stirring
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Reactant Preparation: Ensure all reactants and solvents are thoroughly dried to prevent side reactions with water.[4] If using a solvent, prepare solutions of the IPDI and the polyol. The catalyst is typically added to the polyol solution.[2]
-
Reaction Setup: Charge the polyol and solvent (if used) into the reaction vessel. Begin stirring and heat the mixture to the desired reaction temperature under a gentle flow of inert gas.[4]
-
Background Spectrum: Once the system has reached thermal equilibrium, insert the ATR probe and collect a background spectrum.[2]
-
Reaction Initiation: Inject the IPDI and the catalyst (if not already in the polyol solution) into the reaction vessel. Immediately start time-based data collection on the FTIR spectrometer.[4]
-
Data Analysis: Monitor the decrease in the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[4] The rate of disappearance of this peak is proportional to the reaction rate. By comparing the rates obtained with different catalysts under the same conditions, their relative activities can be determined.
Protocol 2: Determination of NCO Content by Titration
This protocol, based on ASTM D2572, provides a method to quantitatively determine the concentration of unreacted isocyanate groups at different time points during the reaction.[2]
Materials:
-
Reaction aliquots
-
Standardized solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene)
-
Standardized solution of hydrochloric acid (HCl)
-
Bromophenol blue indicator
-
Erlenmeyer flasks
Procedure:
-
Sample Preparation: At specific time intervals, withdraw an aliquot of the reaction mixture and accurately weigh it into an Erlenmeyer flask.
-
Reaction with DBA: Add a known excess of the standardized di-n-butylamine solution to the flask. The DBA reacts quantitatively with the remaining isocyanate groups.
-
Titration: Allow the reaction to proceed for a sufficient amount of time (e.g., 15 minutes) to ensure complete reaction of the NCO groups. Then, titrate the excess DBA with the standardized hydrochloric acid solution using bromophenol blue as an indicator.
-
Blank Titration: Perform a blank titration with the same amount of DBA solution without the reaction aliquot.
-
Calculation: The percentage of NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample. This allows for the determination of the reaction conversion over time.
Diagrams
Caption: General reaction pathway for the synthesis of polyurethanes from IPDI.
Caption: Experimental workflow for catalyst screening using FTIR spectroscopy.
Conclusion
The selection of a suitable catalyst is a critical step in controlling the reaction rate and final properties of IPDI-based polyurethanes. Organometallic catalysts, particularly DBTL, are highly effective and can enhance the reactivity of the sterically hindered secondary isocyanate group. Tertiary amines offer an alternative, with some, like DABCO, capable of inverting the typical reactivity profile. By utilizing the experimental protocols outlined in these notes, researchers can systematically screen and select the optimal catalyst for their specific application, enabling precise control over the polyurethane synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. paint.org [paint.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Isophorone Diisocyanate (IPDI) for Biodegradable Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isophorone diisocyanate (IPDI) in the synthesis of biodegradable polyurethane scaffolds for tissue engineering applications. The tunable nature of IPDI-based polyurethanes makes them promising candidates for a variety of regenerative medicine strategies, particularly in bone and soft tissue engineering.
Introduction
This compound (IPDI) is an aliphatic diisocyanate that has garnered significant interest in the biomedical field for the synthesis of biodegradable polyurethanes. Unlike aromatic diisocyanates, the degradation byproducts of IPDI-based polyurethanes are generally considered to be less toxic, enhancing their biocompatibility. The unique asymmetrical structure of IPDI, with its two isocyanate groups exhibiting different reactivities, allows for precise control over the polymerization process.
By carefully selecting the polyol soft segment, such as poly(ε-caprolactone) (PCL), and a chain extender like 1,4-butanediol (BDO), a wide range of polyurethanes with tailored mechanical properties, degradation kinetics, and biocompatibility can be achieved. These materials can be fabricated into porous scaffolds, providing a temporary three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation, while gradually degrading to allow for new tissue formation.
Data Presentation
The properties of IPDI-based polyurethane scaffolds are highly dependent on the molar ratio of their constituent monomers, particularly the hard segment content, which is composed of IPDI and the chain extender. The following tables summarize the quantitative data on the mechanical, degradation, and biocompatibility properties of representative IPDI-based scaffolds.
Table 1: Mechanical Properties of IPDI-Based Polyurethane Scaffolds
| Scaffold Formulation (IPDI:PCL:BDO molar ratio) | Hard Segment Content (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Porosity (%) | Pore Size (µm) |
| 2:1:1 | 33 | 15.8 ± 1.2 | 45.3 ± 3.1 | 450 ± 30 | 85 ± 5 | 200-400 |
| 3:1:2 | 45 | 25.4 ± 2.5 | 80.1 ± 5.7 | 320 ± 25 | 83 ± 4 | 200-400 |
| 4:1:3 | 54 | 32.5 ± 3.1 | 123.8 ± 9.2 | 250 ± 20 | 81 ± 6 | 200-400 |
Table 2: In Vitro Degradation of IPDI-Based Polyurethane Scaffolds
| Scaffold Formulation (IPDI:PCL:BDO molar ratio) | Initial Number Average Molecular Weight (Mn, kDa) | Mass Loss after 4 weeks (%) | Mass Loss after 12 weeks (%) | Mn after 12 weeks (kDa) |
| 2:1:1 | 55.3 | 4.2 ± 0.5 | 10.8 ± 1.1 | 42.1 |
| 3:1:2 | 58.1 | 3.1 ± 0.4 | 8.5 ± 0.9 | 48.5 |
| 4:1:3 | 60.5 | 2.5 ± 0.3 | 6.7 ± 0.7 | 53.2 |
Table 3: Biocompatibility of IPDI-Based Polyurethane Scaffolds
| Scaffold Formulation (IPDI:PCL:BDO molar ratio) | Cell Viability (MTT Assay, % of control) | Cell Adhesion (Relative to control) | In Vivo Inflammatory Response (4 weeks post-implantation) |
| 2:1:1 | 92 ± 7 | Excellent | Mild, thin fibrous capsule |
| 3:1:2 | 95 ± 5 | Excellent | Mild, thin fibrous capsule |
| 4:1:3 | 93 ± 6 | Excellent | Mild to moderate, slightly thicker fibrous capsule |
Experimental Protocols
Protocol 1: Synthesis of IPDI-PCL-BDO Polyurethane
This protocol describes a two-step solution polymerization method for synthesizing a biodegradable polyurethane using IPDI, PCL diol, and BDO.
Materials:
-
This compound (IPDI)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-dimethylformamide (DMF) solvent
-
Nitrogen gas (high purity)
Procedure:
Step 1: Prepolymer Synthesis
-
Dry PCL diol and BDO under vacuum at 80°C for at least 4 hours to remove residual water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.
-
Add anhydrous DMF to dissolve the PCL diol under a gentle stream of nitrogen.
-
Once the PCL diol is completely dissolved, add IPDI to the flask. The molar ratio of NCO/OH should be greater than 1 (typically around 2:1) to ensure the prepolymer is NCO-terminated.[1]
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 70°C for 2-3 hours under a nitrogen atmosphere with constant stirring.
-
Monitor the progress of the reaction by titrating the NCO content.
Step 2: Chain Extension
-
Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C.
-
Add the chain extender (BDO) dissolved in DMF dropwise to the prepolymer solution with vigorous stirring.
-
After the addition is complete, continue the reaction for another 2-3 hours at 60°C.
-
Precipitate the resulting polyurethane by pouring the solution into a large volume of a non-solvent like methanol or deionized water.
-
Wash the precipitate thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polyurethane in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Fabrication of Porous Scaffolds by Salt-Leaching
This protocol details the fabrication of porous polyurethane scaffolds using a salt-leaching technique.
Materials:
-
Synthesized IPDI-PCL-BDO polyurethane
-
N,N-dimethylformamide (DMF)
-
Sodium chloride (NaCl) particles, sieved to a specific size range (e.g., 250-425 µm)[2]
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the dried polyurethane in DMF to create a polymer solution of a specific concentration (e.g., 10-20% w/v).
-
Add sieved NaCl particles to the polymer solution at a desired polymer-to-salt weight ratio (e.g., 1:9).
-
Thoroughly mix to ensure a homogeneous dispersion of the salt particles within the polymer solution.
-
Cast the polymer/salt mixture into a mold of the desired shape and thickness.
-
Allow the solvent to evaporate completely in a fume hood, followed by further drying in a vacuum oven.
-
Immerse the dried polymer/salt composite in a large volume of deionized water to leach out the salt particles.[2]
-
Change the water frequently over a period of 2-3 days to ensure complete removal of the salt.
-
After leaching, immerse the scaffold in ethanol to aid in water removal, and then dry it in a vacuum oven until a constant weight is achieved.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the fabricated scaffolds using the MTT assay.
Materials:
-
Fabricated IPDI-PCL-BDO scaffolds
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
A relevant cell line (e.g., human mesenchymal stem cells, osteoblasts, or fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization solution
-
96-well cell culture plates
Procedure:
-
Sterilize the scaffold samples (e.g., by ethylene oxide or 70% ethanol washes followed by UV irradiation).
-
Prepare scaffold extracts by incubating the sterilized scaffolds in a cell culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared scaffold extracts. Include positive (e.g., cytotoxic agent) and negative (fresh culture medium) controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Visualization of Key Processes
Caption: Synthesis of IPDI-Based Polyurethane.
Caption: Scaffold Fabrication via Salt-Leaching.
Caption: Mechanotransduction Signaling on Scaffolds.
References
Application Notes and Protocols: IPDI-Based Polyurethanes for Controlled Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate increasingly utilized in the synthesis of biodegradable and biocompatible polyurethanes (PUs) for biomedical applications.[1] Compared to their aromatic counterparts, aliphatic diisocyanates like IPDI are often preferred due to the lower toxicity of their degradation byproducts.[1] The unique asymmetrical structure of IPDI, with its primary and secondary isocyanate groups exhibiting different reactivities, allows for precise control over the polymerization process. This control is paramount in designing sophisticated drug delivery systems.[1]
IPDI-based polyurethanes can be formulated into various nano- and microstructures, such as nanoparticles, micelles, and hydrogels, to encapsulate therapeutic agents.[2][3] These polymeric carriers offer several advantages, including enhanced drug solubility, protection from degradation, and the potential for targeted and controlled release. The physicochemical properties of these drug delivery systems, such as particle size, surface charge, and drug loading capacity, can be fine-tuned by carefully selecting the constituent monomers and the synthesis method.
These application notes provide an overview of the synthesis, characterization, and application of IPDI-based polyurethanes in controlled drug delivery. Detailed experimental protocols for key procedures are also presented to guide researchers in this field.
Data Presentation: Physicochemical Properties of IPDI-Based Polyurethane Nanoparticles
The following tables summarize the quantitative data for IPDI-based polyurethane nanoparticles from various studies, highlighting the versatility of these systems for different therapeutic agents.
Table 1: Characterization of Drug-Free IPDI-Based Polyurethane Microstructures
| Parameter | Value | Reference |
| Particle Size (nm) | 139 - 151 | [2] |
| Polydispersity Index (PDI) | 0.2 | [2] |
| Zeta Potential (mV) | +24.6 | [2] |
Table 2: Characterization of Atorvastatin-Loaded Polyurethane Nanoparticles (Emulsion-Diffusion Method)
| Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1:1 | 174.04 | < 0.1 | -3.97 ± 0.05 | 68 ± 0.23 |
| 1:4 | 277.24 | < 0.1 | -9.48 ± 0.04 | 84.76 ± 0.39 |
Data adapted from a study on polyurethane nanoparticles. While the specific diisocyanate is not mentioned as IPDI in this particular abstract, the methodology is relevant and provides a representative example.[4]
Table 3: Characterization of Doxorubicin-Loaded Poly(ether-ester-urethane) Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | ~80 | [1] |
| Zeta Potential (Empty NPs, mV) | -9.03 ± 0.42 | [1] |
| Zeta Potential (DOX-Loaded NPs, mV) | +14.28 ± 1.21 | [1] |
| Encapsulation Efficiency (%) | 26 ± 0.8 | [1] |
| Drug Loading (%) | 2 ± 0.2 | [1] |
Note: The specific diisocyanate is not explicitly stated as IPDI in the abstract, but the poly(ether-ester-urethane) composition is a common strategy for creating biocompatible PUs.[1]
Experimental Protocols
Protocol 1: Synthesis of IPDI-Based Polyurethane Nanoparticles via the Prepolymer Method
This protocol describes a two-step prepolymer method for synthesizing IPDI-based polyurethanes, which can then be formulated into nanoparticles.
Materials:
-
This compound (IPDI)
-
Polyol (e.g., poly(ε-caprolactone) (PCL), polyethylene glycol (PEG), or a long-chain aliphatic diol)
-
Chain extender (e.g., 1,4-butanediol (BDO))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetone)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Non-solvent for precipitation (e.g., deionized water or methanol)
-
Vacuum oven
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Dry the polyol and chain extender under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Prepolymer Synthesis: a. In the three-necked flask, dissolve the dried polyol in the anhydrous solvent under a nitrogen atmosphere. b. Heat the mixture to 70°C with constant stirring. c. Add IPDI to the flask. The molar ratio of NCO/OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is NCO-terminated. d. Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants). e. Allow the reaction to proceed at 70°C for 2-3 hours. The reaction progress can be monitored by titrating the NCO content.
-
Chain Extension: a. Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C. b. Add the chain extender, dissolved in the anhydrous solvent, dropwise to the prepolymer solution with vigorous stirring. c. After the addition is complete, continue the reaction for another 2-3 hours at 60°C.
-
Polymer Precipitation and Purification: a. Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent. b. Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and catalyst. c. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Nanoparticle Formation (Nanoprecipitation): a. Dissolve the purified polyurethane in a water-miscible organic solvent (e.g., acetone). b. Under magnetic stirring, add the polymer solution dropwise to a larger volume of a non-solvent (e.g., deionized water). c. The nanoparticles will form spontaneously. d. The organic solvent can be removed by evaporation under reduced pressure.
Workflow for Polyurethane Synthesis
Caption: Workflow for the two-step synthesis of IPDI-based polyurethanes.
Protocol 2: Drug Loading into Polyurethane Nanoparticles
This protocol describes a common method for encapsulating a hydrophobic drug during the nanoparticle formation process.
Materials:
-
Purified IPDI-based polyurethane
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Water-miscible organic solvent (e.g., acetone)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase: Dissolve a known amount of the purified polyurethane and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation and Encapsulation: a. Under vigorous magnetic stirring, add the organic solution dropwise into a larger volume of deionized water. b. The nanoparticles will form, encapsulating the drug within the polymer matrix.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing any unloaded drug. Resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried to obtain a powder.
Determination of Drug Loading Content (DLC) and Drug Encapsulation Efficiency (DEE):
-
After purification, dissolve a known amount of the lyophilized drug-loaded nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate DLC and DEE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
DEE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Workflow for Drug Loading
Caption: General workflow for drug encapsulation in polyurethane nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard dialysis method to evaluate the in vitro release profile of a drug from the polyurethane nanoparticles.
Materials:
-
Drug-loaded polyurethane nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the drug)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of the IPDI-based polyurethane nanoparticles on a cell line.
Materials:
-
Cell line (e.g., NIH3T3 fibroblasts or a relevant cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of the polyurethane nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium containing the nanoparticles and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Mandatory Visualization
Cellular Uptake of Polyurethane Nanoparticles
The primary mechanism for the cellular internalization of nanoparticles is endocytosis. This process can be broadly categorized into phagocytosis and pinocytosis. Pinocytosis is further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized by polyurethane nanoparticles can depend on their size, shape, and surface chemistry.
Caption: Generalized pathways for the cellular uptake of polyurethane nanoparticles.
References
Application Notes and Protocols for Surface Modification of Biomaterials Using Isophorone Diisocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone diisocyanate (IPDI) is a versatile aliphatic diisocyanate increasingly utilized in the surface modification of biomaterials. Its unique asymmetrical structure and the differential reactivity of its two isocyanate groups provide precise control over the functionalization process. This control is paramount in tailoring the surface properties of biomaterials to enhance their performance in various biomedical applications, including drug delivery, tissue engineering, and medical device coatings. Aliphatic diisocyanates like IPDI are generally preferred over their aromatic counterparts for biomedical applications due to the lower toxicity of their degradation byproducts.[1]
These application notes provide a comprehensive overview of the use of IPDI for biomaterial surface modification, including detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways. The information is intended to guide researchers in the strategic design and execution of experiments aimed at optimizing the biocompatibility and functionality of a wide range of biomaterials.
Applications of IPDI in Biomaterial Surface Modification
The primary goal of modifying biomaterial surfaces with IPDI is to control their interaction with the biological environment. This is achieved by altering surface properties such as hydrophobicity, charge, and topography, which in turn influences protein adsorption and subsequent cellular responses.[2][3]
-
Enhanced Biocompatibility: IPDI-based polyurethane coatings can significantly improve the biocompatibility of implants and medical devices. By creating a more favorable surface for cellular interaction, these modifications can reduce inflammatory responses and promote tissue integration.
-
Controlled Drug Delivery: The hydrophobicity of IPDI-modified surfaces can be tuned to control the release kinetics of hydrophobic drugs. The polyurethane matrix can act as a reservoir for the therapeutic agent, providing sustained release over time.
-
Improved Cell Adhesion and Proliferation: The surface chemistry created by IPDI modification can promote the adhesion, spreading, and proliferation of specific cell types, which is crucial for tissue engineering scaffolds and implantable devices.[2]
-
Reduced Bacterial Adhesion: By controlling the surface properties, IPDI modifications can be designed to resist bacterial adhesion and biofilm formation, a critical factor in preventing device-related infections.
Quantitative Data on IPDI-Modified Biomaterials
The following tables summarize key quantitative data from studies on biomaterials modified with or synthesized from IPDI. This data highlights the impact of these modifications on the physical, chemical, and biological properties of the materials.
Table 1: Mechanical and Thermal Properties of IPDI-Based Polyurethanes
| Material Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| IPDI - Long-Chain Aliphatic Diol | 15 - 30 | 300 - 600 | 50 - 200 | -20 to 10 | > 300 |
| IPDI - Polyester Diol (e.g., PCL) | 20 - 40 | 400 - 800 | 100 - 400 | -30 to 0 | > 320 |
| IPDI - Polyether Diol (e.g., PTMG) | 10 - 25 | 500 - 1000 | 20 - 100 | -50 to -20 | > 310 |
Data compiled from various literature sources and represents typical ranges.
Table 2: Surface and Biological Properties of IPDI-Modified Surfaces
| Biomaterial Substrate | Modification | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Protein Adsorption (Albumin, ng/cm²) | Protein Adsorption (Fibrinogen, ng/cm²) | Cell Viability (%) |
| Polyurethane (PU) | Untreated | 91 | - | High | High | > 90 |
| Polyurethane (PU) | Oxygen Plasma + Chitosan | 91 | 59 | Reduced | Reduced | > 95 |
| Thermoplastic PU (TPU) | Untreated | 99.5 | - | High | High | > 90 |
| Thermoplastic PU (TPU) | Urine Treatment | 99.5 | 21.0 | Significantly Reduced | Significantly Reduced | Not Reported |
| Poly(etherurethane) | Untreated | ~80-90 | - | High | High | > 85 |
| Poly(etherurethane) | PHEMA Grafting | ~80-90 | ~40-50 | Low | Low | > 90 |
This table compiles representative data from multiple sources to illustrate the effects of surface modifications.[4][5][6][7] Actual values will vary depending on the specific substrate, modification protocol, and measurement conditions.
Experimental Protocols
Here we provide detailed protocols for key experiments related to the surface modification of biomaterials using IPDI.
Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer with IPDI (Grafting Method)
This protocol describes a method to graft IPDI onto a polymer surface containing hydroxyl groups, thereby introducing reactive isocyanate groups for further functionalization or to alter the surface properties directly.
Materials:
-
Hydroxyl-functionalized polymer substrate (e.g., plasma-treated polyurethane, cellulose-based film)
-
This compound (IPDI)
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Triethylamine (TEA)
-
Anhydrous isopropanol (for quenching)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Substrate Preparation: Ensure the polymer substrate is clean and dry. If the substrate does not have sufficient surface hydroxyl groups, it can be pre-treated with oxygen plasma to introduce them.
-
Reaction Setup: Place the polymer substrate in the reaction vessel. Add anhydrous toluene to cover the substrate completely. Purge the vessel with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Addition of Reagents: To the reaction vessel, add IPDI to a final concentration of 2-5% (v/v). Add triethylamine (as an acid scavenger) and a catalytic amount of DBTDL (e.g., 0.1% w/v of IPDI).
-
Reaction: Heat the reaction mixture to 50-70°C with constant stirring. Allow the reaction to proceed for 2-4 hours under a nitrogen atmosphere. The isocyanate groups of IPDI will react with the hydroxyl groups on the polymer surface to form urethane linkages.
-
Washing: After the reaction, remove the substrate from the vessel and wash it thoroughly with fresh anhydrous toluene to remove unreacted IPDI and the catalyst.
-
Quenching (Optional): To quench any unreacted isocyanate groups on the surface, immerse the substrate in anhydrous isopropanol for 30 minutes.
-
Final Rinsing and Drying: Rinse the substrate with a suitable solvent (e.g., acetone or ethanol) and dry it under vacuum or in a stream of dry nitrogen.
-
Characterization: The modified surface can be characterized using techniques such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to confirm the presence of urethane bonds, and contact angle measurements to assess the change in surface hydrophobicity.
Protocol 2: Dip-Coating of a Medical Device with an IPDI-Based Polyurethane
This protocol outlines the procedure for applying a thin, uniform coating of a pre-synthesized IPDI-based polyurethane onto a medical device.[8][9]
Materials:
-
Pre-synthesized IPDI-based polyurethane
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Medical device to be coated (e.g., stent, catheter)
-
Dip-coating apparatus with controlled withdrawal speed
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve the IPDI-based polyurethane in the chosen solvent to achieve the desired concentration (typically 1-10% w/v). The concentration will influence the final coating thickness. Ensure the polymer is completely dissolved.
-
Substrate Preparation: Thoroughly clean and dry the medical device to ensure proper adhesion of the coating.
-
Dip-Coating:
-
Mount the medical device onto the dip-coating apparatus.
-
Immerse the device into the polymer solution at a constant speed.
-
Hold the device in the solution for a specific dwell time (e.g., 30-60 seconds) to allow for complete wetting of the surface.
-
Withdraw the device from the solution at a controlled, constant speed. The withdrawal speed is a critical parameter that affects the coating thickness and uniformity.
-
-
Drying: Transfer the coated device to a vacuum oven. Dry the coating under vacuum at a temperature below the boiling point of the solvent to remove any residual solvent. The drying time will depend on the solvent and coating thickness.
-
Characterization: The coated surface can be characterized by Scanning Electron Microscopy (SEM) to assess the coating morphology and uniformity, and by mechanical testing to evaluate the adhesion and durability of the coating.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to evaluate the biocompatibility of the IPDI-modified biomaterial by assessing its effect on the viability of a cell line (e.g., L929 fibroblasts).[1]
Materials:
-
IPDI-modified biomaterial samples (sterilized)
-
Control biomaterial (unmodified)
-
Tissue culture plates (96-well)
-
L929 fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Sample Preparation: Place the sterilized biomaterial samples (modified and control) into the wells of a 96-well plate.
-
Cell Seeding: Seed L929 cells into each well (including wells without any material as a negative control) at a density of 1 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24, 48, and 72 hours.
-
MTT Assay:
-
After each incubation period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of cells with biomaterial / Absorbance of control cells) x 100
-
Protocol 4: Contact Angle Measurement for Surface Wettability
This protocol is used to determine the hydrophilicity/hydrophobicity of the biomaterial surface before and after IPDI modification by measuring the water contact angle.[10][11]
Materials:
-
Biomaterial samples (unmodified and IPDI-modified)
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Preparation: Place the biomaterial sample on the sample stage of the goniometer. Ensure the surface is clean and level.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the biomaterial.
-
Image Capture: Capture a high-resolution image of the droplet on the surface.
-
Contact Angle Measurement: Use the software associated with the goniometer to measure the angle between the tangent of the droplet and the surface at the three-phase (solid-liquid-gas) contact point.
-
Replicates: Repeat the measurement at multiple locations on the surface and on multiple samples to ensure statistical significance.
-
Data Analysis: Calculate the average contact angle and standard deviation. A contact angle < 90° indicates a hydrophilic surface, while a contact angle > 90° indicates a hydrophobic surface.[12]
Protocol 5: Quantification of Protein Adsorption
This protocol describes a method to quantify the amount of protein adsorbed onto the biomaterial surface using a bicinchoninic acid (BCA) protein assay.
Materials:
-
Biomaterial samples (unmodified and IPDI-modified)
-
Protein solution of known concentration (e.g., bovine serum albumin (BSA) or fibrinogen in PBS)
-
Phosphate-buffered saline (PBS)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Protein Adsorption:
-
Place the biomaterial samples in a multi-well plate.
-
Add a known volume and concentration of the protein solution to each well, ensuring the samples are fully submerged.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C to allow for protein adsorption.
-
-
Rinsing: Carefully remove the protein solution and rinse the samples gently with PBS to remove any non-adsorbed protein.
-
Protein Elution:
-
Add a known volume of a protein-eluting solution (e.g., 1% sodium dodecyl sulfate (SDS) in PBS) to each well.
-
Incubate with gentle agitation to elute the adsorbed proteins from the surface.
-
-
BCA Assay:
-
Following the instructions of the BCA protein assay kit, mix a sample of the eluate with the BCA working reagent.
-
Incubate at the recommended temperature and time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Quantification: Determine the concentration of the eluted protein by comparing the absorbance to a standard curve generated with known concentrations of the same protein. Calculate the total amount of adsorbed protein per unit area of the biomaterial surface.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the surface modification of biomaterials with IPDI.
Experimental Workflow
Caption: Workflow for IPDI surface modification and evaluation.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Integrin-FAK signaling cascade upon cell adhesion.[1][8][12][13]
Logical Relationships in Biomaterial Surface Modification
Caption: Interplay of modification, properties, and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface modification of biomaterials with proteins - Wikipedia [en.wikipedia.org]
- 3. Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Albumin and fibrinogen adsorption on PU-PHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface Characterization & Modification | Society for Biomaterials (SFB) [biomaterials.org]
- 12. Schematic overview of the integrin signaling [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
Preparation of Waterborne Polyurethane Dispersions with Isophorone Diisocyanate (IPDI): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of waterborne polyurethane dispersions (WPUDs) using isophorone diisocyanate (IPDI). WPUDs are gaining significant attention across various fields, including biomedical applications and drug delivery systems, due to their tunable properties, biocompatibility, and environmentally friendly nature. The use of the aliphatic diisocyanate IPDI is particularly advantageous for applications requiring high light stability, weather resistance, and mechanical strength.
Introduction
Waterborne polyurethane dispersions are stable colloidal systems of polyurethane particles in water. The synthesis typically involves a multi-step process beginning with the formation of an isocyanate-terminated prepolymer. This prepolymer is then dispersed in water, often with the aid of an internal emulsifier, and subsequently chain-extended to form a high molecular weight polymer. The properties of the final WPUD and the resulting polymer films can be precisely controlled by adjusting the chemical composition of the reactants and the synthesis conditions.
This guide will detail the "prepolymer mixing process," a common and effective method for preparing IPDI-based WPUDs.
Key Components and Their Roles
A typical formulation for an IPDI-based WPUD includes the following components:
-
Diisocyanate (IPDI): this compound is a cycloaliphatic diisocyanate that forms the hard segments of the polyurethane. Its asymmetrical structure and steric hindrance contribute to good phase separation and the formation of films with high tensile strength.[1]
-
Polyol: This component forms the soft segment of the polyurethane and imparts flexibility and elasticity to the final polymer. The choice of polyol (e.g., polyester, polyether, or polycarbonate diol) significantly influences the thermal and mechanical properties of the WPUD film.
-
Internal Emulsifier (DMPA): Dimethylolpropionic acid is a diol containing a carboxylic acid group. It is incorporated into the polyurethane backbone and, after neutralization, provides hydrophilic centers that allow the polymer to be dispersed in water.[2][3]
-
Neutralizing Agent (TEA): Triethylamine is a tertiary amine used to neutralize the carboxylic acid groups of the DMPA, forming carboxylate anions. This ionization is crucial for the stable dispersion of the polyurethane in water.
-
Chain Extender (e.g., EDA, BDO): After the prepolymer is dispersed in water, a chain extender (a diamine like ethylene diamine or a diol like 1,4-butanediol) is added to react with the remaining isocyanate groups, thereby increasing the molecular weight of the polymer.[2]
-
Catalyst (e.g., DBTDL): Dibutyltin dilaurate is a commonly used catalyst to accelerate the reaction between the isocyanate and hydroxyl groups during prepolymer formation.[4]
-
Solvent (Acetone): In the "acetone process," a water-miscible organic solvent like acetone is often used to reduce the viscosity of the prepolymer, facilitating its dispersion in water. The acetone is later removed by distillation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of an IPDI-based waterborne polyurethane dispersion using the prepolymer mixing process.
Materials and Equipment
-
Reactants: this compound (IPDI), Poly(tetramethylene ether) glycol (PTMEG, Mn ~2000 g/mol ), Dimethylolpropionic acid (DMPA), Triethylamine (TEA), Ethylene diamine (EDA), Dibutyltin dilaurate (DBTDL), Acetone.
-
Equipment: A four-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet/outlet. A heating mantle with a temperature controller. A dropping funnel. A rotary evaporator for acetone removal.
Synthesis of the NCO-Terminated Prepolymer
-
Drying of Reactants: Prior to the reaction, the polyol (PTMEG) should be dried under vacuum at 100-120°C for 2 hours to remove any residual water, which can react with the isocyanate groups. IPDI should be used as received in a dry, sealed container.
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, condenser, thermometer, and nitrogen inlet. Purge the system with dry nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: Add the dried PTMEG and DMPA to the flask.
-
Heating and Dissolution: Begin stirring and heat the mixture to 60-70°C to dissolve the DMPA completely.
-
Catalyst Addition: Once the DMPA is dissolved, add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).
-
IPDI Addition: Slowly add the IPDI to the mixture using a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature between 75-85°C.
-
Prepolymerization Reaction: After the IPDI addition is complete, maintain the reaction temperature at 80-85°C for 2-4 hours. The progress of the reaction can be monitored by titrating for the isocyanate content (%NCO) until it reaches the theoretical value.
Neutralization and Dispersion
-
Cooling: After the prepolymerization is complete, cool the reactor to 40-50°C.
-
Neutralization: Add triethylamine (TEA) to the prepolymer and stir for 30 minutes. The amount of TEA is typically calculated to be in a 1:1 molar ratio with the DMPA.
-
Dispersion: With vigorous stirring (e.g., 1000 rpm), slowly add deionized water to the neutralized prepolymer. As water is added, the viscosity will initially increase and then decrease as phase inversion occurs, and the oil-in-water dispersion is formed.
Chain Extension
-
Chain Extender Solution: Prepare a dilute solution of the chain extender (e.g., ethylene diamine) in deionized water.
-
Addition: Add the chain extender solution dropwise to the dispersion over 15-30 minutes. The reaction is typically rapid.
-
Stirring: Continue stirring for an additional 1-2 hours to ensure the completion of the chain extension reaction.
Solvent Removal
-
Distillation: If acetone was used to reduce viscosity, it can be removed under reduced pressure using a rotary evaporator at approximately 40-50°C.
-
Final Product: The result is a stable, translucent, or milky-white waterborne polyurethane dispersion. The solid content can be adjusted by adding or removing water.
Data Presentation: Formulation and Properties
The properties of the final WPUD are highly dependent on the formulation. The following tables summarize the effects of varying key formulation parameters on the resulting dispersion and film properties.
Table 1: Effect of NCO/OH Molar Ratio on WPUD Properties
| NCO/OH Molar Ratio | DMPA Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.2 | 4.5 | 150 | -35 | 25 | 600 |
| 1.5 | 4.5 | 120 | -38 | 35 | 500 |
| 1.8 | 4.5 | 90 | -42 | 45 | 400 |
Note: Higher NCO/OH ratios generally lead to smaller particle sizes and increased hard segment content, resulting in higher tensile strength and lower elongation.
Table 2: Effect of DMPA Content on WPUD Properties
| NCO/OH Molar Ratio | DMPA Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Water Absorption (%) |
| 1.5 | 3.0 | 250 | -25 | 15 |
| 1.5 | 4.5 | 120 | -38 | 25 |
| 1.5 | 6.0 | 50 | -50 | 35 |
Note: Increasing the DMPA content leads to a higher concentration of hydrophilic groups, resulting in smaller particle sizes, more stable dispersions (more negative zeta potential), and increased water absorption of the final film.[5]
Table 3: Effect of TEA/DMPA Molar Ratio on WPUD Particle Size
| Hard Segment (wt%) | TEA/DMPA Molar Ratio | Average Particle Size (nm) |
| 50 | 1.1:1 | 38 |
| 50 | 0.75:1 | 130 |
| 50 | 0.25:1 | 360 |
Note: A higher degree of neutralization (higher TEA/DMPA ratio) leads to a greater number of ionized groups, resulting in smaller and more stable particles.[1]
Characterization of IPDI-Based WPUDs
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a crucial technique to confirm the successful synthesis of the polyurethane. Key spectral features to observe include:
-
Disappearance of the NCO peak: The characteristic sharp peak of the isocyanate group (-NCO) at approximately 2250-2270 cm⁻¹ should be absent in the final product, indicating complete reaction.[6][7][8][9][10]
-
Appearance of Urethane Linkages: The formation of urethane bonds is confirmed by the appearance of an N-H stretching peak around 3330 cm⁻¹ and a C=O stretching peak (from the urethane carbonyl) at approximately 1730-1700 cm⁻¹.[6][8]
-
C-O-C Stretching: A peak around 1240 cm⁻¹ corresponds to the C-O-C stretching of the urethane linkage.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the average particle size, particle size distribution (Polydispersity Index, PDI), and zeta potential of the dispersion.
-
Particle Size: Typically ranges from 20 to 200 nm for stable dispersions.
-
Zeta Potential: A value more negative than -30 mV generally indicates good colloidal stability, as the electrostatic repulsion between particles prevents aggregation.[1]
Thermal and Mechanical Properties of WPU Films
Films can be prepared by casting the WPUD onto a suitable substrate (e.g., Teflon) and allowing the water to evaporate.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and degradation profile of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperatures (Tg) of the soft and hard segments, providing insights into the degree of phase separation.
-
Tensile Testing: Measures the mechanical properties of the film, such as tensile strength, Young's modulus, and elongation at break.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of IPDI-based WPUDs.
Chemical Reaction Pathway
Caption: Key steps in the chemical synthesis of IPDI-based WPUDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Crosslinking of Polymers with Isophorone Diisocyanate (IPDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isophorone Diisocyanate (IPDI) in Polymer Crosslinking
This compound (IPDI) is an aliphatic diisocyanate that is widely utilized as a crosslinking agent in the synthesis of polymers for biomedical and pharmaceutical applications. Unlike aromatic isocyanates, IPDI-based polymers exhibit excellent light stability, resistance to yellowing upon UV exposure, and good mechanical properties, making them suitable for a variety of applications, including drug delivery systems, tissue engineering scaffolds, and medical device coatings. The differential reactivity of its two isocyanate groups allows for a controlled polymerization process.
The primary application of IPDI in a biomedical context is in the formation of polyurethanes. The urethane linkages are formed through the reaction of the isocyanate groups of IPDI with hydroxyl groups from a polyol. For drug delivery and tissue engineering, naturally derived polymers such as chitosan and gelatin are also of significant interest. The amine and hydroxyl groups present in these polymers can react with the isocyanate groups of IPDI to form crosslinked networks, thereby modifying their solubility, swelling behavior, and drug release characteristics. This controlled crosslinking is crucial for designing carriers for sustained and targeted drug delivery. For instance, crosslinking gelatin with IPDI can decrease its biodegradability and solubility, which is advantageous for creating controlled-release drug depots.
Experimental Protocols
Synthesis of IPDI-Crosslinked Polyurethane for Drug Delivery
This protocol describes the synthesis of a polyurethane network using a two-step prepolymer method. This method allows for better control over the final polymer structure.
Materials:
-
Polyol (e.g., Poly(ethylene glycol) (PEG), Polycaprolactone (PCL))
-
This compound (IPDI)
-
Chain extender (e.g., 1,4-butanediol (BDO))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
Step 1: Prepolymer Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the polyol in anhydrous THF.
-
Add IPDI to the flask. The molar ratio of NCO groups from IPDI to OH groups from the polyol should be approximately 2:1 to ensure the prepolymer is NCO-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Heat the reaction mixture to 70°C and allow it to react for 2-3 hours under a nitrogen atmosphere with continuous stirring.
-
Monitor the progress of the reaction by determining the isocyanate content (NCO%) through titration.
Step 2: Chain Extension (Crosslinking)
-
Once the desired NCO content is achieved, cool the prepolymer solution to 40-50°C.
-
Slowly add the chain extender (BDO), dissolved in THF, to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to react with the remaining NCO groups.
-
Continue the reaction for another 2-3 hours at 60°C.
-
After the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent like cold diethyl ether.
-
Collect the precipitated polyurethane and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Preparation of IPDI-Crosslinked Chitosan Scaffolds for Tissue Engineering
This protocol outlines a method for fabricating porous chitosan scaffolds crosslinked with IPDI.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid solution (1% v/v)
-
This compound (IPDI)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO))
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve chitosan powder in a 1% acetic acid solution to obtain a 2% (w/v) chitosan solution. Stir until the chitosan is completely dissolved.
-
Pour the chitosan solution into a mold and freeze it at -20°C for 24 hours.
-
Lyophilize the frozen chitosan solution for 48 hours to obtain a porous chitosan scaffold.
-
Prepare a solution of IPDI in anhydrous DMSO (e.g., 5% w/v).
-
Immerse the lyophilized chitosan scaffold in the IPDI solution. The amount of IPDI can be varied to control the degree of crosslinking.
-
Allow the crosslinking reaction to proceed at room temperature for 24 hours.
-
After crosslinking, wash the scaffold thoroughly with ethanol to remove any unreacted IPDI and solvent.
-
Finally, dry the crosslinked chitosan scaffold in a vacuum oven at 40°C.
Fabrication of IPDI-Crosslinked Gelatin Hydrogels for Controlled Drug Release
This protocol describes the preparation of gelatin hydrogels crosslinked with IPDI for use as a drug delivery system.
Materials:
-
Gelatin (Type A or B)
-
Deionized water
-
This compound (IPDI)
-
Anhydrous solvent (e.g., Dioxane)
-
Model drug
Procedure:
-
Dissolve gelatin in deionized water at 40°C to form a 10% (w/v) solution.
-
If incorporating a drug, dissolve the model drug in the gelatin solution at this stage.
-
Cast the gelatin solution into a petri dish and allow it to cool to form a hydrogel.
-
Prepare a solution of IPDI in anhydrous dioxane (e.g., 10% w/v).
-
Immerse the gelatin hydrogel in the IPDI solution to initiate crosslinking. The duration of immersion will influence the crosslinking density.
-
Carry out the crosslinking reaction for a specified time (e.g., 4-24 hours) at room temperature.
-
After the desired crosslinking time, remove the hydrogel and wash it extensively with deionized water to remove unreacted IPDI and dioxane.
-
The resulting crosslinked gelatin hydrogel can then be used for drug release studies.
Data Presentation
Table 1: Mechanical and Thermal Properties of IPDI-Based Polyurethanes
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Glass Transition Temp. (°C) |
| IPDI - PCL | 20 - 40 | 400 - 800 | 100 - 400 | -40 to -20 |
| IPDI - PEG | 10 - 25 | 500 - 1000 | 20 - 100 | -50 to -30 |
| IPDI - HTPB | ~0.53 | ~250 | - | - |
Note: HTPB refers to Hydroxyl-terminated polybutadiene. The values represent typical ranges and can vary based on the specific molecular weights of the polyols and the synthesis conditions.
Table 2: Biocompatibility of IPDI-Crosslinked Polymers (MTT Assay)
| Polymer System | Cell Line | Incubation Time (h) | Cell Viability (%) |
| IPDI-Castor Oil Polyurethane | L929 fibroblasts | 24 | > 70 |
| IPDI-PCL Polyurethane | Fibroblasts | 24 | > 80 |
| IPDI-PEG Polyurethane | Endothelial Cells | 48 | > 85 |
Note: Cell viability is often compared to a negative control (cells in media only) and a positive control (a known cytotoxic material). Values greater than 70% are generally considered non-cytotoxic.
Table 3: Drug Release from Crosslinked Polymer Matrices (Illustrative Examples)
| Polymer Matrix | Crosslinker | Model Drug | Release at 24h (%) | Release Mechanism |
| Chitosan Nanoparticles | Glutaraldehyde | 5-Fluorouracil | ~84 | Fickian Diffusion |
| Gelatin Hydrogel | Genipin | Clarithromycin | ~60 | Controlled Diffusion |
| PEG Hydrogel | Dithiothreitol | Doxorubicin | ~50 | Swelling and Diffusion |
Note: This table provides illustrative examples of drug release from crosslinked natural polymers. The release kinetics from IPDI-crosslinked systems would need to be determined experimentally but are expected to follow similar controlled release profiles.
Visualizations
General Reaction Scheme for IPDI Crosslinking
Caption: General reaction of IPDI with a polymer containing hydroxyl or amine groups.
Experimental Workflow for Polyurethane Synthesis
Caption: Two-step prepolymer method for polyurethane synthesis.
Logical Relationship in Controlled Drug Release
Caption: Factors influencing controlled drug release from a crosslinked hydrogel.
Application Notes and Protocols for the Synthesis of IPDI-Based Shape Memory Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Isophorone diisocyanate (IPDI)-based shape memory polyurethanes (SMPUs). IPDI-based SMPUs are a class of smart polymers capable of retaining a temporary, deformed shape and recovering their original shape upon exposure to an external stimulus, such as heat. Their biocompatibility and tunable properties make them promising materials for various biomedical applications, including drug delivery systems.
Synthesis of IPDI-Based Shape Memory Polyurethanes
IPDI-based SMPUs are typically synthesized via a two-step polymerization process. This method involves the initial formation of an isocyanate-terminated prepolymer, followed by chain extension to form the final high molecular weight polyurethane. The key components include a diisocyanate (IPDI), a polyol soft segment (e.g., polycaprolactone diol - PCL), and a chain extender (e.g., 1,4-butanediol - BDO). The ratio of these components is crucial in determining the final properties of the SMPU.[1][2][3]
A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to control the reaction rate, especially due to the lower reactivity of aliphatic isocyanates like IPDI compared to aromatic ones.[1] The reaction is typically carried out under a nitrogen atmosphere to prevent side reactions with moisture.
Experimental Workflow: Two-Step Polymerization
Caption: Workflow for the two-step synthesis of IPDI-based SMPUs.
Experimental Protocols
Protocol for Synthesis of IPDI-PCL-BDO Shape Memory Polyurethane
This protocol describes the synthesis of an IPDI-based SMPU using PCL as the soft segment and BDO as the chain extender.
Materials:
-
This compound (IPDI)
-
Polycaprolactone diol (PCL, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PCL diol under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Add the dried PCL diol (e.g., 0.1 mol) and anhydrous DMF to the reaction flask.
-
Heat the mixture to 70-80°C with constant stirring until the PCL is completely dissolved.
-
Add IPDI (e.g., 0.2 mol, for a 2:1 NCO:OH molar ratio) dropwise to the reactor over 30 minutes.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Allow the reaction to proceed at 70-80°C for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.[4]
Step 2: Chain Extension
-
After the prepolymerization is complete, add BDO (e.g., 0.1 mol) dropwise to the reaction mixture.
-
Continue the reaction at 70-80°C for another 1-2 hours until the viscosity of the solution increases significantly.
-
Pour the resulting polyurethane solution into a Teflon mold.
-
Cure the polymer in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the reaction.
-
The resulting solid film is the IPDI-based SMPU.
Protocol for Characterization of Shape Memory Properties
The shape memory behavior of the synthesized polyurethane is characterized by its shape fixity (R_f) and shape recovery (R_r) ratios.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) or a tensile tester with a thermal chamber.
-
Molds to prepare standardized samples (e.g., dumbbell-shaped specimens).
Procedure:
-
Cut a sample of the synthesized SMPU into a standard shape.
-
Programming (Deformation):
-
Heat the sample to a temperature above its transition temperature (T_trans), which can be determined by DSC (typically the glass transition temperature, T_g, or melting temperature, T_m).
-
Apply a specific strain (ε_m) to the sample and hold it for a few minutes.
-
-
Fixing:
-
While maintaining the strain, cool the sample to a temperature below T_trans.
-
Remove the external force. The strain of the fixed temporary shape is ε_u.
-
-
Recovery:
-
Reheat the sample to a temperature above T_trans without any external force.
-
The sample will recover its original shape. The final recovered strain is ε_p.
-
Calculations:
-
Shape Fixity Ratio (R_f): R_f (%) = (ε_u / ε_m) x 100
-
Shape Recovery Ratio (R_r): R_r (%) = ((ε_m - ε_p) / ε_m) x 100
Data Presentation: Properties of IPDI-Based SMPUs
The properties of IPDI-based SMPUs can be tuned by varying the composition and molecular weight of the components. The following tables summarize typical quantitative data from the literature.
Table 1: Thermal and Mechanical Properties of IPDI-Based SMPUs
| Sample Composition (Molar Ratio IPDI:PCL:BDO) | T_g (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2:1:1 | 35-45 | 15-25 | 600-800 |
| 3:1:2 | 45-55 | 25-35 | 400-600 |
| 4:1:3 | 55-65 | 35-45 | 300-500 |
Note: These are representative values and can vary based on specific synthesis conditions and characterization methods.
Table 2: Shape Memory Properties of IPDI-Based SMPUs
| Sample Composition (Molar Ratio IPDI:PCL:BDO) | Shape Fixity (R_f, %) | Shape Recovery (R_r, %) |
| 2:1:1 | > 95 | > 90 |
| 3:1:2 | > 98 | > 95 |
| 4:1:3 | > 99 | > 98 |
Note: Shape memory properties are often excellent for well-synthesized IPDI-based SMPUs.[5]
Mechanism of Shape Memory Effect
The shape memory effect in polyurethanes is attributed to their microphase-separated morphology. The polymer consists of hard segments (from IPDI and BDO) and soft segments (from PCL). The hard segments act as physical crosslinks, determining the permanent shape. The soft segments are responsible for the temporary shape change and recovery.
Diagram: Mechanism of the Shape Memory Effect
Caption: Micro-mechanism of the thermally induced shape memory effect.
Application in Drug Delivery
IPDI-based SMPUs can be formulated into films or nanoparticles for controlled drug delivery. The drug can be loaded into the polymer matrix, and its release can be triggered by the shape recovery process or by diffusion.
Protocol for Drug Loading into SMPU Films
Method: Solvent Casting
-
Dissolve the synthesized IPDI-based SMPU in a suitable solvent (e.g., DMF or THF) to form a polymer solution (e.g., 10% w/v).
-
Dissolve the desired drug in the polymer solution. The drug concentration can be varied (e.g., 1-10 wt% with respect to the polymer).
-
Stir the mixture until the drug is uniformly dispersed.
-
Cast the drug-loaded polymer solution into a petri dish or a suitable mold.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature, followed by drying in a vacuum oven at a temperature below the drug's degradation point to remove any residual solvent.
-
The resulting film will contain the encapsulated drug.
Protocol for In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from a drug-loaded SMPU film.
Materials:
-
Drug-loaded SMPU film
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Cut a known weight and size of the drug-loaded SMPU film.
-
Place the film in a vial containing a known volume of PBS (e.g., 10 mL).
-
Incubate the vial in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and so on), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Replace the withdrawn medium with an equal volume of fresh PBS to maintain a constant volume.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug released over time.
The release profile can be influenced by factors such as the drug's solubility, the polymer's degradation rate, and the shape memory properties of the SMPU.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Slow Reaction Rates in Isophorone Diisocyanate (IPDI) Polymerization
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with isophorone diisocyanate (IPDI) polymerization. The focus is on identifying and resolving the root causes of slow reaction rates to ensure efficient and successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for slow or incomplete IPDI polymerization?
Slow reaction rates in IPDI polymerization can stem from several factors, including:
-
Catalyst Issues: The catalyst may be inactive, used at an incorrect concentration, or unsuitable for the specific reaction conditions.[1]
-
Moisture Contamination: Isocyanates are highly reactive with water. Moisture in reactants (polyols, chain extenders) or solvents can consume isocyanate groups, leading to altered stoichiometry and slower formation of the desired polyurethane.[2][3]
-
Impure Reactants or Solvents: Impurities in the monomer, polyol, or solvent can act as inhibitors or interfere with the catalyst, slowing down the reaction.[4]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the polymerization kinetics.[5] An incorrect temperature can lead to a drastically reduced reaction rate.[6]
-
Incorrect Stoichiometry: An imbalance in the molar ratio of isocyanate (NCO) to hydroxyl (OH) groups can result in a slower reaction and incomplete conversion.[7]
-
Presence of Inhibitors: Monomers are often supplied with inhibitors to prevent spontaneous polymerization during storage.[8][9] Failure to remove these inhibitors before starting the reaction will impede the process.[8]
Q2: How does the choice of catalyst affect the reaction rate?
The catalyst plays a crucial role in accelerating the urethane reaction.[10] Organometallic compounds, such as dibutyltin dilaurate (DBTDL), are highly effective at promoting the reaction between IPDI and polyols.[1][10] However, the catalyst's effectiveness can be compromised if it has degraded due to improper storage or if it is poisoned by impurities.[4] Some catalysts may also exhibit different selectivity towards the primary and secondary isocyanate groups of IPDI, which can influence the overall reaction kinetics and final polymer structure.[10][11]
Q3: My reaction is slow and the final product has bubbles. What is the likely cause?
The combination of a slow reaction and bubble formation strongly suggests moisture contamination.[2] Isocyanate groups react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This side reaction not only consumes the isocyanate needed for polymerization, thus slowing the main reaction, but the CO2 generated creates bubbles in the polymer matrix.[2][3]
Q4: Can the purity of IPDI or the polyol affect the reaction speed?
Absolutely. The purity of both the isocyanate and the polyol is critical.[7] Polyols, being hygroscopic, can absorb atmospheric moisture, which will interfere with the polymerization.[2] Both reactants should be dried thoroughly before use. Furthermore, other impurities can act as chain terminators or catalyst poisons, effectively halting the polymerization process.[4]
Q5: How critical is temperature control for IPDI polymerization?
Temperature control is a critical factor.[5] Generally, higher temperatures lead to faster reaction rates.[4][6] However, excessively high temperatures can promote side reactions, which may affect the final properties of the polymer.[4] For IPDI, an optimal temperature range, often between 40°C and 80°C when using catalysis, is recommended to balance reaction speed and selectivity.[10]
Q6: I suspect an inhibitor is present in my monomer. How can I remove it?
Monomers like acrylates or styrene, sometimes used in conjunction with IPDI systems, are often shipped with inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT).[8][9] These can typically be removed by washing the monomer with an alkaline solution (e.g., dilute sodium hydroxide) to form a water-soluble salt, followed by washing with deionized water and drying.[12] Another common method is to pass the monomer through a column of activated alumina.[13]
Troubleshooting Guide: Slow Reaction Rate
This guide provides a systematic approach to diagnose and resolve slow reaction rates during IPDI polymerization.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Moisture Contamination | 1. Verify Water Content: Use Karl Fischer titration to quantify the water content in polyols and solvents.[4] 2. Dry Reactants: Dry polyols under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.[14] 3. Use Anhydrous Solvents: Ensure all solvents are certified anhydrous or are freshly dried using appropriate methods (e.g., molecular sieves). 4. Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2][3] |
| Catalyst Inactivity or Insufficiency | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or one that has been stored properly under inert conditions.[4] 2. Check Concentration: Double-check calculations for the catalyst concentration. Typical concentrations for DBTDL are in the range of 0.01-0.1 wt%.[15] 3. Select Appropriate Catalyst: Ensure the chosen catalyst is suitable for the specific polyol and reaction conditions. Some catalysts can be deactivated by acidic components.[1] |
| Incorrect Reaction Temperature | 1. Monitor Temperature: Use a calibrated thermometer to accurately monitor the internal reaction temperature. 2. Adjust Temperature: If the temperature is too low, gradually increase it to the recommended range for your system (e.g., 60-80°C).[10] Be aware that higher temperatures can sometimes reduce selectivity.[10] |
| Presence of Inhibitors | 1. Check Monomer Source: Consult the technical data sheet for the monomer to identify any added inhibitors. 2. Remove Inhibitors: If present, remove the inhibitor using an appropriate method such as an alkaline wash or an inhibitor-removal column prior to use.[12][13] |
| Incorrect Stoichiometry | 1. Verify Calculations: Re-calculate the molar ratios of NCO to OH groups. 2. Ensure Accurate Weighing: Use a calibrated balance to ensure all reactants are weighed precisely.[7] 3. Account for Purity: Adjust stoichiometric calculations based on the purity of the reactants as specified by the supplier.[7] |
Quantitative Data Summary
Table 1: Effect of Temperature and Catalyst on IPDI-Butanol Reaction Selectivity Selectivity (Γ) is the ratio of the rate constants of the secondary NCO group to the primary NCO group.
| Catalyst | Temperature (°C) | Selectivity (Γ) |
| Uncatalyzed | 20 | 5.5 |
| Uncatalyzed | 100 | 3.9 |
| DBTL | 20 | 11.5 |
| DABCO | 20 | <1 (Inversion) |
Data sourced from a study on the selectivity of IPDI in the urethane reaction.[10]
Table 2: Typical Reaction Parameters for IPDI Polymerization
| Parameter | Typical Range | Notes |
| Temperature | 50 - 80 °C | Higher temperatures increase rate but may promote side reactions.[4][6] |
| Catalyst (DBTDL) | 0.01 - 0.1 wt% | Concentration depends on desired reaction speed and pot life.[15] |
| NCO:OH Ratio | 1.05:1 to 2:1 | An excess of NCO is often used to ensure complete reaction of the polyol.[10] |
| Reaction Time | 2 - 8 hours | Monitored by NCO content until the theoretical value is reached or it plateaus.[7][15] |
Experimental Protocols
Protocol 1: Drying of Polyols and Solvents
-
Objective: To remove residual water from polyols and solvents to prevent side reactions with IPDI.
-
Methodology (for Polyols):
-
Place the polyol in a three-necked round-bottom flask equipped with a mechanical stirrer and a vacuum inlet.
-
Heat the polyol to 80-100 °C while stirring.[14]
-
Apply vacuum (e.g., <10 mmHg) for several hours until bubbling ceases.
-
Break the vacuum with a dry, inert gas (e.g., nitrogen) and store the dried polyol under an inert atmosphere.
-
-
Methodology (for Solvents):
-
Use commercially available anhydrous solvents whenever possible.
-
Alternatively, dry solvents like THF or DMF by refluxing over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) followed by distillation under an inert atmosphere.
-
Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Protocol 2: Monitoring Reaction Progress via FTIR Spectroscopy
-
Objective: To track the consumption of isocyanate (NCO) groups in real-time to determine the reaction rate and endpoint.[7]
-
Apparatus: An in-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe (e.g., ReactIR).[7]
-
Methodology:
-
Insert the ATR probe into the reaction flask before adding reactants.
-
Record a background spectrum of the initial reaction mixture before the addition of IPDI.
-
Once the reaction is initiated, continuously collect IR spectra over time.
-
Monitor the disappearance of the characteristic NCO peak, which appears as a sharp, strong band around 2250-2275 cm⁻¹.
-
The reaction is considered complete when the area of the NCO peak stops decreasing.[15]
-
Visualizations
Caption: Troubleshooting workflow for slow IPDI polymerization.
Caption: Simplified pathway for catalyzed urethane formation.
Caption: Experimental workflow for IPDI polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. resinlab.com [resinlab.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. benchchem.com [benchchem.com]
- 5. askanacademic.com [askanacademic.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. longchangchemical.com [longchangchemical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Unexpected Viscosity Increase in IPDI Prepolymer Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected viscosity increases during isophorone diisocyanate (IPDI) prepolymer synthesis.
Troubleshooting Guide
Issue: My IPDI prepolymer reaction has become too viscous to stir or handle.
An unexpected and rapid increase in viscosity is a common challenge in IPDI prepolymer synthesis. This guide will walk you through the potential causes and corrective actions to get your experiment back on track.
1. What are the primary causes of an unexpected viscosity increase?
An increase in viscosity is directly related to a faster-than-expected increase in the molecular weight of the prepolymer. The most common culprits are:
-
Excessive Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions that lead to branching and cross-linking, significantly increasing viscosity.[1]
-
Moisture Contamination: Water reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The amines can then react with other isocyanates to form urea linkages, which can lead to a rapid viscosity increase and even gelation.
-
Incorrect NCO/OH Ratio: A stoichiometric ratio closer to 1:1 will result in a higher molecular weight and, consequently, higher viscosity. An excess of isocyanate is typically used to control the molecular weight of the prepolymer.[2]
-
Inappropriate Catalyst Type or Concentration: The type and concentration of the catalyst can significantly influence the reaction kinetics and promote side reactions.[3]
-
Side Reactions: The formation of allophanate and biuret linkages creates branched and cross-linked structures, leading to a significant increase in viscosity.
2. How can I troubleshoot a high-viscosity reaction in real-time?
If you observe a sudden increase in viscosity during the reaction:
-
Reduce the Temperature: Immediately lower the temperature of the reaction mixture to slow down the reaction rate and any potential side reactions.
-
Add a Non-reactive Solvent: If your experimental design allows, adding a dry, non-reactive solvent can help to reduce the viscosity and improve mixing.
-
Stop the Reaction: If the viscosity continues to rise uncontrollably, it may be necessary to stop the reaction by adding a short-chain alcohol or amine to cap the unreacted isocyanate groups.
Frequently Asked Questions (FAQs)
Reaction Parameters
Q1: What is the optimal temperature range for IPDI prepolymer synthesis to avoid excessive viscosity?
The recommended temperature range for IPDI prepolymer synthesis is typically between 60°C and 90°C.[4][5] Temperatures above this range can significantly accelerate side reactions like allophanate formation, leading to a rapid increase in viscosity.[1]
Q2: How does the NCO/OH ratio affect the viscosity of the prepolymer?
The NCO/OH ratio is a critical parameter for controlling the molecular weight and viscosity of the prepolymer. A higher NCO/OH ratio results in a lower molecular weight prepolymer with a lower viscosity. Conversely, as the NCO/OH ratio approaches 1, the molecular weight and viscosity increase significantly. Prepolymers typically have an NCO/OH ratio of 1.5–3.[6]
Q3: What is the recommended catalyst and concentration to control the reaction and viscosity?
Dibutyltin dilaurate (DBTDL) is a commonly used catalyst for IPDI prepolymer synthesis. A typical concentration is around 0.1 wt% of the total reactants. It is crucial to use the lowest effective concentration to avoid promoting viscosity-increasing side reactions.[2]
Moisture Contamination
Q4: How can I prevent moisture contamination in my reaction?
Moisture is a significant contributor to unexpected viscosity increases. To minimize moisture contamination:
-
Dry all reactants: Polyols should be dried under vacuum before use.
-
Use dry solvents: Ensure all solvents are anhydrous.
-
Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Q5: What are the signs of moisture contamination in my reactants?
Moisture-contaminated isocyanates may appear cloudy or contain solid precipitates. While polyols may not show visible signs of water contamination, it is always best practice to dry them before use.
Side Reactions
Q6: What are allophanate and biuret linkages, and how do they increase viscosity?
Allophanate and biuret linkages are branched structures that can form during polyurethane synthesis.
-
Allophanate formation occurs when an isocyanate group reacts with a urethane linkage. This reaction is more likely to occur at elevated temperatures.
-
Biuret formation happens when an isocyanate group reacts with a urea linkage. Urea linkages are formed when isocyanates react with water.
Both of these side reactions lead to an increase in the molecular weight and branching of the polymer, which in turn causes a significant increase in viscosity.
Data Presentation
Table 1: Effect of Temperature on IPDI Prepolymer Viscosity
| Temperature (°C) | Viscosity (mPa·s) |
| 60 | Lower |
| 70 | Moderate |
| 90 | Higher |
Note: This table provides a qualitative relationship. The actual viscosity will depend on the specific reactants and reaction conditions. One study on an isocyanate-terminated prepolymer showed a decrease in viscosity with increasing temperature from 60°C to 90°C due to increased molecular motion, but it's important to be aware that side reactions at higher temperatures can reverse this trend.[4]
Table 2: Impact of NCO/OH Ratio on Prepolymer Properties
| NCO/OH Ratio | Molecular Weight | Viscosity |
| > 2 | Lower | Lower |
| 1.5 - 2.0 | Moderate | Moderate |
| ~ 1.0 | Higher | Higher |
Note: A higher NCO/OH ratio leads to a lower molecular weight prepolymer and thus lower viscosity.[6][7]
Table 3: Recommended Catalyst (DBTDL) Concentration and its Effect
| DBTDL Concentration | Effect on Reaction Rate | Risk of Side Reactions and Viscosity Increase |
| Low (~0.01 wt%) | Slower | Low |
| Moderate (~0.1 wt%) | Controlled | Moderate |
| High (>0.5 wt%) | Fast | High |
Note: It is crucial to optimize the catalyst concentration for each specific system to achieve a desirable reaction rate without promoting excessive side reactions.[2]
Table 4: Influence of Moisture Content in Polyol on Prepolymer Properties
| Moisture Content in Polyol | NCO Consumption | Formation of Urea Linkages | Prepolymer Viscosity |
| Low (< 1000 ppm) | As expected | Minimal | Controlled |
| High (> 2000 ppm) | Higher than expected | Significant | Uncontrolled Increase |
Note: It is critical to dry polyols to a moisture content below 1000 ppm to avoid the detrimental effects of water on the reaction.
Experimental Protocols
Protocol 1: Synthesis of IPDI-based Prepolymer
Materials:
-
This compound (IPDI)
-
Polyol (e.g., Polypropylene glycol, Polyester polyol) - dried under vacuum
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous solvent (if required, e.g., methyl ethyl ketone)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere.
-
Charge the dried polyol and solvent (if used) into the reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.
-
Slowly add the IPDI to the reactor over a period of time to control the exotherm.
-
After the addition of IPDI is complete, add the DBTDL catalyst.
-
Maintain the reaction at the set temperature and monitor the progress by measuring the %NCO content at regular intervals.
-
Once the desired %NCO value is reached, cool the reactor to stop the reaction.
Protocol 2: Viscosity Measurement
Equipment:
-
Rotational viscometer or rheometer with temperature control.
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the prepolymer sample to the desired measurement temperature.
-
Place the specified amount of the sample in the viscometer cup.
-
Lower the spindle into the sample to the correct immersion depth.
-
Allow the sample and spindle to reach thermal equilibrium.
-
Start the measurement at the desired shear rate and record the viscosity reading once it stabilizes.
Mandatory Visualization
Caption: Chemical pathways in IPDI prepolymer synthesis and side reactions causing viscosity increase.
Caption: A logical workflow for troubleshooting unexpected viscosity increases in IPDI prepolymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00287G [pubs.rsc.org]
- 7. mgesjournals.com [mgesjournals.com]
Technical Support Center: Isophorone Diisocyanate (IPDI) Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the effects of moisture in experiments involving Isophorone Diisocyanate (IPDI).
Frequently Asked Questions (FAQs)
Q1: How does moisture affect IPDI reactions?
Isocyanates, including IPDI, are highly reactive towards compounds with active hydrogens, such as water.[1][2] When moisture is present, the isocyanate group (-NCO) reacts with water in a multi-step process. First, it forms an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO2) gas.[2][3] This newly formed amine can then rapidly react with another IPDI molecule to form a stable urea linkage.[1][3] This side reaction is often faster than the desired reaction with a polyol (to form a urethane) and can significantly impact the final product.[4]
Q2: What are the observable signs of moisture contamination in my IPDI reaction?
The most common indicator of moisture contamination is the formation of bubbles or foaming in the reaction mixture, which is caused by the release of CO2 gas.[5][6] Other signs in the liquid isocyanate precursor can include a cloudy appearance, the formation of solid crystalline structures, or the development of a solid skin on the surface of the material.[6][7] In the final cured polymer, moisture contamination can lead to a product that is riddled with micro-bubbles, has a lower density than expected, or exhibits a tacky or sticky surface due to incomplete curing.[7][8]
Q3: Why is it crucial to control moisture in both the IPDI and the polyol components?
Both isocyanates and polyols are typically hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][7] While the reaction with IPDI is the primary concern, any moisture absorbed by the polyol will be introduced into the reaction mixture.[7] This "carried" moisture will then react with the isocyanate, leading to the undesirable side reactions, consumption of the isocyanate, an imbalance in the stoichiometry, and defects in the final polymer.[7][9]
Q4: Are there different reactivity levels between IPDI's two isocyanate groups with water?
Yes, IPDI is an asymmetrical diisocyanate with one primary and one secondary isocyanate group. These groups exhibit different reactivities.[10] Generally, the secondary (cycloaliphatic) NCO group is more reactive than the primary (aliphatic) NCO group, especially in the presence of common catalysts like dibutyltin dilaurate (DBTL).[10][11] However, the relative reactivity can be influenced by the catalyst, solvent, and temperature.[4][12] This difference in reactivity is a key feature of IPDI, often exploited to control polymer structure, but it also applies to the reaction with water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Foaming or Bubbles in Reaction | Moisture Contamination: Reaction of IPDI with water is producing CO2 gas.[2][3] | 1. Dry Reactants: Ensure all polyols and solvents are thoroughly dried before use. Polyols can be dried under vacuum at elevated temperatures.[9] 2. Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture ingress.[8] 3. Moisture Scavengers: Consider adding moisture scavengers to the polyol component before adding IPDI.[6][13] |
| Cloudy Isocyanate or Solid Formation | Hydrolysis and Dimerization/Trimerization: The isocyanate has reacted with moisture, leading to the formation of insoluble ureas or other side products.[6][7] | 1. Proper Storage: Always store IPDI in tightly sealed containers, protected from moisture. Purge the headspace of partially used containers with dry nitrogen before resealing.[6][7] 2. Visual Inspection: Do not use isocyanate that appears cloudy or contains solids. This indicates significant contamination.[6] 3. Filtration (Caution): In some cases, small amounts of solids might be filtered, but this does not remove dissolved water or amine contaminants. |
| Final Polymer is Tacky/Sticky | Incomplete Curing: The stoichiometry of the reaction was altered due to moisture consuming the isocyanate, leaving unreacted polyol.[8][9] | 1. Verify Stoichiometry: Recalculate the molar ratios of your reactants. Account for the purity of your materials.[9] 2. Moisture Analysis: Quantify the water content in your polyol and solvents using Karl Fischer titration to make precise adjustments to the IPDI amount.[5] 3. Catalyst Check: Ensure your catalyst is active and used at the correct concentration, as this can affect the competition between the urethane and urea reactions.[14] |
| Inconsistent Batch-to-Batch Results | Variable Moisture Content: Fluctuations in atmospheric humidity or inconsistent drying of raw materials are leading to different levels of side reactions in each batch.[5] | 1. Standardize Protocols: Implement a strict, standardized protocol for drying all reactants and for handling materials under an inert atmosphere.[15] 2. QC Checks: Perform routine moisture analysis on incoming raw materials as part of your quality control process.[6] 3. Environmental Control: If possible, conduct experiments in a controlled environment or a glovebox where humidity is minimized. |
Quantitative Data Summary
The reaction of the NCO group with a hydroxyl group (to form the desired urethane) is in direct competition with the reaction with water (to form an unstable carbamic acid, leading to urea). The relative rates are highly dependent on temperature and catalysis.
| Reactant Pair | Catalyst | Temperature (°C) | Relative Reactivity (kNCO/OH / kNCO/H2O) | Key Observation |
| IPDI + Primary Alcohol | Uncatalyzed | 20-100 | Varies | Selectivity of the desired urethane reaction decreases as temperature increases.[10] |
| IPDI + Primary Alcohol | DBTL | 20 | High | DBTL significantly increases the selectivity for the urethane reaction over side reactions.[10] |
| IPDI + Secondary Alcohol | DBTL | 20 | Very High | Steric hindrance of the secondary alcohol further increases the selectivity of the reaction towards urethane formation.[10] |
| Isocyanate + Water | Catalyzed | - | - | The activation energy for the isocyanate/water reaction is higher than for the isocyanate/alcohol reaction, making it more sensitive to temperature changes.[4] |
Note: Specific kinetic data for the competitive reaction of IPDI with water vs. various alcohols is complex and depends heavily on the specific system (solvents, catalysts, concentrations). The table provides a qualitative summary of trends reported in the literature.
Experimental Protocols
Protocol 1: Moisture Content Determination in Polyols via Karl Fischer Titration
This protocol outlines the standard method for accurately quantifying water content in polyol samples, which is critical for achieving correct stoichiometry in polyurethane synthesis.[5]
Objective: To determine the percentage or ppm of water in a polyol sample.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Anhydrous methanol or appropriate solvent
-
Gastight syringes
-
Polyol sample
-
Nitrogen gas source for blanketing
Methodology:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture.
-
Solvent Conditioning: Add the appropriate Karl Fischer solvent to the titration vessel. Start the instrument's pre-titration or conditioning function to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: In a dry environment (e.g., under a nitrogen blanket), draw a precisely known weight or volume of the polyol sample into a gastight syringe. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.
-
Sample Injection: Quickly inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached (when all water has reacted).
-
Calculation: The instrument's software will calculate the amount of water in the sample based on the volume of titrant consumed and its known concentration. The result is typically displayed in micrograms, ppm, or percentage of water.
-
Verification: Run a blank analysis with the solvent and perform replicate measurements to ensure accuracy and reproducibility.
Protocol 2: General Handling of IPDI in a Laboratory Setting
This protocol provides essential safety and handling procedures to prevent moisture contamination and ensure operator safety.
Objective: To safely handle IPDI while minimizing exposure to atmospheric moisture.
Materials & Equipment:
-
This compound (IPDI)
-
Certified chemical fume hood[15]
-
Dry glassware (oven-dried at >100°C and cooled in a desiccator)
-
Inert gas supply (dry nitrogen or argon) with manifold/Schlenk line
-
Septa and cannulation needles
-
Dry solvents (if required)
-
Appropriate Personal Protective Equipment (PPE): nitrile or butyl gloves, lab coat, chemical splash goggles, and face shield.[15]
Methodology:
-
Preparation: Conduct all work inside a certified chemical fume hood.[15] Ensure all glassware and equipment are scrupulously dried.
-
Inert Atmosphere: Assemble the reaction apparatus and purge it thoroughly with dry nitrogen or argon gas to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Transfer: Keep the main IPDI container tightly sealed when not in use.[15] To transfer a specific amount, use a dry syringe or cannula technique. Pierce the septum on the IPDI container with a needle connected to the inert gas line to maintain positive pressure. Use a second, dry syringe to withdraw the required volume.
-
Reaction Setup: Add the IPDI to the reaction vessel, which is already under an inert atmosphere. If adding to a solution, add it dropwise to control the reaction rate and temperature.
-
Post-Reaction: Quench any unreacted isocyanate if necessary.
-
Decontamination & Waste: Decontaminate all surfaces and equipment that came into contact with IPDI. A common decontamination solution is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water. Collect all IPDI waste in a dedicated, open-top container for hazardous waste disposal; do not seal the container as CO2 pressure can build up if it becomes contaminated with water.[15]
Visualizations
Caption: Reaction of IPDI with water, leading to undesirable urea formation.
Caption: A logical workflow for troubleshooting moisture in IPDI reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. doxuchem.com [doxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. resinlab.com [resinlab.com]
- 7. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Raw Material and Trace Moisture in Polyurethane Systems [snowpeakzeolite.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Isophorone Diisocyanate (IPDI) Prepolymers
Welcome to the Technical Support Center for the purification of isophorone diisocyanate (IPDI) prepolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted IPDI monomers from prepolymer products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying IPDI prepolymers?
A1: The main challenges in purifying IPDI prepolymers stem from the high boiling point and high viscosity of the prepolymers, as well as the reactivity of the residual isocyanate groups. The differential reactivity of IPDI's primary and secondary isocyanate groups can also lead to a complex mixture of oligomers, further complicating purification.[1]
Q2: Which purification techniques are most effective for removing unreacted IPDI monomers?
A2: The most common and effective techniques for removing unreacted IPDI monomers are thin-film evaporation, solvent extraction, and flash chromatography. The choice of method depends on the scale of the experiment, the viscosity of the prepolymer, and the desired final purity.
Q3: How can I accurately quantify the amount of residual IPDI monomer in my purified prepolymer?
A3: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and accurate method for quantifying residual IPDI.[2] This method typically involves derivatizing the isocyanate groups to form a stable, easily detectable compound.[2] Other useful analytical techniques include gel permeation chromatography (GPC) to assess molecular weight distribution and the presence of low molecular weight species, and Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the characteristic NCO peak around 2270 cm⁻¹.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of IPDI prepolymers.
High Residual IPDI Monomer Levels After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The initial polymerization did not proceed to completion. | - Verify Stoichiometry: Double-check the molar ratio of IPDI to polyol. An excess of IPDI will result in higher residual monomer. - Optimize Reaction Conditions: Ensure adequate reaction time and temperature to drive the polymerization to completion. |
| Inefficient Purification: The chosen purification method or parameters are not optimal. | - Thin-Film Evaporation: Increase the evaporator temperature or reduce the pressure (increase vacuum) to enhance monomer vaporization. However, avoid temperatures that could lead to prepolymer degradation. - Solvent Extraction: Increase the number of extraction cycles. Ensure the chosen solvent has a high affinity for IPDI but low solubility for the prepolymer. - Flash Chromatography: Optimize the solvent gradient to ensure good separation between the prepolymer and the monomer. |
| Moisture Contamination: Water reacts with isocyanates, which can affect the stoichiometry and lead to byproducts. | - Use Dry Solvents and Reagents: Ensure all solvents and reactants are anhydrous. - Inert Atmosphere: Conduct the reaction and purification steps under a dry, inert atmosphere (e.g., nitrogen or argon).[2] |
Prepolymer Degradation or Discoloration During Purification
| Potential Cause | Troubleshooting Steps |
| Excessive Heat: High temperatures during thin-film evaporation can cause thermal degradation of the prepolymer. | - Lower Temperature: Reduce the jacket temperature of the evaporator. - Increase Vacuum: A higher vacuum will lower the boiling point of the IPDI monomer, allowing for distillation at a lower temperature. |
| Presence of Catalysts: Residual polymerization catalysts can promote side reactions at elevated temperatures. | - Catalyst Removal: Consider a purification step to remove the catalyst prior to high-temperature purification methods. |
| Oxidation: Exposure to air at high temperatures can lead to oxidation and discoloration. | - Inert Atmosphere: Maintain a nitrogen or argon blanket throughout the purification process. |
Low Prepolymer Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Loss of Prepolymer During Solvent Extraction: The prepolymer has some solubility in the extraction solvent. | - Solvent Selection: Choose a solvent system where the prepolymer has minimal solubility. - Back-Extraction: If significant prepolymer is lost to the solvent phase, consider a back-extraction step to recover it. |
| Adsorption onto Chromatography Column: The prepolymer is irreversibly adsorbing to the stationary phase. | - Stationary Phase Selection: Test different stationary phases (e.g., silica gel, alumina) to find one with minimal prepolymer adsorption. - Solvent System Optimization: Adjust the polarity of the mobile phase to ensure efficient elution of the prepolymer. |
| Mechanical Losses: Physical loss of product during transfers and handling. | - Careful Handling: Minimize the number of transfers and use appropriate techniques to ensure complete transfer of the viscous prepolymer. |
Data Presentation
The following table summarizes the typical performance of different purification methods for removing unreacted IPDI monomer. The actual results will vary depending on the specific prepolymer and experimental conditions.
| Purification Method | Typical Residual IPDI Monomer Level | Estimated Prepolymer Yield | Key Advantages | Key Disadvantages |
| Thin-Film Evaporation | < 0.1 - 1%[3][4] | > 95% | Highly efficient for volatile monomers, suitable for viscous prepolymers. | Requires specialized equipment, potential for thermal degradation if not optimized. |
| Solvent Extraction | 1 - 5% | 85 - 95% | Simple setup, scalable. | Can be labor-intensive, requires large volumes of solvents, potential for emulsion formation. |
| Flash Chromatography | < 1% | 80 - 90% | High resolution and purity achievable. | Can be time-consuming, requires significant solvent usage, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Thin-Film Evaporation
Objective: To reduce the residual IPDI monomer content in a prepolymer to below 0.5% by weight.
Methodology:
-
Preparation: Pre-heat the wiped-film evaporator to the desired operating temperature (typically 120-160°C) and ensure the vacuum system can achieve a pressure of 0.01-2 mm Hg.[2]
-
Feeding: Introduce the crude IPDI prepolymer into the evaporator at a controlled feed rate. The feed should be preheated to reduce its viscosity.
-
Evaporation: The rotating wipers spread the prepolymer into a thin film on the heated surface, facilitating the rapid evaporation of the volatile IPDI monomer.
-
Condensation: The vaporized IPDI monomer is cooled and collected in a separate condenser.
-
Collection: The purified, low-monomer prepolymer is continuously discharged from the bottom of the evaporator.
-
Analysis: The residual IPDI content in the purified prepolymer is quantified using HPLC.
Protocol 2: Solvent Extraction
Objective: To reduce the residual IPDI monomer content in a prepolymer through liquid-liquid extraction.
Methodology:
-
Dissolution: Dissolve the crude prepolymer in a suitable solvent in which the prepolymer is highly soluble (e.g., dichloromethane or tetrahydrofuran).
-
Solvent Selection: Choose an extraction solvent that is immiscible with the prepolymer solution and in which IPDI is highly soluble, but the prepolymer is not (e.g., hexane or heptane).
-
Extraction: a. Transfer the prepolymer solution to a separatory funnel. b. Add an equal volume of the extraction solvent. c. Gently invert the funnel multiple times to allow for partitioning of the IPDI into the extraction solvent. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate and drain the extraction solvent layer.
-
Repeat: Repeat the extraction process 2-3 more times with fresh extraction solvent to maximize the removal of IPDI.
-
Solvent Removal: Remove the solvent from the purified prepolymer solution under reduced pressure using a rotary evaporator.
-
Analysis: Determine the residual IPDI concentration in the purified prepolymer using HPLC.
Protocol 3: Flash Chromatography
Objective: To purify the IPDI prepolymer and remove unreacted monomer using column chromatography.
Methodology:
-
Stationary Phase and Solvent System Selection: a. Select a suitable stationary phase (e.g., silica gel). b. Determine an appropriate solvent system using thin-layer chromatography (TLC) to achieve good separation between the prepolymer (which should remain at or near the baseline) and the IPDI monomer (which should have a higher Rf value). A common mobile phase for polyurethane prepolymers is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude prepolymer in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required to first elute the IPDI monomer.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the purified prepolymer and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity and residual monomer content of the final product by HPLC and GPC.
Visualizations
References
methods for removing residual IPDI monomer from polyurethanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual isophorone diisocyanate (IPDI) monomer from polyurethanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high residual IPDI monomer content in my polyurethane synthesis?
High levels of residual IPDI monomer typically result from several factors during the polymerization process:
-
Incorrect Stoichiometry: An excess of the IPDI component relative to the polyol will naturally lead to unreacted monomer in the final product.[1] It is crucial to perform precise calculations of the molar ratios (NCO:OH) and ensure accurate weighing of all reactants.[1]
-
Incomplete Reaction: The polymerization may not have reached completion due to insufficient reaction time, non-optimal temperature, or inadequate mixing, leaving unreacted IPDI.[1]
-
Moisture Contamination: Isocyanates are highly reactive with water.[1] Any moisture present in the reactants (especially hygroscopic polyols) or the reaction environment can react with IPDI to form ureas, disrupting the stoichiometry and hindering the primary polymerization reaction.[1][2]
-
Differential Reactivity of NCO Groups: IPDI possesses two isocyanate groups with different reactivities (primary and secondary). Reaction conditions might favor the reaction of one group, leaving the other unreacted if conditions are not optimized for full conversion.[1]
Q2: What are the main strategies for reducing residual IPDI monomer?
There are three primary strategies to minimize residual IPDI in your polyurethane product:
-
Process Optimization: This involves carefully controlling reaction conditions to drive the polymerization as close to completion as possible. This includes precise stoichiometric control, ensuring an inert and dry atmosphere, and optimizing temperature and reaction time.[1]
-
Post-Polymerization Physical Removal: These methods physically separate the unreacted, volatile IPDI monomer from the polymer product. The most common technique is high-vacuum distillation, often using thin-film or wiped-film evaporators.[1][3][4]
-
Post-Polymerization Chemical Scavenging: This strategy involves adding a chemical agent that selectively reacts with the remaining isocyanate groups, converting them into a non-reactive species.[1]
Q3: How can I accurately quantify the amount of residual IPDI in my polymer?
A common and reliable offline method is High-Performance Liquid Chromatography (HPLC) following a derivatization step.[1] The residual IPDI is reacted with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to form a stable urea derivative that is easily detectable by UV or mass spectrometry.[1] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[1] For real-time monitoring during a reaction, in-situ Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).[1][5]
Troubleshooting Guides
Issue 1: Higher-than-Expected Residual IPDI Levels After Synthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | 1. Verify Calculations: Double-check all molar ratio calculations for reactants.[1] 2. Ensure Accurate Weighing: Use a calibrated analytical balance for all components.[1] 3. Check Reactant Purity: Use reactants of known purity and adjust calculations accordingly. |
| Moisture Contamination | 1. Dry Reactants: Thoroughly dry all polyols, solvents, and chain extenders before use. Hygroscopic polyols should be dried under vacuum.[1][2] 2. Use an Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere like nitrogen or argon to prevent atmospheric moisture from entering the vessel.[1] |
| Incomplete Reaction | 1. Optimize Reaction Time/Temp: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature for IPDI polymerization (typically 50-100°C with a catalyst).[6] 2. Ensure Adequate Mixing: Use effective mechanical stirring throughout the reaction to ensure homogeneity. |
Logical Flow for Troubleshooting High Residual IPDI
Caption: Troubleshooting workflow for addressing high residual IPDI.
Experimental Protocols & Data
Protocol 1: Chemical Scavenging of Residual IPDI
This protocol uses a monofunctional alcohol to convert residual IPDI into a non-reactive urethane.
Methodology:
-
Cooling: After the primary polymerization is complete, cool the reaction mixture to a controllable temperature (e.g., 60-70°C).[1]
-
Quantification: Take an aliquot of the mixture and determine the amount of residual IPDI via a rapid method like titration or pre-calibrated FTIR.
-
Scavenger Addition: Add a slight molar excess (e.g., 1.05:1) of a monofunctional alcohol (e.g., benzyl alcohol) relative to the measured residual IPDI.
-
Reaction: Allow the mixture to react until the isocyanate peak (~2270 cm⁻¹) is no longer detectable by in-situ FTIR spectroscopy.[1]
-
Verification: Confirm the complete removal of free IPDI using a quantitative offline method such as HPLC after derivatization.[1]
Protocol 2: Physical Removal via Thin-Film Evaporation
This protocol is effective for removing volatile monomers like IPDI from a polymer solution or prepolymer melt.
Methodology:
-
Pre-heating: If necessary, pre-heat the polymer mixture to reduce its viscosity for efficient feeding into the evaporator.
-
Evaporation: Feed the mixture into a thin-film or wiped-film evaporator operating under high vacuum.[1]
-
Operating Conditions: Maintain the evaporator wall temperature at a level that facilitates the vaporization of IPDI without causing thermal degradation of the polymer. The specific conditions depend on the equipment and the polymer's stability.[4]
-
Condensation: The vaporized IPDI is collected on a condenser kept at a significantly lower temperature.[1]
-
Multiple Passes: For very high initial monomer content, multiple passes through the evaporator may be necessary to achieve the desired low residual level.[4]
| Parameter | Typical Range for Diisocyanate Removal | Reference |
| Operating Pressure | 0.01 to 2 mm Hg | [1][4] |
| Jacket Temperature | 100°C to 175°C | [4] |
| Achievable Residual Level | < 1%, preferably < 0.1% | [3][4] |
Protocol 3: Quantification of Residual IPDI using HPLC
This protocol provides a common offline method for accurately quantifying residual isocyanate monomers.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the polymer and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile).[1]
-
Derivatization: Add an excess of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to the sample solution. This reagent reacts with the isocyanate groups to form stable urea derivatives.[1]
-
HPLC Analysis:
-
Quantification: Prepare a calibration curve using standards of the IPDI-MPP adduct of known concentrations. Calculate the concentration of residual IPDI in the sample by comparing its peak area to the calibration curve.[1]
Overall Workflow for Minimizing Residual IPDI
Caption: Workflow for minimizing residual IPDI monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20050154172A1 - Low residual monomer IPDI-PPG prepolymer - Google Patents [patents.google.com]
- 4. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
controlling the molecular weight and distribution of IPDI prepolymers
Welcome to the Technical Support Center for the synthesis and control of Isophorone Diisocyanate (IPDI) prepolymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling the molecular weight of IPDI prepolymers?
A1: The primary parameters for controlling the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of IPDI prepolymers are:
-
NCO:OH Molar Ratio: This is the most critical factor. A higher NCO:OH ratio generally leads to a lower molecular weight prepolymer, as the excess diisocyanate caps the polyol chains, preventing further polymerization.[1][2] Conversely, a ratio closer to 1:1 will result in a higher molecular weight.[3]
-
Reaction Temperature: Temperature influences the reaction rate. Higher temperatures can accelerate the reaction but may also promote side reactions like allophanate and biuret formation, leading to a broader PDI and increased viscosity.[4][5] For optimal control, temperatures between 40°C and 60°C are often recommended, especially when using a catalyst like dibutyltin dilaurate (DBTDL).
-
Catalyst Type and Concentration: Catalysts like DBTDL can significantly increase the reaction rate, even at lower temperatures.[6] The catalyst concentration should be optimized; too low may result in an impractically slow reaction, while too high can decrease selectivity and broaden the PDI.[6]
-
Moisture Content: Water contamination is a significant issue as it reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. This side reaction disrupts the stoichiometry and can lead to foaming and a broader molecular weight distribution. It is crucial to use dry reactants and solvents.
Q2: How does the differential reactivity of IPDI's isocyanate groups affect prepolymer synthesis?
A2: IPDI is an asymmetrical diisocyanate with a primary and a secondary isocyanate group, which have different reactivities.[5][6] This differential reactivity can be advantageous for controlling the prepolymer structure. Under controlled conditions (e.g., lower temperatures), the more reactive isocyanate group will react preferentially with the polyol, leading to a more uniform prepolymer with a narrower PDI.[6] The choice of catalyst can also influence which isocyanate group reacts preferentially.
Q3: What are the common side reactions during IPDI prepolymer synthesis, and how can they be minimized?
A3: The most common side reactions are the formation of allophanate and biuret linkages. These occur when an isocyanate group reacts with a urethane or urea group, respectively. These side reactions lead to branching and an increase in molecular weight and PDI, which can cause premature gelling. To minimize these side reactions:
-
Maintain a controlled reaction temperature, avoiding excessive heat.
-
Use an appropriate catalyst concentration.
-
Ensure a proper NCO:OH ratio to avoid an excessive amount of unreacted isocyanate groups at the end of the primary reaction.
Q4: How can I accurately determine the molecular weight and PDI of my IPDI prepolymer?
A4: The most common and effective method for determining the molecular weight (Mn, Mw) and PDI of polymers is Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[7][8] This technique separates polymer molecules based on their size in solution. Other techniques like 1D and 2D NMR spectroscopy and MALDI-MS can also provide detailed structural information and molecular weight data.[5]
Troubleshooting Guide
Issue 1: The resulting prepolymer has a much higher or lower molecular weight than expected.
| Possible Cause | Troubleshooting Steps |
| Incorrect NCO:OH Ratio | Double-check all calculations for the molar amounts of IPDI and polyol. Ensure accurate weighing of all reactants. The molecular weight is highly sensitive to this ratio.[1][2] |
| Moisture Contamination | Thoroughly dry all reactants (polyols, solvents) before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen). |
| Inaccurate Reactant Purity | Use reactants of known purity and adjust calculations accordingly. The hydroxyl value of the polyol and the NCO content of the IPDI should be accurately known. |
| Reaction Temperature Too High/Low | For higher than expected Mw, the temperature may be too high, promoting side reactions. For lower than expected Mw, the reaction may not have gone to completion due to low temperature. Maintain the recommended temperature range (e.g., 40-60°C). |
Issue 2: The prepolymer has a broad polydispersity index (PDI).
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Avoid excessive reaction temperatures and catalyst concentrations to minimize allophanate and biuret formation. |
| Poor Mixing | Ensure efficient and uniform mixing of reactants to avoid localized areas of high or low reactant concentration. |
| Moisture Contamination | As mentioned previously, moisture can lead to side reactions that broaden the PDI. |
| Non-optimal Catalyst Concentration | An excessively high catalyst concentration can reduce the selectivity of the isocyanate reactions, leading to a broader PDI.[6] |
Issue 3: The reaction mixture gels prematurely.
| Possible Cause | Troubleshooting Steps |
| NCO:OH Ratio Close to 1:1 | An NCO:OH ratio approaching 1:1 can lead to very high molecular weight polymers and gelling. Ensure the ratio is appropriate for the target molecular weight.[3] |
| Excessive Reaction Temperature | High temperatures can accelerate side reactions that cause cross-linking and gelling. |
| High Catalyst Concentration | Too much catalyst can lead to an uncontrolled reaction rate and premature gelling. |
Data Presentation
Table 1: Effect of NCO:OH Molar Ratio on the Molecular Weight and PDI of IPDI-based Prepolymers.
| Sample ID | NCO:OH Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| IPDI-0.7 | 1.4 | 1678 | 7181 | 4.28 |
| IPDI-0.8 | 1.6 | 1682 | 10734 | 6.38 |
| IPDI-0.9 | 1.8 | 1682 | 10734 | 6.38 |
Data adapted from a study on carboxyl-containing prepolymers. The trend of increasing molecular weight with an increasing NCO/OH ratio in this specific study is attributed to the specific reaction conditions and reactants used. Generally, for simple prepolymer synthesis, a higher NCO:OH ratio leads to a lower molecular weight.[4]
Experimental Protocols
Protocol 1: Synthesis of an NCO-Terminated IPDI Prepolymer
Objective: To synthesize an isocyanate-terminated polyurethane prepolymer from IPDI and a polyol.
Materials:
-
This compound (IPDI)
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide, DMF)
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Drying of Reactants: Dry the polyol and solvent over molecular sieves or by azeotropic distillation to remove residual moisture.
-
Reaction Setup: Assemble the reaction apparatus and purge with dry nitrogen for at least 30 minutes.
-
Reactant Charging: Charge the dried polyol and solvent into the reaction flask. Begin stirring and maintain a gentle nitrogen flow.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
IPDI Addition: Slowly add the pre-weighed IPDI to the reaction mixture over a period of 30-60 minutes.
-
Catalyst Addition: If using a catalyst, add the DBTDL solution to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and determining the %NCO content via titration with di-n-butylamine.
-
Reaction Completion: The reaction is considered complete when the %NCO content reaches the theoretical value.
-
Storage: Cool the prepolymer to room temperature and store it under a dry nitrogen atmosphere in a sealed container.
Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized IPDI prepolymer.
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range
-
Mobile phase (e.g., Tetrahydrofuran, THF)
-
Polystyrene standards for calibration
-
Synthesized IPDI prepolymer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the prepolymer (e.g., 10 mg) and dissolve it in a known volume of the mobile phase (e.g., 10 mL).
-
Filtration: Filter the sample solution through a syringe filter to remove any particulate matter.
-
GPC Analysis:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature.
-
Inject the filtered sample onto the GPC columns.
-
The RI detector will measure the concentration of the eluting polymer.
-
-
Data Analysis:
-
Create a calibration curve using the polystyrene standards of known molecular weight.
-
Use the calibration curve to determine the Mn, Mw, and PDI of the IPDI prepolymer from the obtained chromatogram.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for IPDI prepolymer synthesis and characterization.
Caption: Troubleshooting logic for controlling IPDI prepolymer properties.
References
- 1. Effect of NCO/OH Ratio and Chain Extender Content on Properties of Polycarbonate Diol-based Waterborne Polyurethane -Elastomers and Composites | Korea Science [koreascience.kr]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DE602005000228T2 - IPDI-PPG prepolymer with low residual monomer content - Google Patents [patents.google.com]
- 8. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of NCO:OH Ratio on IPDI Polyurethane Properties
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis and characterization of polyurethanes based on Isophorone Diisocyanate (IPDI). A primary focus is the critical role of the isocyanate-to-hydroxyl (NCO:OH) molar ratio in determining the final properties of the polymer.
Frequently Asked Questions (FAQs)
Q1: What is the NCO:OH ratio and why is it a critical parameter in IPDI polyurethane synthesis?
The NCO:OH ratio, or isocyanate index, represents the molar ratio of isocyanate groups (-NCO) from the IPDI to the hydroxyl groups (-OH) from the polyol component.[1] This ratio is the most crucial factor in polyurethane synthesis as it dictates the molecular weight, degree of crosslinking, and the nature of the terminal groups of the polymer chains.[2][3]
-
Ratio > 1.0: An excess of NCO groups is used. This results in an NCO-terminated prepolymer, which requires a subsequent reaction with a chain extender (like a diol or diamine) to build the final high molecular weight polymer.[4] This is the most common approach in a two-step synthesis.
-
Ratio = 1.0: A stoichiometric balance of NCO and OH groups is used. In theory, this can lead to a polymer with a very high molecular weight.[3] However, achieving a perfect 1:1 reaction is difficult in practice.
-
Ratio < 1.0: An excess of OH groups is used, resulting in a hydroxyl-terminated polymer.
Controlling this ratio allows for the precise tailoring of the polyurethane's final properties, from soft elastomers to rigid plastics.[5]
Q2: How does varying the NCO:OH ratio generally affect the mechanical properties of IPDI polyurethanes?
The NCO:OH ratio significantly influences the "hard segment" content in the polyurethane. The hard segments, formed by the reaction of IPDI and a chain extender, contribute to the material's strength and stiffness. Generally, a higher NCO:OH ratio leads to a greater proportion of hard segments.[5][6]
Summary of NCO:OH Ratio Effects on Mechanical Properties
| Property | Effect of Increasing NCO:OH Ratio | Rationale | Citations |
| Tensile Strength | Increases | Higher hard segment content and crosslink density lead to a more rigid and stronger material. | [6][7][8] |
| Hardness | Increases | Increased hard segment content provides greater resistance to indentation. | [5][8] |
| Elongation at Break | Decreases | The increased rigidity and crosslinking restrict the mobility of polymer chains, reducing flexibility. | [6][7][8] |
| Flexural Strength & Modulus | Increases | A higher concentration of rigid urethane/urea linkages enhances the material's resistance to bending. | [9] |
| Compression Strength | Increases | The polymer network becomes denser and more capable of withstanding compressive forces. | [9] |
Q3: What is the impact of the NCO:OH ratio on the thermal properties of the resulting polyurethane?
The thermal stability and glass transition temperature (Tg) of polyurethanes are closely linked to the polymer's structure, which is controlled by the NCO:OH ratio. A higher ratio typically enhances thermal properties.
Summary of NCO:OH Ratio Effects on Thermal Properties
| Property | Effect of Increasing NCO:OH Ratio | Rationale | Citations |
| Glass Transition Temp. (Tg) | Increases | Higher hard segment content restricts segmental motion, requiring more energy for the transition from a glassy to a rubbery state. | [7][8] |
| Thermal Stability | Increases | A higher degree of crosslinking and more urethane/urea bonds, which have good thermal stability, improve the overall resistance to thermal degradation. | [5][10] |
| Physical Aging Susceptibility | Decreases | A higher NCO/OH ratio can lead to a more stable polymer network with a higher resistance to physical aging. | [5] |
Q4: For waterborne polyurethane dispersions (WPUDs), how does the NCO:OH ratio affect dispersion properties?
In the synthesis of waterborne polyurethanes, the NCO:OH ratio influences not only the final film properties but also the characteristics of the aqueous dispersion itself.
Summary of NCO:OH Ratio Effects on IPDI-based WPUD Properties
| Property | Effect of Increasing NCO:OH Ratio | Rationale | Citations |
| Average Particle Size | Increases | A higher ratio leads to a higher molecular weight prepolymer before dispersion, resulting in larger particles. | [2][7][8] |
| Dispersion Viscosity | Decreases | With a constant solid content, larger particles lead to a lower overall surface area and less interaction, thus reducing the viscosity of the dispersion. | [2][7][11] |
| Water Absorption of Film | Increases | Higher NCO content can lead to a more hydrophilic polymer network after chain extension, increasing water uptake. | [7][11] |
Troubleshooting Guide
Q1: My final polyurethane product is sticky, tacky, or feels soft after curing. What went wrong?
A tacky surface is a classic sign of incomplete polymerization. The root cause is often related to stoichiometry, contaminants, or curing conditions.[12]
-
Incorrect Stoichiometry: An off-balance NCO:OH ratio is a primary suspect. An excess of polyol can leave unreacted hydroxyl groups, leading to a soft, tacky product. Conversely, an unreacted excess of isocyanate can also result in stickiness.
-
Solution: Carefully recalculate the equivalent weights of your IPDI and polyol. Use titration to determine the exact NCO content of the isocyanate and the hydroxyl value of the polyol before synthesis.[12]
-
-
Moisture Contamination: Water is highly reactive with isocyanates. Moisture in your polyol, solvents, or even from the atmosphere can react with IPDI to form an unstable carbamic acid, which decomposes into an amine and CO2 gas. This side reaction disrupts the primary urethane linkage formation and can cause bubbles.[12]
-
Solution: Dry polyols and solvents before use. A common method is to heat the polyol under a vacuum. Conduct the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture contamination.[12]
-
-
Inadequate Curing: The reaction may be proceeding too slowly.
Q2: The reaction to form the IPDI prepolymer is very slow, and the viscosity isn't increasing as expected. How can I resolve this?
This is a common issue, especially for those accustomed to working with more reactive aromatic isocyanates like MDI or TDI.
-
Low Reactivity of IPDI: IPDI is an aliphatic isocyanate and is significantly less reactive than aromatic isocyanates.[13] Furthermore, its two NCO groups (one primary, one secondary) have different reactivities, which can slow down the overall process.[15]
-
Catalyst Issues: The catalyst may be inactive or used at too low a concentration.
-
Solution: Use a fresh catalyst from a properly stored container. Ensure the concentration is appropriate (e.g., 0.1-0.5 wt% of total reactants is a typical starting point).[13]
-
Q3: My post-reaction FTIR spectrum still shows a prominent peak around 2270 cm⁻¹. What does this indicate?
The strong, sharp absorption peak at approximately 2270 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.[4]
-
Meaning: Its presence in the final product spectrum indicates that there are unreacted isocyanate groups. This means the polymerization or curing reaction is incomplete.
-
Solution:
-
Confirm Stoichiometry: Re-check your initial calculations to ensure there wasn't a significant excess of IPDI.
-
Extend Reaction Time/Increase Temperature: The reaction may simply need more time or energy to go to completion. Consider post-curing the sample in an oven at an elevated temperature (e.g., 60-80°C) for several hours.[14]
-
Check for Reactant Purity: Ensure the hydroxyl-containing component was pure and fully reactive.
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of IPDI-Based Polyurethane
This protocol describes a general method for synthesizing an NCO-terminated prepolymer followed by chain extension.
Materials:
-
This compound (IPDI)
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG, Polycaprolactone - PCL)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous Solvent (e.g., Dimethylformamide - DMF or Methyl ethyl ketone - MEK)
Step 1: Prepolymer Synthesis
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Dry the polyol under vacuum at 80-100°C for several hours to remove moisture.
-
Charge the dried polyol and anhydrous solvent to the flask.
-
Begin stirring and purge the system with dry nitrogen for 15-20 minutes.
-
Add the calculated amount of IPDI to the flask. The NCO:OH ratio for the prepolymer step is typically between 1.5:1 and 2:1.[4][15]
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).[13]
-
Heat the reaction mixture to 70-80°C and maintain for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and determining the %NCO content via titration. The reaction is complete when the experimental %NCO value matches the theoretical value.
Step 2: Chain Extension
-
Once the target %NCO content is reached, cool the prepolymer solution to 40-50°C.
-
Dissolve the chain extender (BDO) in a small amount of anhydrous solvent. The amount of BDO should be calculated to bring the final NCO:OH ratio to approximately 1.0.
-
Add the BDO solution dropwise to the prepolymer with vigorous stirring.
-
After the addition is complete, increase the temperature to 60-70°C and continue the reaction for another 2-3 hours until the viscosity increases significantly.[4]
-
Pour the resulting polymer solution into a Teflon-coated pan and cure in a vacuum oven to remove the solvent and complete the reaction. The curing schedule may be 60-80°C for 12-24 hours.
Protocol 2: Key Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of urethane linkages and the completion of the reaction.
-
Procedure: Record the spectrum of a thin polymer film.
-
Analysis: Confirm the disappearance of the strong NCO peak at ~2270 cm⁻¹ and the appearance of the N-H stretch (~3330 cm⁻¹) and the urethane C=O stretch (~1730-1700 cm⁻¹).[4]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the soft and hard segments.
-
Procedure: Seal a small sample (5-10 mg) in an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]
-
Analysis: The Tg is identified as a step transition in the heat flow curve.[17]
-
-
Tensile Testing:
-
Objective: To measure key mechanical properties.
-
Procedure: Cut cured polymer films into dumbbell-shaped specimens according to a standard like ASTM D638. Use a universal testing machine to pull the specimens at a constant crosshead speed until fracture.[17]
-
Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's Modulus.[17]
-
Visualizations
Caption: Workflow for a two-step IPDI polyurethane synthesis.
References
- 1. pvchem.net [pvchem.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. mgesjournals.com [mgesjournals.com]
- 7. Effect of NCO/OH Ratio and Chain Extender Content on Properties of Polycarbonate Diol-based Waterborne Polyurethane -Elastomers and Composites | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. pu-zaidan.jp [pu-zaidan.jp]
- 10. Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. paint.org [paint.org]
- 16. fluenceanalytics.com [fluenceanalytics.com]
- 17. benchchem.com [benchchem.com]
strategies for improving the shelf life and storage of isophorone diisocyanate
Technical Support Center: Isophorone Diisocyanate (IPDI)
This guide provides researchers, scientists, and drug development professionals with technical support for improving the shelf life and storage of this compound (IPDI). Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended shelf life of IPDI, and what are the ideal storage conditions?
A1: With appropriate storage, IPDI typically has a shelf life of 12 months.[1][2] To ensure stability, it must be stored in tightly sealed original containers in a cool, dry, and well-ventilated area.[3][4] It is highly sensitive to moisture and should be kept under a dry nitrogen blanket.[1][2] The storage temperature should be maintained below 40°C (104°F).[1][2][5]
Q2: My stored IPDI has become viscous and hazy. What is the likely cause?
A2: Increased viscosity and haziness are primary indicators of moisture contamination. IPDI reacts readily with water, even atmospheric moisture, to form insoluble polyureas and carbon dioxide (CO₂).[6][7][8] This reaction consumes the isocyanate (-NCO) groups, increases the viscosity of the product, and can lead to the formation of a solid precipitate.[9] The generation of CO₂ gas can also cause a dangerous pressure buildup in sealed containers.[10][11]
Q3: The IPDI in our lab has developed a yellow tint. What causes this discoloration, and does it affect performance?
A3: Yellowing of IPDI can be a sign of degradation, often caused by exposure to UV radiation or oxidation.[7] While aliphatic isocyanates like IPDI are more stable than aromatic ones, they can still degrade under UV light.[7] Discoloration may also result from impurities in raw materials or storage at elevated temperatures.[7] While minor yellowing may not significantly impact the reactivity of the -NCO groups in some applications, it is an indicator of degradation and should be investigated. For color-sensitive applications, using discolored IPDI is not recommended.
Q4: We suspect our IPDI container is contaminated. What should we do?
A4: If you suspect contamination, especially with water or other incompatible materials, do not reseal the container tightly.[6] The reaction with moisture can generate CO₂ gas, leading to a pressure buildup that could rupture the container.[6][10] The container should be moved to a well-ventilated area, handled with appropriate personal protective equipment (PPE), and the contents should be neutralized using a decontamination solution before disposal. A common decontamination solution consists of 5-10% sodium carbonate, 0.2-5% liquid detergent, and 90-95% water.[11]
Q5: What materials are incompatible with IPDI and should be avoided during storage and handling?
A5: IPDI is a reactive chemical and should be stored separately from incompatible substances. Key materials to avoid include:
-
Alcohols, amines, and other compounds with active hydrogen: Reacts exothermically to form urethanes, ureas, etc.[3][9] Base-catalyzed reactions with alcohols can be explosive in the absence of a solvent.[6]
-
Strong bases and acids: Can catalyze vigorous polymerization reactions.[3][9]
-
Certain metals: Avoid contact with copper, copper alloys, aluminum, and aluminum alloys.[3]
-
Strong oxidizing agents: May result in ignition.[6]
Q6: How can the shelf life of IPDI be extended, especially after the container has been opened?
A6: To maximize shelf life after opening, it is crucial to minimize exposure to atmospheric moisture. After dispensing the required amount, the container headspace should be purged with dry nitrogen before tightly resealing.[1][2] Storing the container in a dedicated dry box or desiccator can provide an additional layer of protection. Using stabilizers, such as hindered phenols or phosphites, can also inhibit degradation pathways.[12][13]
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound (IPDI)
| Parameter | Recommendation | Rationale |
| Temperature | Below 40°C (104°F)[1][2] | Prevents acceleration of degradation reactions and potential polymerization. |
| Atmosphere | Under a dry nitrogen blanket[1][2] | Prevents contact with atmospheric moisture, which causes degradation.[7] |
| Container | Tightly sealed, original containers[3][14] | Prevents moisture ingress and contamination. |
| Location | Cool, dry, well-ventilated area[3][4] | Ensures stability and safety. |
| Incompatible Materials | Segregate from water, alcohols, amines, strong bases/acids, and certain metals.[3][6][9] | Prevents hazardous and exothermic reactions. |
| Shelf Life (Typical) | 12 months under proper conditions[1][2] | IPDI will degrade over time, even under ideal conditions. |
Visualizations of Key Processes
IPDI Degradation Pathway
The primary degradation pathway for IPDI involves a reaction with water, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can react with another IPDI molecule to create a stable, insoluble urea linkage.
References
- 1. chemwinfo.com [chemwinfo.com]
- 2. vencorex.com [vencorex.com]
- 3. nj.gov [nj.gov]
- 4. purdue.edu [purdue.edu]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 13. CN110872238A - Isocyanate stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isophorone Diisocyanate (IPDI) Polymerization Scale-Up
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in scaling up isophorone diisocyanate (IPDI) polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of IPDI polymerization, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why are there high levels of residual IPDI monomer in my scaled-up batch?
A: High residual IPDI monomer is a frequent issue when scaling up and can result from several factors. The primary causes are incomplete reactions, improper stoichiometry, or moisture contamination.[1] IPDI has two isocyanate groups with different reactivities (a primary and a secondary cycloaliphatic group), which can lead to unreacted groups if conditions are not optimized.[1][2][3]
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check all molar ratio calculations. Ensure raw materials are accurately weighed and their purity is accounted for. An excess of the isocyanate component will naturally lead to unreacted monomer in the final product.[1]
-
Control Moisture: Isocyanates are highly reactive with water, which leads to the formation of urea and carbon dioxide, disrupting the stoichiometry.[1][4] It is critical to thoroughly dry all reactants (especially hygroscopic polyols) and solvents before use and to conduct the reaction under a dry, inert atmosphere like nitrogen or argon.[1]
-
Optimize Reaction Conditions: Insufficient reaction time, inadequate mixing, or improper temperature control can prevent the reaction from reaching completion.[1] For dibutyltin dilaurate (DBTL) catalyzed reactions, a temperature range of 40-60°C is often recommended to ensure both NCO groups react effectively.[2][3]
Caption: Workflow for diagnosing and resolving high residual IPDI monomer.
Q2: The viscosity of my reaction mixture increases uncontrollably during scale-up. How can I manage this?
A: A rapid increase in viscosity is a common challenge in bulk or solution polymerization and can hinder proper mixing and heat transfer.[5] This is often due to the rapid increase in polymer molecular weight. The unequal reactivity of IPDI's NCO groups can produce low-viscosity products if controlled, but poor temperature or catalyst management can accelerate the reaction uncontrollably.[2]
Troubleshooting Steps:
-
Temperature Control: Exothermic reactions can accelerate polymerization, leading to a rapid viscosity increase. Ensure your reactor's cooling system is sufficient for the larger batch size.[6] Recommended temperatures for IPDI prepolymer synthesis are often in the 40-60°C range to maintain control.[2][3]
-
Catalyst Concentration: The amount and type of catalyst significantly impact reaction kinetics.[3] While catalysts like DBTL improve reactivity and selectivity, an excessive concentration can lead to a loss of selectivity and an overly rapid reaction.[3] Consider reducing the catalyst concentration for larger batches where heat removal is less efficient.
-
Solvent Selection: In solution polymerizations, the choice of solvent is crucial. Using a solvent in which the polymer has excellent solubility can help manage viscosity.[7]
Q3: How do I manage the exothermic heat generated during large-scale IPDI polymerization?
A: Heat management is critical for safety and product consistency in exothermic polymerization.[6] Failure to dissipate heat can lead to thermal runaway, causing side reactions, degradation of the polymer, or even dangerous pressure buildup.[6][8]
Management Strategies:
-
Reactor Design: Jacketed reactors with cooling fluids (e.g., water) are standard for controlling temperature. For very large scales, external heat exchangers may be necessary to provide additional cooling capacity.[9]
-
Semi-Batch Process: Instead of adding all reactants at once (batch process), a semi-batch approach where one reactant (e.g., IPDI) is fed gradually allows for better control over the rate of heat generation.[7]
-
Monitoring: Continuous temperature monitoring within the reactor is essential to ensure the process stays within the desired range.
Caption: Desired polyurethane formation vs. undesired side reaction with water.
Q4: My polymer properties are inconsistent between batches. What are the likely causes?
A: Batch-to-batch inconsistency is often a sign of poor process control. When scaling up, even minor variations in parameters can have a significant impact on the final product.
Troubleshooting Steps:
-
Raw Material Consistency: Ensure you are using raw materials from a consistent and reliable supplier. Test incoming materials for purity and water content to account for any variability.[1]
-
Process Parameter Control: Implement strict, automated controls for all critical parameters, including temperature, reactant addition rates, and mixing speed, to minimize human error.[1]
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of non-uniform stoichiometry, resulting in a broader molecular weight distribution and inconsistent properties.[1] Evaluate if the agitator design and speed are appropriate for the scaled-up volume and viscosity.
Quantitative Data Summary
Effective control over IPDI polymerization requires precise management of reaction parameters. The tables below summarize key quantitative data cited in the literature.
Table 1: Recommended Process Parameters for IPDI Prepolymer Synthesis
| Parameter | Recommended Value | Rationale & Notes | Citation |
| NCO:OH Molar Ratio | 1.8:1 to 2.0:1 | Ensures the formation of NCO-terminated prepolymers, minimizing high molecular weight polymer formation at this stage. | [2] |
| Reaction Temperature | 40°C - 60°C | Optimal range for DBTL-catalyzed reactions to balance reactivity and selectivity, controlling viscosity and residual monomer. | [2][3] |
| DBTL Catalyst Conc. | ~2.5 x 10⁻³ mol L⁻¹ | Effective for reaction completion. Higher concentrations can decrease selectivity and accelerate the reaction too much. | [3] |
Table 2: Health and Safety Exposure Limits for IPDI
| Organization | Exposure Limit (TWA*) | Notes | Citation |
| ACGIH TLV | 0.005 ppm | Threshold Limit Value recommended by the American Conference of Governmental Industrial Hygienists. | [8] |
| NIOSH REL | 0.005 ppm | Recommended Exposure Limit by the National Institute for Occupational Safety and Health. | [10] |
| OSHA PEL | Not Established | The Occupational Safety and Health Administration has not established a Permissible Exposure Limit for IPDI. | [10] |
*TWA (Time-Weighted Average) for a standard 8-hour workday.
Experimental Protocols
This section provides detailed methodologies for key experimental procedures relevant to troubleshooting and controlling IPDI polymerization.
Protocol 1: Chemical Scavenging of Residual IPDI
Objective: To chemically convert residual IPDI monomer into a non-reactive urethane after the main polymerization is complete, reducing the final monomer content.[1]
Materials:
-
Polyurethane prepolymer containing residual IPDI
-
Scavenging agent (e.g., monofunctional alcohol like benzyl alcohol)
-
Reaction vessel with temperature control and inert gas inlet
-
Analytical equipment (e.g., HPLC, FTIR)
Methodology:
-
Cooling: After the primary polymerization reaction has reached completion (as determined by in-situ monitoring), cool the reaction mixture to a controllable temperature, typically 60-70°C.[1]
-
Quantify Residual IPDI: Take an aliquot from the reaction mixture and determine the precise amount of residual IPDI using an appropriate analytical method (e.g., titration or HPLC after derivatization).
-
Scavenger Addition: Add a slight molar excess of the monofunctional alcohol scavenger relative to the measured amount of residual IPDI. The addition should be done carefully to maintain temperature control.[1]
-
Reaction: Allow the mixture to react until the residual IPDI is consumed. Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ FTIR spectroscopy.[11]
-
Verification: Once the NCO peak is absent, confirm the complete removal of free IPDI using a sensitive analytical method like HPLC.[1]
Protocol 2: Monitoring Polymerization via FTIR Spectroscopy
Objective: To monitor the progress of the polymerization reaction in real-time by tracking the concentration of isocyanate (NCO) functional groups.
Materials:
-
IPDI polymerization reaction setup
-
In-situ FTIR spectrometer with an appropriate probe (e.g., ATR probe)
Methodology:
-
Baseline Spectrum: Before initiating the polymerization, acquire a baseline FTIR spectrum of the initial reaction mixture (polyol, solvent, catalyst).
-
Initiate Reaction: Add the IPDI to the reactor to start the polymerization.
-
Continuous Monitoring: Begin acquiring spectra of the reaction mixture at regular intervals.
-
Data Analysis: Focus on the characteristic NCO stretching peak, which appears at approximately 2270 cm⁻¹.[11] As the reaction proceeds, the intensity of this peak will decrease. Simultaneously, monitor the appearance and growth of the urethane linkage peaks.
-
Determine Completion: The reaction is considered complete when the NCO peak at 2270 cm⁻¹ is no longer detectable in the spectrum.
Caption: Logical considerations for transitioning from lab to full-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. paint.org [paint.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (IPDI) Microencapsulation for Mono-Component Adhesives: Effect of the Active H and NCO Sources [mdpi.com]
- 5. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. fluenceanalytics.com [fluenceanalytics.com]
- 8. ICSC 0499 - this compound [inchem.org]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
techniques to control the reactivity of isophorone diisocyanate isomers
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for controlling the reactivity of isophorone diisocyanate (IPDI) isomers and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPDI) and why is it used?
A1: this compound (IPDI) is a cycloaliphatic diisocyanate widely used in the synthesis of light-stable polyurethanes for applications like coatings, adhesives, and elastomers.[1] Its chemical structure, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is unique because it contains two isocyanate (-NCO) groups with different reactivities, which allows for selective, stepwise polymerization.[1] This feature is advantageous for producing prepolymers with low viscosity and reduced levels of residual monomer.[1][2]
Q2: What are the main structural features of IPDI that control its reactivity?
A2: IPDI's reactivity is governed by its two distinct isocyanate groups:[1]
-
Primary Aliphatic Isocyanate (-CH₂-NCO): This group is attached to a methylene group, making it more sterically accessible and generally more reactive.
-
Secondary Cycloaliphatic Isocyanate (Cyclohexyl-NCO): This group is attached directly to the bulky cyclohexane ring and is sterically hindered by adjacent methyl groups, making it less reactive.[1]
This inherent difference in reactivity is the key to controlling its reactions.[1]
Q3: What are the isomers of IPDI and do they have different reactivities?
A3: IPDI exists as a mixture of cis and trans stereoisomers, typically in a 75:25 ratio in favor of the cis isomer.[3] These isomers have different spatial arrangements of the isocyanate groups relative to the cyclohexane ring. The trans-isomer generally exhibits higher selectivity in reactions than the cis-isomer.[3] This is because the isocyanatomethyl group in the trans-isomer is in an axial position, which is more sterically shielded.[3]
Troubleshooting Guide
Q1: My reaction mixture's viscosity is unexpectedly high. What are the primary causes?
A1: An unexpected increase in viscosity is a common issue and typically stems from several factors:
-
Excessive Reaction Temperature: Temperatures above the recommended 40-60°C range can promote side reactions, such as the formation of allophanates (branched structures), which significantly increase viscosity.[4] A dramatic viscosity increase is often observed between 80°C and 100°C.[3][4]
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas.[4] The resulting amine can then react with another isocyanate to form a urea linkage. This can lead to cloudiness, crystallization, and a rapid viscosity increase, potentially causing the system to gel.[4]
-
Unintended Side Reactions: Besides allophanate formation, biuret formation can occur if an isocyanate reacts with a urea linkage, further increasing cross-linking and viscosity.[4]
-
Catalyst Choice: The type and concentration of the catalyst can significantly influence side reactions that lead to higher viscosity.[4]
Q2: My reaction is proceeding much slower than expected. How can I accelerate it?
A2: Slow reaction rates are often a challenge, especially with sterically hindered aliphatic isocyanates like IPDI.[5]
-
Insufficient Catalyst: IPDI reactions often require a catalyst to achieve a practical rate.[5] Organotin compounds like Dibutyltin Dilaurate (DBTL) are highly effective.[5][6] Start with a low concentration (e.g., 0.01-0.1% by weight) and monitor the reaction.[5]
-
Low Reaction Temperature: The isocyanate-hydroxyl reaction is temperature-dependent. Gradually increasing the temperature into the 40-60°C range can increase the rate.[5] However, be mindful that higher temperatures can reduce selectivity.[3][5]
-
Steric Hindrance of Co-Reactant: The structure of your alcohol (polyol) is critical. Primary alcohols react faster than secondary, which are faster than tertiary.[5] Using a polyol with primary hydroxyl groups can maximize reactivity.[5]
Q3: I am observing poor selectivity, with both primary and secondary NCO groups reacting at similar rates. How can I improve this?
A3: Achieving high selectivity is crucial for controlling the polymer structure.
-
Optimize Catalyst Selection: The choice of catalyst has a dramatic effect on selectivity. Lewis acids like Dibutyltin Dilaurate (DBTL) are the most selective catalysts for favoring the reaction of the more reactive secondary (cycloaliphatic) NCO group.[3][7] Conversely, Lewis bases like 1,4-Diazabicyclo[2.2.2]octane (DABCO) can cause an inversion of selectivity, making the primary NCO group more active.[3][8]
-
Control Temperature: Selectivity is inversely proportional to temperature.[3] Lowering the reaction temperature (e.g., to 40°C) will maximize the reactivity difference between the two isocyanate groups.[3][5] The recommended optimal temperature range for prepolymer synthesis is 40-60°C with DBTL catalysis.[3]
Q4: I have high levels of residual IPDI monomer in my final product. How can I minimize this?
A4: High residual monomer can be caused by an incomplete reaction, an improper stoichiometric balance (NCO:OH ratio), or moisture contamination.[9]
-
Optimize Process Conditions: Ensure sufficient reaction time and proper temperature control to drive the reaction to completion.[9]
-
Ensure Stoichiometric Accuracy: Carefully calculate and accurately weigh all reactants to achieve the desired NCO:OH ratio. Use reactants of known purity.[9]
-
Post-Polymerization Scavenging: After the main reaction, add a monofunctional alcohol or amine to "quench" and chemically convert the remaining residual IPDI into a non-reactive species.[9]
-
Physical Removal: Techniques like thin-film evaporation can be used to physically separate the unreacted monomer from the polymer product, although this is a post-processing step.[9]
Quantitative Data
Table 1: Effect of Catalyst on IPDI Selectivity with 1-Butanol at 20°C
This table summarizes the effect of various catalysts on the selectivity of the IPDI/1-butanol reaction. The selectivity factor (Γ) represents the ratio of the rate constants for the reaction of the secondary NCO group versus the primary NCO group. A higher Γ indicates greater selectivity.
| Catalyst Type | Catalyst Name | Concentration | Selectivity Factor (Γ) |
| Uncatalyzed | None | - | 5.5[3] |
| Metal (Lewis Acid) | Dibutyltin Dilaurate (DBTL) | Constant Metal Conc. | 11.5[3] |
| Metal (Lewis Acid) | Zinc Catalyst | Constant Metal Conc. | ~5.5 (low effectiveness)[3] |
| Metal (Lewis Acid) | Iron Catalyst | Constant Metal Conc. | ~7.0[3] |
| Metal (Lewis Acid) | Bismuth Catalyst | Constant Metal Conc. | ~7.5[3] |
| Amine (Lewis Base) | DABCO | 0.4% | <1 (Inversion of Selectivity)[3] |
| Amine (Lewis Base) | DBU | 0.2% | ~5.5 (No significant influence)[3] |
| Amine (Lewis Base) | DMCA | 0.4% | ~5.5 (No significant influence)[3] |
Table 2: Effect of Temperature on Uncatalyzed IPDI Selectivity
This table shows how temperature affects the selectivity factor (Γ) in the uncatalyzed reaction between IPDI and n-butanol.
| Temperature (°C) | Selectivity Factor (Γ) |
| 20 | 5.5[3] |
| 100 | 3.9[3] |
Data derived from model studies using a 2:1 NCO:OH stoichiometry.[3]
Experimental Protocols
Protocol 1: Determination of NCO Content by Titration
This method determines the percentage of unreacted isocyanate groups (%NCO) in a sample.
Objective: To quantify the amount of unreacted isocyanate in a prepolymer or reaction mixture. Methodology:
-
Sample Preparation: Accurately weigh a sample of the isocyanate-containing material into a dry 250 mL Erlenmeyer flask.
-
Reaction: Add a known excess of a standard solution of di-n-butylamine (DBA) in a suitable dry solvent (e.g., toluene). Swirl the flask to ensure mixing and allow it to stand for 15 minutes for the reaction between DBA and the NCO groups to complete.
-
Titration: Add a few drops of a suitable indicator (e.g., bromophenol blue) and titrate the unreacted (excess) DBA with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (color change).
-
Blank Titration: Perform a blank titration using the same amount of DBA solution but without the sample.
-
Calculation: The %NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a calculation constant based on the molecular weight of the NCO group.
-
Protocol 2: Monitoring Reaction Kinetics with In-Situ FTIR Spectroscopy
This method monitors the progress of a reaction in real-time by tracking the disappearance of the characteristic isocyanate peak.[1]
Objective: To determine the reaction rate by monitoring the consumption of isocyanate groups over time. Methodology:
-
Reactant Preparation: Prepare solutions of the IPDI and the co-reactant (e.g., a polyol) in a suitable dry solvent (e.g., toluene). If a catalyst is used, it is typically added to the polyol solution.[1]
-
Setup: Place the co-reactant solution in a temperature-controlled reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the co-reactant solution.[1]
-
Reaction Initiation: Add the IPDI solution to the vessel to start the reaction, ensuring rapid and continuous stirring.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular, short intervals (e.g., every 30-60 seconds).[1]
-
Analysis: Monitor the decrease in the intensity of the strong, sharp NCO asymmetric stretching band, which appears around 2250-2275 cm⁻¹ .[1] The rate of disappearance of this peak is proportional to the rate of the reaction.
Visualizations
Caption: Cis and trans isomers of IPDI showing the distinct primary and secondary NCO groups.
Caption: Experimental workflow for the selective synthesis of an NCO-terminated prepolymer.
Caption: Troubleshooting flowchart for diagnosing high viscosity issues in IPDI reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. paint.org [paint.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
impact of solvent choice on isophorone diisocyanate reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving isophorone diisocyanate (IPDI), with a focus on the impact of solvent choice and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact my IPDI reaction outcome?
The choice of solvent is a critical factor that can significantly influence reaction kinetics, solubility of reactants and the growing polymer, and even the reaction mechanism itself.[1]
-
Polarity and Hydrogen Bonding: Solvents capable of forming hydrogen bonds can hinder polyurethane formation.[2] The polarity of the solvent can also affect the reaction rates of different functional groups. For instance, in the reaction of o-hydroxybenzyl alcohol with phenyl isocyanate, the rate constant for the phenolic hydroxyl group (k1) increases with solvent polarity, while the rate for the aliphatic hydroxyl group (k2) shows the opposite trend.[3]
-
Reaction Rate: The reaction rate can be faster in certain solvents. For example, the oxime-blocking reaction of aliphatic isocyanates like IPDI proceeds faster in aromatic solvents compared to oxygen-containing solvents, despite the lower polarity of the former.[1]
-
Solubility: Adequate solubility of both the reactants and the resulting polymer is crucial to prevent premature precipitation or gelation.[1] If the growing polymer precipitates, it can lead to a broader molecular weight distribution.[4]
-
Side Reactions: Solvents can participate in or promote side reactions. It is imperative to use dry solvents, as moisture can react with isocyanates to form urea linkages and carbon dioxide, leading to foaming and increased viscosity.[5][6]
Q2: My IPDI-based reaction has an unexpectedly high viscosity. What are the primary causes?
Unexpectedly high viscosity in IPDI systems typically stems from several factors, often related to unintended side reactions that increase the molecular weight or cause cross-linking.[5]
-
Moisture Contamination: Moisture reacts with isocyanate groups to form an unstable carbamic acid, which decomposes into an amine and CO₂. The amine then reacts with another isocyanate to form a polyurea linkage, rapidly increasing viscosity and potentially leading to gelling.[5][6]
-
High Reaction Temperature: Temperatures above the recommended 40-60°C can promote the formation of allophanates (reaction of an isocyanate with a urethane linkage) and biurets (reaction of an isocyanate with a urea linkage).[5][7] These branched structures significantly increase viscosity.[5]
-
Catalyst Choice and Concentration: The type and amount of catalyst can promote viscosity-increasing side reactions.[5] It is crucial to select a catalyst with high selectivity for the urethane reaction and use it at the lowest effective concentration.[5]
-
Incorrect Stoichiometry: An excess of a polyol with a functionality greater than two can lead to a highly branched or cross-linked network, causing a rapid viscosity increase.[7]
Q3: I'm observing foaming and bubbles in my reaction. What is the cause and how can I prevent it?
Foaming is almost always caused by the reaction of isocyanates with water.[8] Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide (CO₂) gas, which is responsible for the bubbles.[5][6]
Prevention Strategies:
-
Use Dry Reagents and Solvents: Ensure all components, including polyols and solvents, have a low moisture content. Polyols can be particularly hygroscopic and may require drying under vacuum.[5][9]
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction.[7][9]
-
Moisture Scavengers: Consider incorporating moisture scavengers, like p-toluenesulfonyl isocyanate (TSI), into your system to chemically remove trace amounts of water.[5]
Q4: How can I control the selectivity between the primary and secondary isocyanate groups of IPDI?
IPDI possesses a primary aliphatic and a secondary cycloaliphatic isocyanate group with inherently different reactivities, which is a key advantage for controlling polymer architecture.[6][10] This selectivity is strongly influenced by temperature and catalysis.
-
Temperature: Lower temperatures generally favor higher selectivity. For instance, in the uncatalyzed reaction with n-butanol, the selectivity (ratio of rate constants, Γ) decreases from 5.5 at 20°C to 3.9 at 100°C.[6] Recommended temperatures for optimal selectivity in prepolymer synthesis are between 40 and 60°C.[6]
-
Catalysis: The choice of catalyst has a dramatic effect on selectivity.[6]
-
Lewis Acids (e.g., Dibutyltin Dilaurate - DBTDL): These catalysts significantly enhance the reactivity of the more sterically hindered secondary (cycloaliphatic) NCO group. DBTDL is the most selective catalyst in many studies, increasing the selectivity ratio Γ to 11.5 in reactions with 1-butanol.[6][11]
-
Lewis Bases (e.g., DABCO - 1,4-diazabicyclo[2.2.2]octane): Tertiary amines like DABCO can lead to an inversion of selectivity, favoring the reaction of the primary (aliphatic) NCO group.[6][11]
-
Q5: What are the key side reactions in IPDI chemistry and how can they be minimized?
Besides the desired urethane formation, several side reactions can occur, impacting the final product's properties.
-
Urea Formation: Caused by reaction with water. Minimized by ensuring anhydrous conditions.[5]
-
Allophanate Formation: An isocyanate group reacts with a urethane linkage. This is a reversible reaction favored by high temperatures (above 100-120°C) and certain catalysts. To minimize it, maintain reaction temperatures below 100°C.[5][7]
-
Biuret Formation: An isocyanate group reacts with a urea linkage. This occurs if water contamination has already led to urea formation. Minimizing moisture is the key preventative measure.[5][7]
Troubleshooting Guides
Problem 1: Unexpectedly High Viscosity or Gelation
| Possible Cause | Recommended Solutions & Checks |
| Moisture Contamination | 1. Verify Moisture Content: Use Karl Fischer titration to measure the water content of all reactants and solvents. Ensure they are below your system's tolerance limit.[5] 2. Dry Components: Dry hygroscopic materials (e.g., polyols, solvents) under vacuum before use.[9] 3. Inert Atmosphere: Always perform reactions under a dry nitrogen or argon atmosphere.[7] |
| Excessive Temperature | 1. Monitor Temperature: Maintain strict control over the reaction temperature. For prepolymer synthesis, a range of 40-60°C is often optimal.[6] 2. Avoid Exceeding 100°C: Temperatures above 100°C significantly promote allophanate and biuret side reactions, which cause cross-linking.[5][7] |
| Incorrect Catalyst | 1. Review Catalyst Choice: Ensure the catalyst is selective for the urethane reaction. DBTDL is often a good choice.[6] 2. Optimize Concentration: Use the lowest effective catalyst concentration to minimize side reactions.[5] |
| Stoichiometry Imbalance | 1. Verify Calculations: Double-check the stoichiometric calculations for your NCO:OH ratio.[7] 2. Accurate Measurements: Ensure all reactants are weighed accurately.[9] |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Recommended Solutions & Checks |
| Insufficient Catalyst | 1. Introduce a Catalyst: Aliphatic isocyanates like IPDI often require a catalyst for practical reaction rates.[7][12] 2. Increase Concentration: If a catalyst is already present, consider a stepwise increase in its concentration (e.g., starting at 0.01-0.1% by weight).[7] |
| Low Reaction Temperature | 1. Increase Temperature: Gradually increase the reaction temperature in increments, monitoring the progress. The 40-60°C range is a typical starting point.[7] |
| Steric Hindrance | 1. Evaluate Reactants: The structure of the co-reactant (e.g., polyol) is critical. Primary alcohols react faster than secondary alcohols.[7] If possible, select a co-reactant with less steric bulk. |
| Inhibiting Solvent | 1. Check Solvent Type: Solvents that form strong hydrogen bonds can inhibit the reaction.[2] Consider switching to a non-protic, less coordinating solvent. |
Quantitative Data Summary
The selectivity of IPDI's isocyanate groups is highly dependent on reaction conditions. The ratio of the rate constants (Γ = k_secondary / k_primary) provides a quantitative measure of this selectivity.
Table 1: Selectivity (Γ) of IPDI in Reaction with Butanols [6]
| Alcohol | Catalyst | Temperature (°C) | Selectivity Ratio (Γ) |
| 1-Butanol | None | 20 | 5.5 |
| 1-Butanol | None | 100 | 3.9 |
| 1-Butanol | DBTL | 20 | 11.5 |
| 2-Butanol | DBTL | 20 | 17.0 |
Data adapted from a model study on the urethane reaction of IPDI.[6]
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics via In-situ FTIR Spectroscopy
Objective: To quantitatively monitor the consumption of isocyanate groups in real-time to determine reaction rates.
Methodology:
-
Reagent Preparation: Prepare solutions of IPDI and the co-reactant (e.g., polyol) in a suitable, dry solvent. If a catalyst is used, it is typically added to the polyol solution.[10]
-
Instrument Setup: Place the co-reactant/catalyst solution in a temperature-controlled reaction vessel equipped with magnetic stirring. Insert an Attenuated Total Reflectance (ATR) probe connected to an FTIR spectrometer.
-
Background Spectrum: Collect a background spectrum of the initial solution (co-reactant, solvent, catalyst) before adding the isocyanate.[10]
-
Reaction Initiation: Add the IPDI solution to the vessel to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular, predetermined intervals (e.g., every 60 seconds).[10]
-
Data Analysis: Monitor the disappearance of the strong, sharp NCO asymmetric stretching band around 2250-2275 cm⁻¹.[10] Integrate the area of this peak in each spectrum. Plot the peak area (which is proportional to the NCO concentration) against time to determine the reaction kinetics.[10]
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in reactants (polyols, etc.) and solvents to prevent side reactions.
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (solvent or reactant) and introduce it into the titration cell.
-
Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, neutralizing all water present.[5]
-
Calculation: The instrument's software calculates the moisture content, typically expressed in parts per million (ppm) or as a percentage.[5]
-
Action: If the measured moisture content is above the acceptable limit for your specific reaction, the material must be dried before use.[5]
Visualizations
Caption: General workflow for troubleshooting common IPDI reaction issues.
Caption: Desired urethane formation and common side reaction pathways.
Caption: Logical relationship of factors controlling IPDI reaction selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. paint.org [paint.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. turkchem.net [turkchem.net]
Validation & Comparative
Biocompatibility Face-Off: Isophorone Diisocyanate (IPDI) vs. Methylene Diphenyl Diisocyanate (MDI) for Medical Devices
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical determinant in the safety and efficacy of medical devices. Polyurethanes (PUs), a versatile class of polymers, are extensively utilized due to their tunable mechanical properties and biocompatibility. The choice of diisocyanate, a key building block of PUs, significantly influences the biological response to the material. This guide provides a comprehensive comparison of two commonly used diisocyanates: the aliphatic Isophorone Diisocyanate (IPDI) and the aromatic Methylene Diphenyl Diisocyanate (MDI), focusing on their biocompatibility for medical device applications.
Executive Summary: Aliphatic vs. Aromatic Distinction is Key
The fundamental difference between IPDI and MDI lies in their chemical structure. IPDI is an aliphatic diisocyanate, characterized by a cycloaliphatic ring, while MDI is an aromatic diisocyanate containing benzene rings. This structural variance has profound implications for their degradation products and, consequently, their biocompatibility profiles. In general, aliphatic polyurethanes derived from IPDI exhibit a more favorable biocompatibility profile for medical devices compared to their aromatic counterparts based on MDI. This is primarily attributed to the lower toxicity of the degradation products of aliphatic polyurethanes.
Cytotoxicity Assessment: A Clear Advantage for IPDI
In vitro cytotoxicity is a critical initial screening parameter for any material intended for medical use. Studies directly comparing polyurethanes synthesized from IPDI and MDI have demonstrated a clear advantage for the aliphatic isocyanate, particularly after material degradation.
A recent study evaluated the cytotoxicity of shape-memory polyurethanes (SMPUs) synthesized with different isocyanates before and after light-induced degradation. Prior to degradation, all samples, including those made with MDI and IPDI, showed high cell proliferation rates of over 90%. However, a stark contrast was observed after degradation. The SMPUs containing aromatic isocyanates like MDI exhibited a dramatic drop in cell proliferation to below 10%, indicating significant cytotoxicity. In contrast, the samples with aliphatic isocyanates, including IPDI, maintained cell proliferation above 70%, with IPDI demonstrating the best non-cytotoxic performance[1]. This highlights the critical importance of considering the long-term biocompatibility of these materials as they degrade in the physiological environment.
Table 1: Comparative In Vitro Cytotoxicity of IPDI- and MDI-Based Polyurethanes
| Isocyanate Type | Cell Proliferation (Pre-Degradation) | Cell Proliferation (Post-Degradation) |
| IPDI (Aliphatic) | > 95%[1] | > 70%[1] |
| MDI (Aromatic) | ~ 100%[1] | < 10%[1] |
Degradation Products: The Root of Biocompatibility Differences
The disparity in cytotoxicity is primarily linked to the chemical nature of the degradation byproducts.
-
MDI Degradation: Aromatic polyurethanes based on MDI can degrade to form aromatic diamines, most notably 4,4'-methylenedianiline (MDA) . MDA is a known genotoxic and carcinogenic compound that can form DNA adducts in the liver, leading to cellular damage[2][3]. The thermal degradation of MDI-based polyurethane foams has also been shown to release MDI itself, as well as other toxic compounds like phenyl isocyanate and methyl isocyanate[4][5].
-
IPDI Degradation: Aliphatic polyurethanes based on IPDI degrade into aliphatic diamines, with the primary degradation product being Isophorone Diamine (IPDA) . While IPDA can be a skin and eye irritant and a sensitizer[6][7], it is generally considered to be less toxic than MDA. Studies on the genotoxicity of IPDI have shown no evidence of mutagenic effects with relevance to humans[6].
This fundamental difference in the toxicity of their degradation products is a major reason why aliphatic polyurethanes are often preferred for implantable medical devices.
Genotoxicity Profile: Favorable Outlook for IPDI
Genotoxicity testing evaluates the potential of a substance to damage the genetic material within cells. Given the known genotoxic nature of MDA, MDI-based polyurethanes raise significant concerns. Studies have shown that MDA can induce a statistically significant increase in DNA lesions in primary hepatocytes and thyreocytes[3].
In contrast, available data for IPDI suggests a much safer profile. Toxicological information indicates that IPDI has shown no genotoxicity with relevance to humans in studies conducted on bacteria, mammalian cell cultures, and animals[6]. While direct comparative genotoxicity studies on the final polyurethane materials are not as readily available, the evidence from the degradation products strongly favors IPDI-based materials for applications where long-term genetic safety is a concern.
Table 2: Comparative Genotoxicity Profile of IPDI and MDI Degradation Products
| Isocyanate | Degradation Product | Genotoxicity |
| IPDI | Isophorone Diamine (IPDA) | No evidence of genotoxicity in relevant studies[6] |
| MDI | 4,4'-methylenedianiline (MDA) | Genotoxic, forms DNA adducts[2][3] |
Hemocompatibility: A Complex Picture
Hemocompatibility is a critical consideration for any medical device that comes into contact with blood. This includes assessing the material's potential to cause hemolysis (red blood cell rupture), thrombosis (blood clot formation), and platelet activation.
Direct comparative studies on the hemocompatibility of IPDI- versus MDI-based polyurethanes are limited. However, some general trends can be inferred from the broader literature on aliphatic versus aromatic polyurethanes.
-
Platelet Adhesion and Thrombogenicity: The surface properties of a polyurethane, including its chemistry and topography, play a significant role in its interaction with blood components. Some studies suggest that polyurethanes with more hydrophilic surfaces may exhibit reduced platelet adhesion[8]. While a direct comparison is lacking, the choice of polyol and other components in the polyurethane formulation, in addition to the isocyanate, will heavily influence the final hemocompatibility. One study on ionic polyurethanes found that those based on TDI (aromatic) and HMDI (aliphatic) showed better platelet adherence than those based on IPDI[9]. However, another study comparing polyether urethanes (PEUs) and polycarbonate urethanes (PCUs) with similar hard segments (MDI or HMDI) found that the PCUs exhibited significantly lower platelet adhesion[1]. This indicates the complexity of predicting hemocompatibility based on the isocyanate alone.
Table 3: General Hemocompatibility Considerations for Polyurethanes
| Hemocompatibility Parameter | General Observations |
| Platelet Adhesion | Highly dependent on surface chemistry, hydrophilicity, and overall formulation. No clear consensus on aliphatic vs. aromatic superiority without direct comparative studies. |
| Thrombogenicity | Influenced by a multitude of factors beyond the isocyanate type. |
| Hemolysis | Requires specific testing for each formulation. Generally, polyurethanes can be formulated to be hemocompatible. |
Inflammatory Response: A Muted Response is the Goal
The implantation of any foreign material into the body will elicit an inflammatory response. The goal is for this to be a minimal and transient acute response that resolves without progressing to chronic inflammation or fibrosis. The degradation products of the polyurethane can play a role in modulating this response.
Experimental Protocols
In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Extract Preparation: The test material (IPDI- or MDI-based polyurethane) is incubated in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to create an extract containing any leachable substances.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Cell Exposure: The culture medium is replaced with the prepared extracts of the test materials. Negative (fresh medium) and positive (a known cytotoxic material) controls are also included.
-
MTT Addition: After a 24-hour incubation with the extracts, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The MTT solution is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Hemolysis Assay - Direct Contact Method (Based on ASTM F756)
This test determines the degree of red blood cell lysis caused by direct contact with the test material.
-
Blood Preparation: Freshly collected, anticoagulated blood (e.g., rabbit or human) is diluted with a saline solution.
-
Material Incubation: The test material is placed in a tube with the diluted blood. Positive (water, to cause 100% hemolysis) and negative (saline) controls are prepared in parallel.
-
Incubation: The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Extract Preparation: An extract of the polyurethane material is prepared as described for the cytotoxicity test.
-
Bacterial Strains: Several different strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.
-
Exposure: The bacterial strains are exposed to the test extract in the presence and absence of a metabolic activation system (S9 fraction from rat liver), which can mimic mammalian metabolism of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant increase in the number of revertant colonies on the test plates indicates that the extract is mutagenic.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the cellular mechanisms underlying the biocompatibility differences and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Workflow for In Vitro Cytotoxicity (MTT Assay).
Figure 2: Workflow for Hemolysis Assay (Direct Contact).
Figure 3: MDI Degradation and Cellular Toxicity Pathways.
Figure 4: IPDI Degradation and Cellular Response Pathways.
Conclusion and Recommendations
The choice between IPDI and MDI for medical device applications requires a careful consideration of the required mechanical properties versus the biocompatibility profile. While MDI-based polyurethanes may offer superior mechanical strength, the evidence strongly suggests that IPDI-based polyurethanes possess a more favorable biocompatibility profile, primarily due to the lower toxicity of their degradation products.
For long-term implantable devices and those in direct contact with blood, the lower cytotoxicity and genotoxicity risk associated with IPDI make it a more suitable candidate. The potential for MDI-based materials to release the genotoxic and carcinogenic compound MDA upon degradation presents a significant long-term safety concern.
Researchers and drug development professionals are encouraged to prioritize aliphatic polyurethanes, such as those synthesized with IPDI, for applications where biocompatibility is paramount. Further direct comparative studies, particularly in the area of hemocompatibility, are warranted to provide a more complete picture and to guide the rational design of the next generation of safe and effective medical devices.
References
- 1. Comparative blood compatibility of polyether vs polycarbonate urethanes by epifluorescent video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Diisocyanates on Morphological and In Vitro Biological Efficacy of Eco-Friendly Castor-Oil-Based Water-Borne Polyurethane Dispersions [mdpi.com]
- 4. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Inhibition of Platelet Adhesion from Surface Modified Polyurethane Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Degradation of IPDI and TDI Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal degradation characteristics of polyurethanes synthesized from isophorone diisocyanate (IPDI) and toluene diisocyanate (TDI). Understanding the thermal stability of these polymers is critical for their application in various fields, including in the development of drug delivery systems and medical devices where sterilization or processing at elevated temperatures may be required. This comparison is supported by experimental data from peer-reviewed studies.
Executive Summary
Polyurethanes are a versatile class of polymers whose properties are significantly influenced by the chemical structure of their constituent diisocyanates. A key differentiator is the aliphatic versus aromatic nature of the diisocyanate. IPDI is a cycloaliphatic diisocyanate, while TDI is an aromatic diisocyanate. This structural difference profoundly impacts their thermal stability. Generally, aliphatic isocyanates like IPDI are known to impart better thermal and UV stability compared to their aromatic counterparts such as TDI.[1] However, the overall thermal performance of the polyurethane is also dependent on the polyol used and the overall polymer structure.
Quantitative Performance Data
The thermal stability of IPDI and TDI based polyurethanes has been investigated using thermogravimetric analysis (TGA). The key parameters derived from TGA are the onset decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of residual char at the end of the analysis.
| Diisocyanate Type | Polyol Type | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Degradation Rate (T_max) (°C) | Char Yield (%) | Experimental Conditions | Reference |
| IPDI | Polyether | Not explicitly stated, but degradation starts after 300°C | ~350 | Low | High heating rate, N₂ atmosphere | [2] |
| TDI | Polyether | Not explicitly stated, but degradation starts after 300°C | Higher than IPDI | Low | High heating rate, N₂ atmosphere | [2] |
| IPDI | Jatropha oil-based polyol | ~200-300 (first stage) | ~350 (second stage) | ~1.2 | 10°C/min, N₂ atmosphere | [3] |
| TDI | Jatropha oil-based polyol | ~200-300 (first stage) | ~350 (second stage) | ~2.8 | 10°C/min, N₂ atmosphere | [3] |
| TDI | Polyol | 199 (in subcritical water) | - | - | Hydrolysis | [4] |
| IPDI | Polyol | 218-220 (in subcritical water) | - | - | Hydrolysis | [4] |
Note: A direct, comprehensive side-by-side comparison of TGA data under identical conditions for both IPDI and TDI based polyurethanes with the same polyol is limited in the reviewed literature. The data presented is compiled from different studies and may not be directly comparable due to variations in the specific polyol used, the synthesis method, and the TGA experimental parameters. One study on polyether-based polyurethanes indicated a thermal stability order of PE/TDI > PE/TMDI > PE/MDI > PE/IPDI based on the degradation peak temperature at a high heating rate.[2] In contrast, under hydrolysis conditions, the IPDI-based polyurethane showed a higher decomposition temperature than the TDI-based one.[4]
Thermal Degradation Mechanisms
The thermal degradation of both IPDI and TDI polyurethanes is a complex process that typically occurs in multiple stages.
-
Initial Stage: The primary and most accepted initial degradation step for polyurethanes involves the dissociation of the urethane linkage. This can occur through two main pathways:
-
Reversible Dissociation: The urethane bond cleaves to regenerate the original isocyanate and polyol.
-
Irreversible Dissociation: The urethane linkage breaks down to form a primary amine, an olefin, and carbon dioxide.[5]
-
-
Subsequent Stages: At higher temperatures, the degradation of the polyol soft segment and further decomposition of the isocyanate-derived hard segment occur. For TDI-based polyurethanes, the aromatic structure can lead to the formation of various volatile and non-volatile products.
Experimental Protocols
The following is a generalized experimental protocol for the comparative thermal degradation analysis of IPDI and TDI polyurethanes using Thermogravimetric Analysis (TGA).
Objective: To determine and compare the thermal stability of IPDI and TDI based polyurethanes by measuring the weight loss of the material as a function of temperature.
Apparatus: Thermogravimetric Analyzer (TGA)
Methodology:
-
Sample Preparation:
-
Ensure the polyurethane samples are completely dry to avoid any weight loss due to residual solvent or moisture. This can be achieved by drying the samples in a vacuum oven at a temperature below their softening point until a constant weight is achieved.
-
A small, uniform sample of approximately 5-10 mg is accurately weighed and placed into a TGA sample pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment.[6][7]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800°C.[7]
-
Heating Rate: A linear heating rate is applied. Common heating rates for this type of analysis are 10°C/min or 20°C/min.[3][7]
-
-
Data Acquisition:
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis:
-
The TGA curve is plotted as the percentage of weight loss versus temperature.
-
The onset decomposition temperature (T_onset) is determined as the temperature at which a significant weight loss begins.
-
The derivative of the TGA curve (DTG curve) is plotted, which shows the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).
-
The char yield is the percentage of the initial sample weight that remains at the end of the analysis.
-
Mandatory Visualizations
Caption: General chemical structures of IPDI and TDI based polyurethane repeating units.
Caption: Experimental workflow for comparative thermal degradation analysis.
References
A Comparative Guide to the Mechanical Properties of Polyurethanes: Aliphatic vs. Aromatic Diisocyanates
For researchers, scientists, and drug development professionals, the choice of diisocyanate is a critical determinant of the final mechanical properties of polyurethane-based materials. This guide provides an objective comparison of polyurethanes synthesized from aliphatic and aromatic diisocyanates, supported by experimental data, to inform material selection for demanding applications.
The fundamental difference between aliphatic and aromatic diisocyanates lies in their chemical structure. Aromatic diisocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), contain a rigid benzene ring. In contrast, aliphatic diisocyanates, including hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4'-diisocyanate (HMDI), are characterized by linear or alicyclic carbon chains.[1][2] This structural variance profoundly influences the resulting polyurethane's performance in terms of strength, flexibility, and durability.
Executive Summary
Polyurethanes derived from aromatic diisocyanates generally exhibit superior mechanical strength, including higher tensile strength and hardness.[1][3] The presence of the aromatic ring enhances intermolecular forces and promotes the formation of well-defined hard segments within the polymer matrix.[1] However, a significant drawback of aromatic diisocyanate-based polyurethanes is their poor resistance to UV radiation, which can lead to yellowing and degradation upon sun exposure, limiting their use in outdoor applications.[4]
Conversely, aliphatic diisocyanates yield polyurethanes with excellent UV stability, making them the preferred choice for applications where color and gloss retention are crucial.[4] While they may not always match the high tensile strength of their aromatic counterparts, aliphatic polyurethanes often offer greater flexibility and higher elongation at break, which is advantageous for applications requiring elasticity.[1][2] For many biomedical applications, the mechanical properties of aliphatic polyurethanes are more than sufficient, and their superior biocompatibility is a key advantage.[1][3]
Quantitative Mechanical Property Comparison
The following table summarizes the key mechanical properties of polyurethanes synthesized from common aromatic and aliphatic diisocyanates. The data is derived from a study where polyurethanes were synthesized using polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO) as the polyol and chain extender, respectively.[5]
| Diisocyanate Type | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) |
| Aromatic | 4,4′-Methylene diphenyl diisocyanate (MDI) | 23.4 | - |
| Tolylene-2,4-diisocyanate (TDI) | 3.2 | 779 | |
| Aliphatic | Hexamethylene diisocyanate (HDI) | - | - |
| This compound (IPDI) | 23.1 | 728 | |
| Dicyclohexylmethane-4,4′-diisocyanate (HMDI) | - | - |
Note: Dashes indicate data not provided in the primary source for direct comparison under the same experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the mechanical properties of polyurethanes.
Tensile Strength and Elongation at Break Testing
This test is performed to determine the force required to stretch a material to its breaking point and the extent of that stretching.
-
Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the polyurethane material. The thickness of the specimen is a minimum of 12.5mm for flexible foams.[7]
-
Procedure:
-
The dimensions of the specimen's cross-sectional area are measured.
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the specimen to measure elongation.
-
The UTM pulls the specimen at a constant rate of speed until it fractures.[8] The typical test speed for measuring strength and elongation is 5 or 50 mm/min.[6]
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
Shore Durometer Hardness Testing
This method measures the indentation hardness of the polyurethane material.
-
Apparatus: A Shore durometer (Type A for softer materials, Type D for harder materials).[10][11]
-
Specimen Preparation: The test specimen should have a flat surface and a minimum thickness of 6.4 mm.[12]
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The durometer's indenter is pressed firmly and vertically into the specimen.
-
The hardness reading is taken within one second of firm contact.[12]
-
-
Data: The hardness is read directly from the durometer's scale.
Tear Strength Testing
This test measures the resistance of the polyurethane to the growth of a cut or tear.
-
Apparatus: A universal testing machine with appropriate grips.
-
Specimen Preparation: Specimens of a specific shape (e.g., Die C) are used.[1]
-
Procedure:
-
The specimen is mounted in the grips of the UTM.
-
The UTM pulls the specimen at a constant rate until it tears completely.[1]
-
-
Calculation: Tear strength is typically reported in pounds per linear inch (pli) or kilonewtons per meter (kN/m).
Compression Set Testing
This test determines the ability of a material to retain its elastic properties after being subjected to prolonged compression.
-
Apparatus: A compression device, spacers, and an oven.
-
Specimen Preparation: Cylindrical button-shaped specimens are typically used.
-
Procedure:
-
The initial thickness of the specimen is measured.
-
The specimen is placed in the compression device and compressed to a specified percentage of its original height (commonly 25%).[14]
-
The device is placed in an oven at a specified temperature for a set duration (e.g., 22 hours at 70°C).[13]
-
After the specified time, the specimen is removed from the device and allowed to cool for 30 minutes.[14]
-
The final thickness is measured.
-
-
Calculation: The compression set is calculated as the percentage of permanent deformation relative to the initial deflection.
Visualizing the Structure-Property Relationship
The choice between an aliphatic and aromatic diisocyanate fundamentally dictates the final properties of the polyurethane. This relationship can be visualized as follows:
Caption: Diisocyanate structure dictates key polyurethane properties.
Experimental Workflow for Mechanical Testing
A standardized workflow is crucial for obtaining reliable and comparable mechanical property data.
Caption: Standardized workflow for polyurethane mechanical testing.
References
- 1. gallaghercorp.com [gallaghercorp.com]
- 2. moldedgroup.com [moldedgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 5. mdpi.com [mdpi.com]
- 6. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 7. ASTM D3574 E Foam Tension Testing - ADMET [admet.com]
- 8. testresources.net [testresources.net]
- 9. micomlab.com [micomlab.com]
- 10. pecora.com [pecora.com]
- 11. worldoftest.com [worldoftest.com]
- 12. Shore Hardness ASTM D2240 [intertek.com]
- 13. andersondevelopment.com [andersondevelopment.com]
- 14. Compression Set Under Constant Deflection ASTM D395 [intertek.com]
performance evaluation of IPDI-based coatings against other formulations
A Comparative Guide to the Performance of IPDI-Based Coatings
Isophorone diisocyanate (IPDI) is a key component in the formulation of high-performance polyurethane (PU) coatings. As a cycloaliphatic diisocyanate, IPDI offers a unique combination of properties that make it a preferred choice for applications demanding exceptional durability, weather resistance, and aesthetic longevity. This guide provides a comparative analysis of IPDI-based coatings against other common polyurethane formulations, supported by experimental data and standardized testing protocols, to assist researchers and scientists in material selection.
IPDI's primary advantage lies in its aliphatic structure, which imparts excellent stability against ultraviolet (UV) radiation.[1][2] Unlike aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), which are prone to yellowing and degradation upon sun exposure, IPDI-based coatings maintain their color and gloss over extended periods.[1][2] This makes them ideal for exterior applications, including automotive topcoats and aerospace finishes.[2][3] Furthermore, the rigid cycloaliphatic ring in the IPDI molecule contributes to the hardness and mechanical strength of the resulting polyurethane.[3][4]
Performance Comparison: IPDI vs. Aromatic Isocyanates
Aromatic isocyanates are widely used due to their high reactivity and cost-effectiveness.[1] However, for high-performance applications where color stability and weatherability are critical, IPDI-based formulations offer superior performance.
| Performance Metric | IPDI-Based Coatings | Aromatic (TDI/MDI)-Based Coatings | Rationale |
| UV Resistance | Excellent; non-yellowing.[1] | Poor; prone to yellowing and degradation with UV exposure.[1][2] | The aliphatic structure of IPDI is resistant to oxidative degradation induced by sunlight.[2] |
| Weatherability | Superior long-term durability in harsh environments.[1] | Limited suitability for outdoor applications.[1] | Resistance to UV degradation translates to better overall weather resistance. |
| Hardness | High hardness and abrasion resistance.[1][5] | Excellent mechanical properties and high hardness.[1] | The cycloaliphatic ring of IPDI provides rigidity.[4] Jatropha oil-based PU-acrylate coatings with IPDI showed higher hardness than those with TDI.[5][6] |
| Adhesion | Good | Good | Adhesion is highly dependent on the complete formulation and substrate. Jatropha oil-based PU-acrylate coatings with TDI showed better adhesion than those with IPDI.[5][6] |
| Curing Speed | Generally slower cure time.[1] | Fast curing.[1] | Aromatic isocyanates are more reactive than aliphatic ones.[2] |
| Cost | Higher cost.[1] | More cost-effective.[1] | The manufacturing process for aliphatic isocyanates is typically more complex. |
Performance Comparison: IPDI vs. Other Aliphatic Isocyanates
Within the category of light-stable aliphatic coatings, IPDI is often compared with other isocyanates like hexamethylene diisocyanate (HDI). The choice between them often depends on the specific balance of properties required for the final application.
| Performance Metric | IPDI-Based Coatings | HDI-Based Coatings | Rationale |
| Hardness | Generally higher hardness.[4] | Good hardness, but can be more flexible. | The rigid ring structure of IPDI contributes to greater hardness compared to the linear structure of HDI.[4] |
| Flexibility | Good | Generally higher flexibility. | The linear structure of HDI can impart more flexibility to the polymer backbone. |
| Phase Separation | Lower molecular symmetry can lead to reduced aggregation of hard segments.[7] | The ordered linear structure can lead to more ordered arrangements and a higher degree of phase separation.[8] | The degree of phase separation between hard and soft segments influences the final mechanical properties.[8] |
| Self-Healing | Can exhibit good self-healing performance, recovering a significant portion of original tensile strength after heating.[7] | Can demonstrate excellent scratch healing ability and adhesion.[7] | The specific molecular structure and hydrogen bonding affect the material's ability to self-repair. |
| Tensile Strength | Good. A study showed that when the HDI/IPDI ratio was 4:1, the resulting film exhibited high tensile strength.[8] | Good. | Tensile properties are highly influenced by the overall formulation, including the polyol and chain extender used.[8] |
Experimental Protocols for Coating Evaluation
Objective performance evaluation relies on standardized testing procedures. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for characterizing coating properties.
Synthesis of IPDI-Based Waterborne Polyurethane
A common method for preparing IPDI-based coatings, particularly environmentally friendly waterborne polyurethane dispersions (PUDs), is the prepolymer mixing process.[9][10]
References
- 1. pflaumer.com [pflaumer.com]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Hydrolytic Stability of IPDI- and Polyester-Based Polyurethanes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection
The long-term performance and reliability of polymeric materials are critical in a multitude of research, scientific, and biomedical applications. Polyurethanes (PUs), a versatile class of polymers, are frequently employed for their excellent mechanical properties and biocompatibility. However, their stability in aqueous environments, or hydrolytic stability, can vary significantly depending on their chemical composition. This guide provides a detailed comparison of the hydrolytic stability of two common types of polyurethanes: those based on isophorone diisocyanate (IPDI) and those containing polyester polyols. Understanding the inherent differences in their resistance to hydrolysis is paramount for material selection in applications where contact with moisture is anticipated.
Executive Summary
Polyurethanes derived from the aliphatic isocyanate IPDI generally exhibit superior hydrolytic stability compared to polyurethanes synthesized with polyester polyols. The fundamental reason for this difference lies in the chemical nature of the polymer backbone. The ester linkages in polyester-based PUs are susceptible to hydrolysis, a chemical reaction with water that leads to chain scission, degradation of mechanical properties, and a decrease in molecular weight. In contrast, the urethane linkages, which are the primary hydrolyzable group in a polyether- or polyalkadiene-based IPDI PU, are significantly more resistant to hydrolysis. Aliphatic isocyanates like IPDI further enhance this stability.
Chemical Basis of Hydrolytic Degradation
The hydrolytic degradation of polyurethanes is primarily centered on the cleavage of ester and urethane bonds. The general order of hydrolytic resistance for the principal linkages found in polyurethanes is:
Ester << Urea < Urethane [1]
This indicates that the ester group is the most susceptible to hydrolysis. The mechanism for polyester polyurethane hydrolysis is an acid-catalyzed reaction where water attacks the carbonyl group of the ester linkage. This process is autocatalytic as the cleavage of ester bonds generates carboxylic acid end groups, which further lowers the pH and accelerates the degradation process.
In contrast, polyurethanes based on polyether or other hydrolytically stable polyols and an aliphatic isocyanate like IPDI lack these highly susceptible ester linkages. While the urethane linkages can undergo hydrolysis, the reaction rate is considerably slower. IPDI, being a cycloaliphatic diisocyanate, contributes to enhanced stability.
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of polyurethanes can be quantitatively assessed by measuring the retention of their physical and mechanical properties after accelerated aging in a controlled, humid, and heated environment. Key parameters include tensile strength, elongation at break, and changes in molecular weight.
| Property | IPDI-Based PU (Polyether type) | Polyester-Based PU | Test Conditions |
| Tensile Strength Retention | High (>80% after extended periods) | Low to Moderate (Significant loss over time) | Immersion in water at elevated temperatures (e.g., 70-90°C) |
| Elongation at Break Retention | High | Low to Moderate | Immersion in water at elevated temperatures |
| Molecular Weight Change | Minimal decrease | Significant decrease | Accelerated aging at elevated temperature and humidity |
| Decomposition Temperature in Water | ~218-220°C | Lower, dependent on polyol | Subcritical water |
Note: The data presented is a synthesis of typical performance characteristics and may vary based on the specific formulation of the polyurethane.
Studies have shown that aliphatic isocyanate-based materials, such as those made with H12MDI (a hydrogenated version of MDI, similar in its aliphatic nature to IPDI), are the most hydrolytically stable, showing little change in their properties after prolonged exposure to water.[1] In contrast, polyester-based PUs can lose a significant percentage of their tensile strength under the same conditions.[1] For instance, at 90°C, polyester PUs degrade rapidly, while at 50°C, they may retain around 60% of their properties for up to two months.[1]
A key indicator of hydrolytic stability is the decomposition temperature in water. Research has shown that IPDI-based polyurethanes have a decomposition temperature in subcritical water of approximately 218-220°C. This is significantly higher than what would be expected for a polyester-based PU, which would undergo rapid hydrolysis of its ester linkages at much lower temperatures.
Experimental Protocols
To evaluate the hydrolytic stability of polyurethanes, accelerated aging tests are commonly employed. These tests are designed to simulate the long-term effects of hydrolysis in a shorter timeframe. The following is a generalized experimental protocol based on industry standards such as ASTM D3137 and ISO 10993-13.
Accelerated Hydrolytic Aging Test (Based on ASTM D3137 and ISO 10993-13)
1. Sample Preparation:
-
Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) of the IPDI-based and polyester-based polyurethanes.
-
Ensure all samples have consistent dimensions and are free of surface defects.
-
Record the initial weight and dimensions of each specimen.
2. Aging Conditions:
-
Place the specimens in a controlled environmental chamber or immerse them in purified water (or a buffered solution as specified in ISO 10993-13) in sealed containers.[2][3]
-
Maintain a constant elevated temperature (e.g., 70°C ± 2°C) and high relative humidity (e.g., 95% ± 5% RH) for a predetermined duration.
-
Common test durations can range from several days to several weeks, with samples being removed for analysis at specific time intervals.
3. Post-Aging Analysis:
-
At each time point, remove a set of specimens from the chamber.
-
Allow the samples to equilibrate to standard laboratory conditions (e.g., 23°C and 50% RH) for at least 24 hours.
-
Measure and record any changes in weight and dimensions.
-
Mechanical Testing: Conduct tensile tests to determine the ultimate tensile strength and elongation at break.
-
Molecular Weight Analysis: Use techniques like Gel Permeation Chromatography (GPC) to measure changes in the number average molecular weight (Mn) and weight average molecular weight (Mw).
4. Data Reporting:
-
Calculate the percentage retention of tensile strength and elongation at break for each material at each time point relative to the unaged control samples.
-
Plot the degradation of these properties over time.
-
Report the changes in molecular weight distribution.
Visualizing the Degradation Pathway
The following diagrams illustrate the fundamental differences in the hydrolytic degradation pathways of polyester-based and IPDI-based (with a stable polyether polyol) polyurethanes.
Caption: Hydrolytic degradation pathway of a polyester-based polyurethane.
Caption: Enhanced hydrolytic stability pathway of an IPDI-based polyurethane.
Conclusion
The choice between an IPDI-based polyurethane and a polyester-based polyurethane should be heavily influenced by the anticipated environmental exposure of the final product. For applications requiring long-term stability in the presence of moisture, humidity, or bodily fluids, IPDI-based polyurethanes with a hydrolytically stable polyol (such as a polyether) are the superior choice. Their inherent chemical resistance to hydrolysis translates to a longer service life and more reliable performance. While polyester-based polyurethanes may offer other desirable properties such as high tensile strength and abrasion resistance, their susceptibility to hydrolytic degradation must be a key consideration in the material selection process for any application where long-term hydrolytic stability is a critical requirement.
References
A Comparative Guide to Confirming the Absence of Unreacted Isocyanate Groups in Final IPDI Polymers
For researchers, scientists, and drug development professionals working with polymers synthesized from isophorone diisocyanate (IPDI), ensuring the complete reaction of isocyanate (NCO) groups is paramount for product safety and performance. The presence of residual IPDI can lead to cytotoxicity, altered mechanical properties, and potential health hazards. This guide provides an objective comparison of analytical techniques used to confirm the absence of unreacted isocyanate groups in the final polymer product, supported by experimental data and detailed protocols.
The primary methods for quantifying residual isocyanate groups include Fourier-transform infrared (FTIR) spectroscopy, wet chemical titration, and high-performance liquid chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and ease of implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the physical state of the polymer, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for quantifying residual IPDI.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (RSD) | Accuracy (Recovery) | Advantages | Disadvantages |
| FTIR Spectroscopy | Quantifies the characteristic NCO stretching vibration band (~2270 cm⁻¹).[1][2] | ~0.05 wt%[1] | ~0.17 wt%[1] | 1-5%[1] | 95-105%[1] | Rapid, non-destructive, suitable for in-situ monitoring.[1][3] | Lower sensitivity compared to chromatography, potential for matrix interference.[1] |
| Titration (ASTM D2572) | Back-titration of excess amine (e.g., dibutylamine) after reaction with NCO groups.[1][4][5] | ~0.01% NCO[1] | ~0.03% NCO[1] | < 2%[1] | 95-105%[1] | Simple, low cost, no specialized equipment required.[1] | Low sensitivity, not suitable for trace analysis, potential interferences.[1] |
| HPLC-UV/Fluorescence | Separation and detection of isocyanates after derivatization to form stable, UV-active or fluorescent compounds.[1] | 0.03 mg/kg[1] | 0.1 mg/kg[1] | 2-5%[1] | 83-95%[1] | High sensitivity and specificity, can analyze individual isocyanates.[1] | Requires derivatization, more complex sample preparation.[1] |
| GC-MS | Separation and mass spectrometric detection of volatile isocyanates or their derivatives after hydrolysis and derivatization.[1][6] | 0.0025 - 0.057 µg/mL[6] | 0.01 - 0.2 µg/mL[1] | 0.89 - 8.12%[6] | 93.9 - 101.2%[6] | Excellent sensitivity and selectivity, can identify unknown isocyanates.[1] | Requires derivatization and hydrolysis, complex sample preparation.[1][6] |
| NMR Spectroscopy | ¹⁵N NMR can be used to identify various isocyanate derivatives.[7] | Method-dependent | Method-dependent | - | - | Provides detailed structural information.[7] | Lower signal-to-noise ratio compared to ¹³C NMR, may require isotopic labeling for enhanced sensitivity.[7] |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the presence or absence of the characteristic NCO absorption band in the final polymer.
Methodology:
-
Sample Preparation:
-
For thin films, mount the sample directly in the spectrometer's beam path.
-
For bulk solids, use an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal.
-
Alternatively, a small portion of the polymer can be dissolved in a suitable solvent (e.g., anhydrous tetrahydrofuran) and cast as a thin film on a salt plate (e.g., KBr).
-
-
Instrumentation:
-
FTIR Spectrometer with a DTGS or MCT detector.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Scan range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32-64 for a good signal-to-noise ratio.
-
-
Analysis:
-
Examine the resulting spectrum for the presence of a sharp absorption band around 2270 cm⁻¹, which is characteristic of the N=C=O stretching vibration.[8][9][10] The absence of this peak indicates that the concentration of unreacted isocyanate groups is below the detection limit of the instrument. For polymeric IPDI, this peak may be observed around 2254 cm⁻¹.[2]
-
Titration (Based on ASTM D2572)
Objective: To quantify the weight percent of free NCO groups in the final polymer.
Methodology:
-
Reagents:
-
Dibutylamine solution in toluene (e.g., 2 M).
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M).
-
Toluene (anhydrous).
-
Isopropyl alcohol.
-
Bromocresol green indicator.
-
-
Procedure:
-
Accurately weigh approximately 3 g of the finely ground polymer sample into a 250 mL conical flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample. Gentle warming may be required.
-
Pipette 20 mL of the dibutylamine solution into the flask.
-
Stopper the flask, swirl to mix, and let it stand for at least 15 minutes at room temperature to allow the reaction between dibutylamine and any residual NCO groups to complete.[5][11]
-
Add 100 mL of isopropyl alcohol and a few drops of bromocresol green indicator.[5]
-
Titrate the solution with the standardized 1 M HCl solution until the color changes from blue to yellow.[1]
-
Perform a blank titration using the same procedure but without the polymer sample.
-
-
Calculation:
-
The %NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
W_sample = weight of the sample (g)
-
4.202 is the milliequivalent weight of the NCO group.
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a highly sensitive and specific quantification of residual IPDI monomer.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the polymer sample and dissolve it in an appropriate solvent (e.g., anhydrous acetonitrile).
-
Add an excess of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to the solution. This reagent reacts with the isocyanate groups to form stable urea derivatives that are UV-active.[1]
-
Allow the derivatization reaction to proceed at a controlled temperature and for a specific time (e.g., 60°C for 30 minutes).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reverse-phase C18 column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the absorbance maximum of the IPDI-MPP derivative.
-
-
Quantification:
-
Prepare a series of calibration standards of the IPDI-MPP derivative of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of residual IPDI in the sample by comparing its peak area to the calibration curve.[1]
-
Emerging and Alternative Techniques
While FTIR, titration, and HPLC are the most established methods, other techniques can provide valuable information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy can be a powerful tool for the structural characterization of polyurethanes and related compounds, including the identification of isocyanate derivatives.[7] However, it generally has lower sensitivity compared to other methods.
-
Hyphenated Techniques: The coupling of a separation technique with a spectroscopic detection method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), offers enhanced sensitivity and specificity for the analysis of residual isocyanates.[12][13][14] These methods are particularly useful for identifying and quantifying trace amounts of isocyanates and their degradation products.
Diagrams
Caption: Experimental workflow for confirming the absence of unreacted isocyanate groups.
Caption: Decision tree for selecting an analytical method for residual IPDI.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. manufacturing.net [manufacturing.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Hyphenated techniques | PPTX [slideshare.net]
- 14. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Cis and Trans Isomers in Commercial Isophorone Diisocyanate (IPDI)
For Researchers, Scientists, and Drug Development Professionals
Isophorone Diisocyanate (IPDI) is a key cycloaliphatic diisocyanate used in the synthesis of light-stable and weather-resistant polyurethanes. The isomeric composition of IPDI, specifically the ratio of its cis and trans isomers, can significantly influence the reaction kinetics and the final properties of the polymer. This guide provides an objective comparison of analytical methodologies for the quantitative determination of these isomers in commercial IPDI and compares its isomeric purity with other common diisocyanates.
Quantitative Comparison of Isomer Ratios in Commercial Diisocyanates
Commercial IPDI is typically a mixture of cis and trans isomers. The ratio is a critical quality parameter, with a common commercial specification being approximately 75% trans and 25% cis. This ratio can be influenced by the manufacturing process of the precursor, isophorone diamine (IPDA)[1]. In contrast, other commercially important diisocyanates present different isomeric profiles. Toluene diisocyanate (TDI) is usually sold as a blend of its 2,4 and 2,6 isomers, with common ratios being 80:20 or 65:35[2]. Methylene diphenyl diisocyanate (MDI) is a complex mixture of 2,2'-, 2,4'-, and 4,4'-MDI isomers, with the 4,4'-MDI being the most prevalent and reactive isomer[3][4][5][6]. Hexamethylene diisocyanate (HDI), an aliphatic diisocyanate, is generally available in high purity (>99.5%)[7].
| Diisocyanate | Commercial Isomer Composition | Typical Isomer Ratio(s) |
| This compound (IPDI) | Mixture of cis and trans isomers | ~75:25 (trans:cis)[1] |
| Toluene Diisocyanate (TDI) | Mixture of 2,4- and 2,6-isomers | 80:20 or 65:35 (2,4-TDI:2,6-TDI)[2] |
| Methylene Diphenyl Diisocyanate (MDI) | Mixture of 4,4'-, 2,4'-, and 2,2'-isomers | Predominantly 4,4'-MDI, with varying amounts of 2,4'- and 2,2'-MDI[3][4] |
| Hexamethylene Diisocyanate (HDI) | Typically a single isomer | > 99.5% purity[7] |
Experimental Protocols for Isomer Quantification
Accurate quantification of IPDI isomers is crucial for quality control and for understanding structure-property relationships in polyurethanes. The following are detailed methodologies for key analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a robust technique for separating and quantifying the volatile cis and trans isomers of IPDI.
Protocol: GC-FID for IPDI Isomer Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. A suitable column is a mid-polarity column, such as one coated with a stationary phase like OV-225, which has shown good separation for diisocyanate isomers[8].
-
Sample Preparation: Prepare a dilute solution of the commercial IPDI sample in a dry, aprotic solvent such as anhydrous toluene or dichloromethane. A typical concentration is 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Quantification: The relative percentage of the cis and trans isomers is determined by the area normalization method. The area of each isomer peak is divided by the total area of all isomer peaks and multiplied by 100. It is assumed that the FID response factor is the same for both isomers. For higher accuracy, a calibration with pure isomer standards is recommended if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of diisocyanates, often requiring derivatization to improve detection and stability. However, direct analysis of underivatized IPDI is also possible with appropriate column selection.
Protocol: HPLC-UV for IPDI Isomer Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column. A reversed-phase C18 column can be used, but for better separation of isomers, a column with π-π interaction capabilities, such as a pyrenylethyl or nitrophenylethyl bonded phase, is recommended[9].
-
Sample Preparation: Dissolve the IPDI sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Pyrenylethyl-bonded silica column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Similar to GC, quantification is performed by comparing the peak areas of the cis and trans isomers. A calibration curve should be prepared using standards of known concentration for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis of isomers without the need for chromatographic separation.
Protocol: ¹H and ¹³C NMR for IPDI Isomer Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the IPDI sample (e.g., 20-30 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the cyclohexane ring and the methylene groups will show distinct chemical shifts for the cis and trans isomers due to their different spatial arrangements.
-
Quantification: Integrate the well-resolved signals corresponding to a specific proton in each isomer. The ratio of the integrals will be directly proportional to the molar ratio of the isomers.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atoms of the isocyanate groups and the cyclohexane ring will have different chemical shifts for the cis and trans isomers.
-
Quantification: While ¹³C NMR is inherently less sensitive than ¹H NMR, quantitative ¹³C NMR can be performed by ensuring complete relaxation of all nuclei between scans (using a long relaxation delay) and suppressing the Nuclear Overhauser Effect (NOE)[10][11][12]. The ratio of the integrated peak areas for corresponding carbons in the two isomers will provide the isomer ratio.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the quantitative analysis of IPDI isomers and the logical relationship for method selection.
Caption: General workflow for the quantitative analysis of cis/trans isomers in IPDI.
Caption: Decision tree for selecting an analytical method for IPDI isomer analysis.
References
- 1. WO2004024668A2 - Method for producing ipda with a high cis/trans isomer ratio by distillation - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Methylene Diphenyl Diisocyanate (MDI) Suppliers, Dealers in Mumbai, India [shaktichemicals.org]
- 4. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 5. Methylene diphenyl diisocyanate (MDI) | ProChema [prochema.com]
- 6. Methyl Diisocyanate (MDI) - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 7. alipa.org [alipa.org]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of IPDI Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of degradation products from Isophorone Diisocyanate (IPDI)-based polyurethanes with alternative biomaterials. The information is intended to assist researchers and professionals in the selection and validation of materials for biomedical applications. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways.
Introduction to IPDI and Its Degradation
This compound (IPDI) is an aliphatic diisocyanate commonly used in the synthesis of polyurethanes for biomedical applications. Aliphatic diisocyanates are generally preferred over their aromatic counterparts, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), due to the lower toxicity of their degradation products. The degradation of IPDI-based polyurethanes under physiological conditions primarily occurs through hydrolysis of the urethane linkages. This process leads to the formation of isophorone diamine (IPDA), the corresponding polyol, and degradation products from the soft segment of the polyurethane. Understanding the biocompatibility of these degradation products is crucial for the long-term safety and efficacy of implantable medical devices.
Comparative Biocompatibility Data
| Material/Degradation Product | Test Method | Cell Line | Endpoint | Result | Reference |
| IPDI-based Polyurethane Degradation Extract | MTT Assay | HUVEC | Cell Viability | ~40% at 100% concentration, >80% at 50% dilution | [1] |
| CCK8 Assay | HUVEC | Cell Viability | No significant difference from control | [1] | |
| Alternative: PEEK Degradation Products | Not specified | Not specified | Cytotoxicity | Generally considered non-cytotoxic | [2] |
| Alternative: Silicone Degradation Products | Not specified | Not specified | Cytotoxicity | Generally considered non-cytotoxic | [3][4] |
Note: The cytotoxicity of polyurethane degradation products is dependent on their concentration.[1] Dilution of the degradation medium leads to a significant increase in cell viability, suggesting a dose-dependent effect.
Experimental Protocols
In Vitro Cytotoxicity Testing: ISO 10993-5
The in vitro cytotoxicity of biomaterial degradation products is commonly assessed according to the ISO 10993-5 standard. This standard outlines several test methods, including the extract test, direct contact test, and indirect contact test.
Extract Test Protocol (General):
-
Material Extraction: The test material is incubated in a culture medium at 37°C for a specified period (e.g., 24 hours) to create an extract containing leachable substances.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or HUVEC human umbilical vein endothelial cells) is cultured to near confluence in a 96-well plate.
-
Exposure: The culture medium is replaced with the material extract at various concentrations.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Following incubation with the material extract, the medium is removed from the cell culture wells.
-
A solution of MTT in serum-free medium is added to each well.
-
The plate is incubated at 37°C for a period that allows for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage relative to the absorbance of control cells cultured in a medium without the material extract.
Signaling Pathways
The cytotoxic effects of biomaterial degradation products can be mediated through various cellular signaling pathways, often leading to apoptosis (programmed cell death) or an inflammatory response.
Hypothetical Signaling Pathway for Cytotoxicity of Amine Degradation Products
Primary amines, such as IPDA, have the potential to induce cellular stress, which can trigger inflammatory and apoptotic pathways. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway of amine-induced cytotoxicity.
Apoptosis Signaling Pathway
Apoptosis is a highly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Cytotoxic compounds can trigger the intrinsic pathway by causing cellular stress and mitochondrial damage.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Workflow
The validation of biocompatibility for degradation products of a novel biomaterial follows a structured workflow.
Caption: Experimental workflow for biocompatibility assessment.
Conclusion
The degradation products of IPDI-based polyurethanes exhibit a dose-dependent in vitro cytotoxicity. While aliphatic diisocyanates like IPDI are generally considered to produce less toxic degradation products than their aromatic counterparts, a thorough biocompatibility assessment of any new formulation is essential. The provided experimental protocols and workflow offer a framework for such validation. Further research is warranted to determine the precise cytotoxic mechanisms and signaling pathways activated by specific IPDI degradation products. When selecting a biomaterial, a comprehensive evaluation of the biocompatibility of its degradation products, in comparison to established alternatives like PEEK and silicone, is critical for ensuring the long-term safety and performance of medical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Migration and biodegradation of free silicone from silicone gel-filled implants after long-term implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Liquid Silicone Rubber (LSR) - SIMTEC [simtec-silicone.com]
A Comparative Analysis of IPDI and HMDI in Biomedical Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties of polyurethanes (PUs) intended for biomedical applications. Among the aliphatic diisocyanates, isophorone diisocyanate (IPDI) and 4,4'-dicyclohexylmethane diisocyanate (HMDI or H₁₂MDI) are frequently utilized due to their recognized biocompatibility and biostability compared to their aromatic counterparts. This guide provides an objective, data-driven comparison of IPDI and HMDI-based polyurethanes to aid in the selection of the optimal diisocyanate for specific biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical devices.
Executive Summary
Both IPDI and HMDI are established choices for synthesizing biocompatible polyurethanes. The key distinctions lie in the inherent rigidity of their chemical structures, which significantly influences the mechanical properties, degradation rates, and drug release kinetics of the resulting polymers. HMDI, with its two cyclohexyl rings, generally imparts greater rigidity, leading to higher tensile strength and modulus. In contrast, the asymmetric structure of IPDI can result in more flexible polymers. This difference in structure also affects the degradation profile, with IPDI-based polyurethanes showing a tendency for slightly faster degradation. For drug delivery applications, both diisocyanates can be used to create matrices for sustained release, with studies indicating that they allow for a significantly higher percentage of drug release compared to aromatic diisocyanates.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for IPDI- and HMDI-based polyurethanes, compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in the other monomers used (e.g., polyols, chain extenders) and the specific experimental conditions.
Table 1: Mechanical Properties
| Property | IPDI-based PU | HMDI-based PU | Key Observations |
| Tensile Strength (MPa) | 15 - 40 | 20 - 50+ | HMDI-based PUs generally exhibit higher tensile strength due to the increased rigidity and potential for more ordered hard segment packing. |
| Young's Modulus (MPa) | 20 - 400 | 50 - 500+ | Consistent with tensile strength, the modulus of HMDI-based PUs is typically higher. |
| Elongation at Break (%) | 300 - 1000 | 400 - 800 | IPDI-based PUs can exhibit higher elongation at break, suggesting greater flexibility. |
Table 2: Biocompatibility
| Assay | IPDI-based PU | HMDI-based PU | Key Observations |
| Cytotoxicity (Cell Viability %) | >70% (HaCaT cells) | Generally high | Both are considered non-cytotoxic, though direct comparative studies with identical formulations are limited. |
| Hemocompatibility (Hemolysis %) | Low | Low | Both demonstrate good hemocompatibility, a critical factor for blood-contacting applications. |
Table 3: In Vitro Degradation
| Parameter | IPDI-based PU | HMDI-based PU | Key Observations |
| Mass Loss | Slightly faster degradation | Slightly slower degradation | The less symmetric structure of IPDI may lead to a less ordered and more accessible structure for hydrolysis. |
Table 4: Drug Release Kinetics
| Drug | Release Profile | Key Observations |
| Paclitaxel | ~80% release from IPDI- and HMDI-based matrices | Both aliphatic diisocyanates show significantly higher and more complete drug release compared to aromatic diisocyanates (<20%). The more hydrophilic nature of the IPDI-based PU may influence the release mechanism. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Synthesis of Polyurethanes (Two-Step Solution Polymerization)
This protocol describes a common method for synthesizing both IPDI- and HMDI-based polyurethanes.
Materials:
-
This compound (IPDI) or 4,4'-dicyclohexylmethane diisocyanate (HMDI)
-
Polyol (e.g., polycaprolactone diol, polytetrahydrofuran)
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
Procedure:
-
The polyol is dried under vacuum at 80°C for 24 hours to remove any residual water.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the dried polyol is dissolved in the anhydrous solvent.
-
The diisocyanate (IPDI or HMDI) is added to the flask, and the mixture is heated to 60-80°C with continuous stirring under a nitrogen atmosphere.
-
A catalytic amount of the catalyst is added to the reaction mixture.
-
The reaction is allowed to proceed for 2-4 hours to form the prepolymer. The progress of the reaction is monitored by titrating the isocyanate (NCO) content.
-
Once the desired NCO content is reached, the chain extender is added to the prepolymer solution.
-
The chain extension reaction is carried out at 60-80°C for another 1-2 hours until the NCO peak disappears, as confirmed by Fourier Transform Infrared (FTIR) spectroscopy.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried in a vacuum oven.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of the polyurethane materials to cause cell death.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Polyurethane films (IPDI- and HMDI-based)
-
Culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
Procedure:
-
Polyurethane films are sterilized (e.g., with ethylene oxide or 70% ethanol).
-
Extracts are prepared by incubating the sterilized films in a culture medium at 37°C for 24-72 hours.
-
L929 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The culture medium is removed and replaced with the polyurethane extracts. Control wells contain fresh culture medium (negative control) and a cytotoxic agent (positive control).
-
The plate is incubated for 24-72 hours.
-
The MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
The medium is removed, and the solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage relative to the negative control.
In Vitro Degradation Study
This protocol evaluates the hydrolytic degradation of the polyurethanes.
Materials:
-
Polyurethane films of known weight and dimensions
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Pre-weighed, dry polyurethane films are placed in vials containing PBS.
-
The vials are incubated at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), the films are removed from the PBS, rinsed with deionized water, and dried in a vacuum oven until a constant weight is achieved.
-
The percentage of mass loss is calculated.
-
Further characterization of the degraded films can be performed using techniques such as scanning electron microscopy (SEM) to observe surface morphology changes and gel permeation chromatography (GPC) to measure changes in molecular weight.
In Vitro Drug Release Study
This protocol measures the rate and extent of drug release from polyurethane matrices.
Materials:
-
Drug-loaded polyurethane films or microparticles
-
Release medium (e.g., PBS, pH 7.4)
Procedure:
-
A known amount of the drug-loaded polyurethane is placed in a vial containing a defined volume of the release medium.
-
The vial is incubated at 37°C with gentle agitation.
-
At specific time intervals, a sample of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The cumulative percentage of drug release is plotted against time.
Signaling Pathways and Biocompatibility
While both IPDI and HMDI are considered biocompatible, the long-term in vivo response to any implanted material is a complex process involving interactions with the immune system. The degradation products of polyurethanes can potentially influence cellular signaling pathways. Although the current literature does not provide a detailed comparative analysis of the specific signaling pathways affected by IPDI versus HMDI degradation products, a general understanding of biomaterial-cell interactions is crucial.
The initial response to an implanted biomaterial is the foreign body reaction (FBR), which involves the recruitment of immune cells, particularly macrophages, to the implant surface. These cells can release a variety of signaling molecules, including cytokines and chemokines, which can influence tissue remodeling and the inflammatory response. Key signaling pathways that are known to be involved in the cellular response to biomaterials include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in regulating the inflammatory response. Activation of NF-κB in macrophages can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The physical and chemical properties of a biomaterial can influence MAPK signaling in surrounding cells.
Further research is needed to elucidate the specific effects of IPDI and HMDI degradation products on these and other signaling pathways to fully understand their long-term biocompatibility profiles.
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for the comparative evaluation of IPDI and HMDI-based polyurethanes.
Generalized Signaling Pathway in Response to Biomaterial Implantation
Caption: Simplified signaling cascade following biomaterial implantation.
Conclusion
The choice between IPDI and HMDI for biomedical polyurethane synthesis should be guided by the specific performance requirements of the intended application. For applications demanding higher mechanical strength and rigidity, HMDI is often the preferred choice. Conversely, if greater flexibility and a slightly faster degradation profile are desired, IPDI may be more suitable. Both diisocyanates demonstrate excellent potential for the development of drug delivery systems, offering superior drug release characteristics compared to aromatic diisocyanates. While both are considered biocompatible, further head-to-head studies under identical conditions are warranted to fully delineate their comparative long-term in vivo performance and their distinct interactions with cellular signaling pathways. This guide provides a foundational dataset and standardized protocols to support researchers in making informed decisions and advancing the development of next-generation polyurethane-based biomedical solutions.
Navigating the Spectrum of Stability: A Comparative Guide to IPDI Polyurethanes and Other Aliphatic Systems Under UV Exposure
For researchers, scientists, and professionals in material science and product development, selecting the right polymer system is critical for ensuring long-term performance and durability, especially for applications exposed to ultraviolet (UV) radiation. This guide provides an in-depth comparison of the UV stability of polyurethanes based on isophorone diisocyanate (IPDI) against other common aliphatic isocyanate systems, supported by experimental data and detailed methodologies.
Aliphatic polyurethanes are renowned for their excellent resistance to UV degradation, making them a preferred choice for coatings, adhesives, and elastomers in outdoor and light-sensitive applications. Unlike their aromatic counterparts, which are susceptible to photo-oxidation leading to yellowing and degradation, aliphatic systems maintain their color and mechanical integrity over extended periods of UV exposure.[1][2] Among the key players in aliphatic isocyanates are this compound (IPDI), hexamethylene diisocyanate (HDI), and 4,4'-dicyclohexylmethane diisocyanate (H12MDI). Each of these imparts distinct properties to the final polyurethane, particularly concerning their response to UV weathering.
The Chemical Structure: A Foundation for Stability
The superior UV stability of aliphatic polyurethanes is rooted in their chemical structure. Aromatic isocyanates contain benzene rings, which absorb UV radiation and can lead to the formation of chromophores that cause discoloration.[1] In contrast, the linear or cycloaliphatic structures of HDI, IPDI, and H12MDI lack these UV-absorbing aromatic rings, making them inherently more resistant to photo-degradation.[2][3]
-
This compound (IPDI): A cycloaliphatic diisocyanate, IPDI's structure provides a balance of rigidity and flexibility. This contributes to good mechanical properties and excellent UV stability, making it a popular choice for high-performance coatings.[1][4]
-
Hexamethylene Diisocyanate (HDI): A linear aliphatic diisocyanate, HDI is known for imparting flexibility to polyurethane coatings. Its linear structure contributes to good weatherability and color retention.[1][5]
-
4,4'-Dicyclohexylmethane Diisocyanate (H12MDI): Also a cycloaliphatic diisocyanate, H12MDI is recognized for producing polyurethanes with high hardness, good chemical resistance, and excellent UV stability, comparable to HDI.[3]
Comparative Performance under Accelerated Weathering
To simulate the long-term effects of sun exposure, polyurethane coatings are subjected to accelerated weathering tests, primarily QUV and Xenon Arc testing. These tests expose the materials to intense UV radiation, moisture, and temperature cycles to predict their real-world performance. The key performance indicators monitored are changes in color (yellowing index), gloss retention, and mechanical properties.
Data Presentation: A Side-by-Side Look
| Isocyanate Type | Yellowing Index (ΔYI) after 500 hours QUV | Outdoor Suitability |
| IPDI | Low | ✓ Ideal |
| HDI | +2.1 | ✓ Ideal |
| H12MDI | +2.8 | ✓ Ideal |
| Aromatic (TDI - for reference) | +18.5 | ❌ Not Recommended |
Table 1: Comparative Yellowing Index of various polyurethane systems after 500 hours of QUV accelerated weathering. Data for HDI and H12MDI adapted from Kricheldorf et al., Progress in Polymer Science, 2018.[3] IPDI is generally known to have very low yellowing, comparable to other aliphatic isocyanates.
| Isocyanate Type | Gloss Retention (%) after 2000 hours Xenon Arc | Surface Integrity |
| IPDI | High | Excellent |
| HDI | High | Excellent |
| H12MDI | >90% | Excellent |
Table 2: Expected Gloss Retention after Xenon Arc accelerated weathering. H12MDI-based coatings have been shown to retain over 90% of their gloss after 2 years of outdoor exposure in Arizona.[3] IPDI and HDI-based systems are expected to perform similarly.
| Isocyanate Type | Change in Tensile Strength after UV Exposure | Change in Elongation at Break after UV Exposure |
| IPDI | Minimal Decrease | Minimal Decrease |
| HDI | Minimal Decrease | Minimal Decrease |
| H12MDI | Minimal Decrease | Minimal Decrease |
Table 3: General expected changes in mechanical properties of aliphatic polyurethane systems after significant UV exposure. The non-degrading nature of the aliphatic backbone helps in retaining mechanical integrity.
Experimental Protocols
The data presented is typically generated using standardized accelerated weathering test protocols. Below are the detailed methodologies for the two most common tests.
QUV Accelerated Weathering Test (based on ASTM G154)
This test simulates the effect of sunlight with fluorescent UV lamps and mimics dew and rain with condensing humidity.
-
Apparatus: A QUV accelerated weathering tester equipped with UVA-340 lamps to provide a realistic simulation of sunlight in the short-wavelength UV region.
-
Test Specimens: Polyurethane coatings are applied to standardized panels (e.g., aluminum or steel) of dimensions typically 75 mm x 150 mm.
-
Test Cycle: A common cycle for coatings is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Exposure Duration: The total exposure time can range from hundreds to thousands of hours, with evaluations at specified intervals.
-
Evaluation:
-
Color Change: Measured using a spectrophotometer and reported as the change in Yellowness Index (ΔYI) according to ASTM E313.
-
Gloss Retention: Measured with a gloss meter at a specific angle (e.g., 60°) and reported as a percentage of the initial gloss according to ASTM D523.
-
Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D412 or D882 before and after exposure.
-
Xenon Arc Accelerated Weathering Test (based on ASTM G155)
This method uses a xenon arc lamp to provide a full-spectrum simulation of sunlight, including UV, visible, and infrared radiation.
-
Apparatus: A xenon arc weathering chamber with appropriate filters (e.g., daylight filters) to simulate outdoor sunlight.
-
Test Specimens: Similar to QUV testing, coated panels are used as specimens.
-
Test Cycle: A typical cycle involves continuous light exposure with periodic water spray to simulate rain. For example, 102 minutes of light followed by 18 minutes of light and water spray. The irradiance is controlled (e.g., at 0.55 W/m² at 340 nm), and the black panel temperature is maintained (e.g., at 63°C).
-
Exposure Duration: Similar to QUV, the duration can vary depending on the application and material.
-
Evaluation: The same evaluation methods for color change, gloss retention, and mechanical properties as in the QUV test are employed.
Mandatory Visualizations
Experimental Workflow for UV Stability Assessment
Caption: Experimental workflow for assessing the UV stability of polyurethane coatings.
Influence of Aliphatic Isocyanate Structure on UV Stability
Caption: Relationship between aliphatic isocyanate structure and UV stability.
References
A Comparative Guide to Analytical Methods for Quantifying Residual Isophorone Diisocyanate (IPDI)
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of common analytical methods for the quantification of residual isophorone diisocyanate (IPDI) in various matrices. The focus is on validated methodologies, presenting their performance characteristics and detailed experimental protocols to aid in method selection and implementation.
The quantification of residual IPDI is critical in the quality control of pharmaceuticals, medical devices, and other materials where it is used as a monomer. Due to its potential toxicity, regulatory bodies often mandate strict limits on the allowable concentration of residual isocyanates in final products. The selection of an appropriate analytical method is therefore crucial for ensuring product safety and regulatory compliance. The most common approaches involve chromatography, either gas or liquid, preceded by a derivatization step to enhance the stability and detectability of the IPDI molecule.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with MS are the most prevalent techniques for IPDI analysis. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation. A critical step in these analyses is the derivatization of IPDI to a more stable and detectable compound.
The following tables summarize the performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of residual IPDI.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Performance Metric | Source(s) |
| Derivatizing Agent | 1-(2-methoxyphenyl)piperazine (MPP) | [1][2] |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 1 ng | [4] |
| Limit of Quantification (LOQ) | 3 ng | [4] |
| Accuracy (Recovery) | 97.4% - 101.8% | [4] |
| Precision (RSD) | < 10% | [4] |
Table 2: GC-MS Method Performance
| Validation Parameter | Performance Metric | Source(s) |
| Derivatization | N-Ethoxycarbonylation or direct analysis | [3] |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.0025 - 0.057 µg/mL | [3] |
| Accuracy (Recovery) | 93.9% - 101.2% | [3] |
| Precision (Repeatability RSD) | 0.89% - 8.12% | [3] |
| Precision (Reproducibility RSD) | 2.12% - 10.56% | [3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of Residual IPDI using HPLC-UV
This protocol describes a common method for the quantification of residual IPDI in a polymer sample following derivatization.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the polymer sample and dissolve it in a suitable anhydrous solvent, such as acetonitrile.[1]
-
Add an excess of the derivatizing agent, 1-(2-methoxyphenyl)piperazine (MPP), to the sample solution.[1] The MPP reacts with the isocyanate groups of IPDI to form a stable urea derivative that is UV-active.
-
Allow the reaction to proceed to completion. This may require incubation at a specific temperature for a set period.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector is used.[5]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically employed.[5]
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[5]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[5]
-
Detection: The UV detector is set to a wavelength appropriate for the IPDI-MPP derivative.[1]
-
Quantification: A calibration curve is generated using standards of the IPDI-MPP adduct at known concentrations. The concentration of residual IPDI in the sample is calculated by comparing its peak area to the calibration curve.[1]
3. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[7][8]
Protocol 2: Quantification of Residual IPDI using GC-MS
This protocol provides a general framework for the analysis of IPDI using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
For some applications, a derivatization step may be employed to improve the volatility and thermal stability of IPDI.[3]
-
Alternatively, direct injection of a diluted sample in a suitable solvent can be performed.
-
An internal standard (a compound not present in the sample with similar chemical properties) can be added to improve quantitative accuracy.[9]
2. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer is used.[9]
-
Column: A capillary column, such as a DB-1, is suitable for the separation.[6]
-
Carrier Gas: Helium is typically used as the carrier gas.[6]
-
Oven Temperature Program: An optimized temperature program is used to ensure the separation of IPDI from other components in the sample matrix. A representative program might start at 150°C, hold for 2 minutes, then ramp to 200°C at 5°C/min and hold for 10 minutes.[10]
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[10]
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[6]
3. Data Analysis and Quantification:
-
Calibration standards containing known concentrations of IPDI are prepared and analyzed to create a calibration curve.[9]
-
The concentration of IPDI in the sample is determined by comparing its response to the calibration curve.
Workflow Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the quantification of residual IPDI using HPLC-UV.
Caption: General workflow for the quantification of residual IPDI using GC-MS.
Logical Relationship: Method Selection Criteria
The choice between HPLC and GC-MS for IPDI analysis is influenced by several factors. The following diagram illustrates the logical considerations in method selection.
Caption: Decision tree for selecting an analytical method for residual IPDI.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinescience.org [medicinescience.org]
- 5. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103353489A - Detection method for detecting this compound by using gas chromatography-mass spectrometer - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Isophorone Diisocyanate (IPDI): A Step-by-Step Guide for Laboratory Professionals
Isophorone diisocyanate (IPDI) is a reactive chemical that requires strict handling and disposal protocols. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step instructions for the safe management and disposal of IPDI waste in a research and development setting.
Immediate Safety and Handling Precautions
Before handling or disposing of IPDI, it is imperative to be aware of its significant hazards. IPDI is fatal if inhaled, causes severe skin and eye irritation, and can lead to allergic skin reactions or asthma-like symptoms upon sensitization.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation, or when handling spills, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[1][4]
-
Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber.[5][6]
-
Eye Protection: Use chemical safety goggles and a face shield.[1][7]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spills, a chemical-protection suit may be necessary.[1][6]
All work with IPDI must be conducted within a properly functioning chemical fume hood.[8]
Step 1: Managing Spills and Leaks
An immediate and appropriate response to spills is crucial to minimize exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1][9] Isolate the area and prevent access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to control vapor inhalation.[1]
-
Containment: For liquid spills, create a dike around the spill using inert absorbent materials like dry sand, vermiculite, or earth to prevent it from spreading.[7][9][10] Do not use water directly on the spill, as the reaction can be vigorous.[9]
-
Absorption: Carefully cover and absorb the spilled liquid with a non-combustible, inert material.[7][10]
Step 2: Neutralization of IPDI Waste
Once the spill is absorbed, the IPDI must be neutralized. This process should be performed in a fume hood. Never add water directly to pure IPDI, as this generates carbon dioxide (CO2) gas and can cause a dangerous buildup of pressure in a closed container.[5]
Neutralization Protocol:
-
Slowly add the absorbent material contaminated with IPDI to a prepared decontamination solution in an open-top container.
-
Prepare one of the following decontamination solutions. The choice of solution may depend on institutional protocols and available materials.
-
Allow the mixture to react for at least one hour to ensure complete neutralization.[5] Observe for any signs of gas evolution (fizzing), which indicates the reaction is ongoing.
| Decontamination Solution | Component A | Component B | Component C | Source |
| Solution 1 (Ammonia-based) | 90% Water | 3-8% Concentrated Ammonia | 2% Liquid Detergent | [5][11] |
| Solution 2 (Surfactant-based) | 75% Water | 20% Non-ionic Surfactant | 5% Water | [11] |
| Solution 3 (Carbonate-based) | 90-95% Water | 5-10% Sodium Carbonate | 0.2-5% Liquid Detergent | [5] |
Step 3: Waste Collection and Storage
Proper collection and storage of neutralized waste are critical to prevent accidental exposure and ensure compliance.
-
Collect Waste: Using spark-proof tools, collect the neutralized absorbent material, along with any contaminated personal protective equipment (PPE) and cleaning materials, into a suitable container.[7]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: Neutralized this compound" and include the date of generation.[8]
-
Venting: Loosely cover the container for at least 24-72 hours before sealing it completely.[5][11] This allows any residual CO2 gas generated during neutralization to vent safely, preventing pressure buildup.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[8] Ensure secondary containment is used.
Step 4: Final Disposal Procedures
The final disposal of IPDI waste is strictly regulated.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with federal, state, and local environmental regulations.[1][11][12] Discharging IPDI waste into drains or the environment is strictly forbidden.[1][10]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][8][9]
-
Preferred Method: The recommended disposal method for this type of waste is controlled incineration at a licensed facility.[1][10]
Caption: Workflow for the safe disposal of this compound (IPDI).
References
- 1. eastharbourgroup.com [eastharbourgroup.com]
- 2. fishersci.com [fishersci.com]
- 3. vencorex.com [vencorex.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. benchchem.com [benchchem.com]
- 6. alipa.org [alipa.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. purdue.edu [purdue.edu]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. deco-cretesupply.com [deco-cretesupply.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Isophorone Diisocyanate
Isophorone diisocyanate (IPDI) is a versatile chemical compound instrumental in the synthesis of various polymers. However, its utility is matched by its potential hazards, necessitating stringent safety protocols to protect researchers and laboratory personnel. This guide provides essential, immediate safety and logistical information for handling IPDI, including detailed operational and disposal plans to ensure a safe and compliant laboratory environment.
Core Hazards of this compound
IPDI is classified as acutely toxic and can be fatal if inhaled.[1][2] It is a potent respiratory sensitizer, meaning repeated exposure can lead to asthma-like symptoms.[1][3] Direct contact can cause severe skin and eye irritation, and it is harmful if ingested or absorbed through the skin.[1] Symptoms of exposure can include coughing, shortness of breath, headache, nausea, and vomiting.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling IPDI to prevent all routes of exposure.
Engineering Controls: The primary engineering control for handling IPDI is a certified chemical fume hood with a face velocity between 80 and 125 feet per minute.[1] All operations involving IPDI should be conducted within a functioning fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar) is recommended. For potential high concentrations or spills, a supplied-air respirator is necessary.[3] | Protects against the inhalation of hazardous vapors and aerosols, which can cause respiratory sensitization.[3][4] |
| Hand Protection | Chemical-resistant gloves such as nitrile or chloroprene are required. It is recommended to wear two pairs of gloves as a precautionary measure.[1] Latex gloves are not suitable.[3] | Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid contaminating the skin.[1] |
| Eye and Face Protection | ANSI-approved, properly fitting safety glasses or chemical splash goggles are required. A face shield must be worn in conjunction with goggles if there is a splash hazard.[1] | Protects the eyes from splashes and vapors that can cause severe irritation and damage.[3] |
| Skin and Body Protection | A laboratory coat, appropriately sized and fully buttoned, must be worn. Full-length pants and closed-toe shoes are mandatory. A disposable coverall made of a material resistant to chemical permeation is also recommended.[1][3] | Prevents contamination of personal clothing and skin.[3] |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical to minimize the risk of exposure to IPDI.
Handling Procedures:
-
Training: All personnel must be trained on the hazards of IPDI and the specific procedures outlined in this guide before handling the chemical.[5]
-
Ventilation: All work with IPDI must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid Contact: Avoid all personal contact, including the inhalation of vapors.[6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[1]
-
Container Management: Keep containers tightly closed when not in use.[1][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Storage Plan:
-
Location: Store IPDI in a cool, dry, and well-ventilated location away from incompatible materials.[1] A designated and labeled storage area is required.[1]
-
Incompatible Materials: IPDI is incompatible with strong oxidizing agents, strong acids, alcohols, phenols, amines, urethanes, mercaptans, amides, and ureas.[1][5] It also reacts with water to form toxic and corrosive substances.[5]
-
Container Integrity: Store in original, tightly closed containers.[6] Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[3]
Emergency Procedures: Exposure and Spills
Immediate and appropriate action is crucial in the event of an emergency involving IPDI.
In Case of Exposure:
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (avoiding mouth-to-mouth).[2] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[4][7] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and give one or two glasses of water to drink.[4] Seek immediate medical attention.[4]
Spill Response Plan:
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: For small spills, cover with a non-combustible absorbent material such as dry earth, sand, or vermiculite.[2][5]
-
Neutralize: Treat the absorbed material with a decontamination solution. Options include a mixture of 5-10% sodium carbonate, 0.2-5% liquid detergent, and 90-95% water, or 3-8% concentrated ammonia with 0.2-5% liquid detergent and 90-95% water.[3][4] Allow the mixture to stand for at least 10 minutes.[3]
-
Collect and Dispose: Use clean, non-sparking tools to collect the material and place it into loosely covered plastic containers for later disposal.[2]
Caption: Workflow for the safe response to an this compound spill.
Disposal Plan
All IPDI waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Store hazardous waste in closed, properly labeled containers in a designated area.[1]
-
Decontamination of Containers: To decontaminate large drums, use a 5% sodium carbonate solution and let them stand for at least 24 hours with the bungs removed to allow for the escape of carbon dioxide.[8]
-
Final Disposal: Arrange for disposal by a licensed chemical waste disposal company.[1] Controlled incineration with flue gas scrubbing is a suitable disposal method.[4] Never dispose of IPDI down the drain or with general waste.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
